Cyclobutane-1,3-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENYDAIMALDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347015 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63518-47-8, 1332482-73-1 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of cis-Cyclobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of cis-cyclobutane-1,3-diol, a valuable building block in organic synthesis and medicinal chemistry. The unique strained ring system and the cis-stereochemistry of the hydroxyl groups impart distinct chemical and physical properties that are of significant interest in the development of novel therapeutics and materials.
Synthesis of cis-Cyclobutane-1,3-diol
The primary and most effective method for the synthesis of cis-cyclobutane-1,3-diol is the stereoselective reduction of its corresponding diketone, cyclobutane-1,3-dione (B95015). The kinetic product of this reduction is predominantly the cis-isomer.
Synthesis of the Precursor: Cyclobutane-1,3-dione
A common route to cyclobutane-1,3-dione involves the dimerization of ketene.[1] Ketene itself can be generated in situ or used from a prepared source. The dimerization process can lead to a mixture of products, including the desired 1,3-dione and a lactone known as diketene.[1] Careful control of reaction conditions is crucial to maximize the yield of cyclobutane-1,3-dione.
Stereoselective Reduction to cis-Cyclobutane-1,3-diol
The reduction of cyclobutane-1,3-dione to cis-cyclobutane-1,3-diol can be achieved using various reducing agents. The cis isomer is generally the kinetically favored product, particularly in the hydrogenation of substituted cyclobutane-1,3-diones.[2]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control is charged with cyclobutane-1,3-dione and a suitable solvent (e.g., a hydrocarbon or an alcohol).
-
Catalyst: A ruthenium-on-carbon (Ru/C) catalyst is typically used.[2]
-
Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is stirred at a specific temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product can be purified by crystallization or chromatography to yield pure cis-cyclobutane-1,3-diol.
Alternative Reducing Agents
Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent for ketones and could potentially be used for the stereoselective reduction of cyclobutane-1,3-dione to the cis-diol. The stereoselectivity of NaBH₄ reductions can sometimes be influenced by the presence of additives or by the reaction conditions.
Properties of cis-Cyclobutane-1,3-diol
The physical and chemical properties of cis-cyclobutane-1,3-diol are summarized below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | [3][4] |
| Molecular Weight | 88.11 g/mol | [3][4] |
| Appearance | Viscous liquid or solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar solvents | |
| Computed XLogP3-AA | -0.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Spectral Data
The structural characterization of cis-cyclobutane-1,3-diol is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a diol compound would show characteristic signals for the hydroxyl protons (-OH) and the aliphatic protons (-CH₂- and -CH-). For instance, in a related diol, hydroxyl protons were observed at 2.86 ppm and aliphatic protons at 4.56 ppm.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For a similar diol, imide and ketone carbons were observed at 163.5, 164, and 192.4 ppm, while aromatic carbons appeared between 115.5 and 153.8 ppm.[5] The single chemical shift line in the ¹³C NMR spectrum of cyclobutane (B1203170) indicates that all four carbon atoms are in a single unique chemical environment.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.
Logical Relationships and Experimental Workflows
The synthesis of cis-cyclobutane-1,3-diol involves a sequential process starting from readily available precursors. The following diagrams illustrate the key transformations and logical flow.
References
- 1. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutane-1,3-diol | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Stereoisomerism and Chirality of Cyclobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutane-1,3-diol, a four-membered carbocyclic diol, presents a foundational case study in stereoisomerism, offering a rich interplay of cis-trans isomerism and chirality. This technical guide provides a comprehensive overview of the stereochemical landscape of this compound, detailing the synthesis, separation, and characterization of its stereoisomers. The content herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, where the precise control of molecular geometry is paramount.
Stereoisomerism and Chirality of this compound
This compound exists as three distinct stereoisomers, arising from the relative orientations of the two hydroxyl groups. These stereoisomers are a direct consequence of the puckered, non-planar conformation of the cyclobutane (B1203170) ring.
-
cis-Cyclobutane-1,3-diol: In the cis-isomer, the two hydroxyl groups are on the same face of the cyclobutane ring. This molecule possesses a plane of symmetry that bisects the C1-C3 axis and the C2-C4 axis. Due to this internal symmetry, cis-cyclobutane-1,3-diol is an achiral meso compound , despite having two stereogenic centers. It is superimposable on its mirror image and is, therefore, optically inactive.
-
trans-Cyclobutane-1,3-diol: The trans-isomer has its hydroxyl groups on opposite faces of the ring. This arrangement eliminates the plane of symmetry present in the cis-isomer. Consequently, trans-cyclobutane-1,3-diol is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers . These are designated as (1R,3R)-cyclobutane-1,3-diol and (1S,3S)-cyclobutane-1,3-diol. A 1:1 mixture of these enantiomers constitutes a racemic mixture.
The relationship between the cis-isomer and either of the trans-enantiomers is diastereomeric . Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
Logical Relationship of Stereoisomers
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,3-diol (B2657575) is a four-membered carbocyclic diol that exists as two stereoisomers: cis-cyclobutane-1,3-diol and trans-cyclobutane-1,3-diol. The strained cyclobutane (B1203170) ring and the presence of two hydroxyl groups in a 1,3-relationship impart unique conformational and reactive properties to these molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to researchers in organic synthesis and drug development.
Physical and Chemical Properties
The physical and chemical properties of this compound and its isomers are summarized in the tables below. These properties are crucial for understanding the behavior of these compounds in various experimental and biological settings.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol [1] |
| CAS Number (Isomer Mixture) | 63518-47-8[1] |
| CAS Number (cis-isomer) | 1332482-73-1[1] |
| CAS Number (trans-isomer) | 1332482-75-3[1] |
| Property | cis-Cyclobutane-1,3-diol | trans-Cyclobutane-1,3-diol |
| Melting Point | 46-50 °C | Not available |
| Boiling Point | 243.8 ± 8.0 °C at 760 mmHg | Not available |
| Density | 1.4 ± 0.1 g/cm³ | Not available |
| Flash Point | 125.5 ± 13.0 °C | Not available |
| Solubility | Not available | Not available |
| Appearance | Liquid or semi-solid or solid | Not available |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections provide methodologies for key experiments.
Synthesis of cis- and trans-Cyclobutane-1,3-diol via Reduction of Cyclobutane-1,3-dione (B95015)
A common route to cyclobutane-1,3-diols is the reduction of the corresponding dione. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and reaction conditions.
Materials:
-
Cyclobutane-1,3-dione
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutane-1,3-dione (1.0 eq) in anhydrous diethyl ether or THF.
-
Reduction:
-
For Sodium Borohydride Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
For Lithium Aluminum Hydride Reduction: In a separate flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether. Cool the cyclobutane-1,3-dione solution to 0 °C and slowly add the LiAlH₄ suspension via a dropping funnel. After the addition, allow the mixture to stir at room temperature for 2-3 hours.
-
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of cis- and trans-cyclobutane-1,3-diol, can be purified by column chromatography on silica (B1680970) gel. The ratio of the isomers will depend on the reducing agent used.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of diols is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the structure and stereochemistry of the diol. For example, in the ¹H NMR spectrum, the protons attached to the carbons bearing the hydroxyl groups will show characteristic chemical shifts and coupling patterns depending on their cis or trans relationship to each other.
Infrared (IR) Spectroscopy
For a liquid or semi-solid sample:
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl groups. C-O stretching vibrations will appear in the 1000-1200 cm⁻¹ region, and the C-H stretching and bending vibrations of the cyclobutane ring will be observed in their characteristic regions.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), which will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Potential Reactions of this compound
This diagram illustrates some of the key chemical transformations that this compound can undergo, highlighting its utility as a synthetic intermediate.
Caption: Potential chemical reactions of this compound.
Biological Activity and Drug Development Potential
Research into the biological activities of this compound and its derivatives has suggested potential antimicrobial and anticancer properties. These compounds are being investigated for their capacity to interact with biological systems and may serve as lead compounds in drug development. The presence of the hydroxyl groups is thought to be important for their biological activity, potentially through mechanisms involving hydrogen bonding and molecular recognition. However, a specific mechanism of action has not yet been established. The rigid cyclobutane scaffold can be used to hold pharmacophoric groups in a defined spatial orientation, which is a valuable strategy in rational drug design.
References
Spectroscopic Characterization of Cyclobutane-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyclobutane-1,3-diol (B2657575), a key cyclic alcohol with applications in organic synthesis and materials science. This document outlines expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. It is important to note that the exact values for this compound may vary depending on the specific isomer (cis or trans), solvent, and instrument conditions. The data presented here are based on established principles for the functional groups present and data from analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| a | ~3.5 - 4.5 | Multiplet | 2H | CH-OH |
| b | ~1.5 - 2.5 | Multiplet | 4H | CH₂ |
| c | Variable | Broad Singlet | 2H | OH |
¹³C NMR (Carbon-13 NMR)
| Signal | Chemical Shift (δ) ppm | Assignment |
| A | ~60 - 70 | CH-OH |
| B | ~25 - 35 | CH₂ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3000 - 2850 | Medium to Strong | C-H Stretch | Alkane |
| 1450 - 1300 | Medium | C-H Bend | Alkane |
| 1150 - 1000 | Strong | C-O Stretch | Alcohol |
Table 3: Mass Spectrometry (MS) Data
| m/z Ratio | Possible Fragment | Notes |
| 88 | [M]⁺ | Molecular Ion |
| 87 | [M-H]⁺ | Loss of a hydrogen atom |
| 70 | [M-H₂O]⁺ | Loss of water |
| 57 | [C₄H₉]⁺ | Fragmentation of the cyclobutane (B1203170) ring |
| 43 | [C₃H₇]⁺ | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Add a small amount of TMS (0.03% v/v) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Solvent for cleaning (e.g., acetone, isopropanol)
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure (using Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).
-
GC Conditions:
-
Injector: Set to a temperature of ~250°C.
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature of ~280°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 35-200 amu.
-
Ion Source Temperature: Set to ~230°C.
-
Quadrupole Temperature: Set to ~150°C.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer for analysis.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.
Caption: General Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane (B1203170) motif, a four-membered carbocycle, is a fascinating structural element in organic chemistry and has garnered significant interest in medicinal chemistry and drug development.[1] Its inherent ring strain and unique conformational landscape offer a rigid scaffold that can enforce specific spatial arrangements of functional groups, a desirable trait in the design of pharmacologically active molecules. This guide provides a comprehensive technical overview of the ring strain and conformational analysis of a key derivative, cyclobutane-1,3-diol (B2657575), exploring its structural nuances and the methodologies employed for its characterization.
Cyclobutane deviates significantly from the ideal tetrahedral bond angle of 109.5°, leading to substantial angle strain.[2] To alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[3] This non-planar arrangement is in a state of rapid dynamic equilibrium, with the ring undergoing a "ring-flipping" process. The introduction of substituents, such as the hydroxyl groups in this compound, profoundly influences the conformational preferences and the overall stability of the ring system.
Ring Strain in Cyclobutane
The total ring strain in cyclobutane is a combination of angle strain and torsional strain. While puckering reduces torsional strain, it slightly increases angle strain.[4]
-
Angle Strain: In a planar cyclobutane, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. In its puckered conformation, these angles are approximately 88°, still indicating substantial angle strain.[3]
-
Torsional Strain: A planar cyclobutane would have all its hydrogen atoms on adjacent carbons in an eclipsed conformation, leading to high torsional strain. The puckered conformation alleviates this by staggering the hydrogens to a certain extent.[3]
The overall ring strain of cyclobutane is approximately 110 kJ/mol, slightly less than that of cyclopropane.[5] This stored energy makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions, a feature that can be exploited in synthetic chemistry.
Conformational Analysis of this compound
The presence of two hydroxyl groups at the 1 and 3 positions introduces the possibility of cis and trans diastereomers, each with a unique set of conformational possibilities. The puckered cyclobutane ring can be conceptually compared to the chair conformation of cyclohexane, with substituents occupying either pseudo-axial or pseudo-equatorial positions.
cis-Cyclobutane-1,3-diol
In the cis isomer, both hydroxyl groups are on the same face of the ring. To minimize steric hindrance, specifically 1,3-diaxial interactions, the preferred conformation is one where both hydroxyl groups occupy pseudo-equatorial positions.[6] This arrangement is further stabilized by the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which can lock the ring in a specific puckered conformation.
trans-Cyclobutane-1,3-diol
For the trans isomer, the hydroxyl groups are on opposite faces of the ring. In a puckered conformation, this necessitates one hydroxyl group being in a pseudo-axial position while the other is in a pseudo-equatorial position. Ring flipping would interchange these positions. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is more stable as it can adopt a diequatorial conformation, thus avoiding the unfavorable 1,3-diaxial interactions present in the trans isomer.[6] However, the nature of the substituents can significantly influence this preference. For instance, in 1,3-diphenylsulphonylcyclobutane, the trans isomer is found to be more stable than the cis isomer by 2.1 kcal/mol.[7]
The possibility of intramolecular hydrogen bonding in trans-cyclobutane-1,3-diol is less likely due to the larger distance between the hydroxyl groups compared to the cis isomer.
Quantitative Conformational Data
Precise experimental data for the parent this compound is limited in the literature. However, studies on cyclobutane and its derivatives provide valuable insights into the expected structural parameters.
| Parameter | Molecule | Value | Method |
| Ring Strain Energy | Cyclobutane | 110 kJ/mol (26.3 kcal/mol) | Experimental[5] |
| Puckering Angle | Cyclobutane | ~25-35° | Electron Diffraction / Computational[6][8] |
| C-C-C Bond Angle | Puckered Cyclobutane | ~88° | Electron Diffraction[3] |
| Inversion Barrier | Cyclobutane | ~1.44 kcal/mol (503 cm⁻¹) | Experimental |
| Energy Difference (trans - cis) | 1,3-Diphenylsulphonylcyclobutane | +2.1 kcal/mol | Experimental (Equilibration)[7] |
| C-C Bond Lengths (in ring) | 2,2,4,4-Tetramethylcyclobutane-trans-1,3-diol | 1.551-1.576 Å | X-ray Crystallography[9] |
| Ring Conformation | 2,2,4,4-Tetramethylcyclobutane-trans-1,3-diol | Planar | X-ray Crystallography[9] |
Note: The planarity of the tetramethyl-substituted derivative highlights the significant impact of bulky substituents on the cyclobutane ring conformation.
Experimental and Computational Protocols for Conformational Analysis
A combination of experimental and computational techniques is employed to elucidate the conformational landscape of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.
Protocol for Conformational Analysis by NMR:
-
Sample Preparation: Dissolve a pure sample of the cis or trans isomer of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
1D NMR Spectra Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra.
-
2D NMR Spectra Acquisition: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, providing crucial information about the stereochemistry and conformation.
-
Coupling Constant Analysis: Analyze the magnitudes of the vicinal (³JHH) and long-range coupling constants. These values are dependent on the dihedral angles between the coupled protons and can be used to infer the ring's pucker and the axial/equatorial orientation of the substituents.
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study dynamic processes like ring flipping.[7] By cooling the sample, it may be possible to "freeze out" individual conformers and observe them as distinct species. The coalescence temperature can be used to determine the energy barrier for the conformational interchange.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound of interest. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[9]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.[9]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.[9]
Computational Chemistry
Theoretical calculations are invaluable for predicting the relative energies of different conformers and the energy barriers between them.
Protocol for Computational Conformational Analysis:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP functional with a suitable basis set like 6-31G* or larger).
-
Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory (e.g., coupled-cluster methods like CCSD(T)) to obtain more accurate relative energies.[2]
-
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Transition State Search: To determine the energy barrier for conformational interconversion (e.g., ring flipping), locate the transition state structure connecting the two conformers and calculate its energy.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis of this compound.
Note: The images in the DOT scripts are placeholders and would need to be replaced with actual chemical structure images for a final document.
Conclusion
The conformational analysis of this compound reveals a complex interplay of angle strain, torsional strain, and steric effects, further modulated by the potential for intramolecular hydrogen bonding. While the general principles of cyclobutane conformation suggest a puckered ring, the precise geometry and the relative stability of the cis and trans isomers and their respective conformers are highly dependent on the specific substitution pattern. The greater stability of the cis isomer is generally expected due to the avoidance of 1,3-diaxial interactions, a principle that holds for many 1,3-disubstituted cyclobutanes.
A thorough understanding of the conformational preferences of this compound and its derivatives is crucial for the rational design of novel therapeutics. The rigid and well-defined spatial arrangement of substituents offered by the cyclobutane scaffold can be leveraged to optimize interactions with biological targets. Future work, including detailed experimental studies on the parent this compound, would provide invaluable data to further refine our understanding and guide the development of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3.smu.edu [s3.smu.edu]
- 9. This compound | CymitQuimica [cymitquimica.com]
Computational Modeling of Cyclobutane-1,3-Diol Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for the Computational Assessment of Cyclobutane-1,3-Diol (B2657575) Derivatives.
Introduction
The cyclobutane (B1203170) motif, a four-membered carbocycle, has emerged as a valuable scaffold in modern drug discovery. Its inherent ring strain and puckered "butterfly" conformation provide a rigid and three-dimensionally defined structure that can offer significant advantages in potency, selectivity, and pharmacokinetic profiles.[1] Among cyclobutane-containing structures, 1,3-disubstituted this compound derivatives have garnered considerable interest as conformationally restricted bioisosteres of more flexible pharmacophores. A notable application is their use as analogs of combretastatin (B1194345) A4 (CA4), a potent natural product that inhibits tubulin polymerization.[2] The cyclobutane core effectively circumvents the problematic cis/trans isomerization of the stilbene (B7821643) bridge in CA4, which can lead to a loss of biological activity.[2]
This technical guide provides a comprehensive overview of the computational modeling of this compound derivatives, with a focus on their application as tubulin polymerization inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies in the design and optimization of this promising class of compounds.
Computational Modeling Methodologies
The in-silico evaluation of this compound derivatives involves a multi-faceted approach, combining quantum mechanics, molecular mechanics, and molecular dynamics simulations to predict their conformational preferences, binding affinities, and dynamic behavior.
Conformational Analysis
Due to significant ring strain, this compound adopts a non-planar, puckered "butterfly" conformation to alleviate eclipsing interactions between hydrogen atoms.[3] Density functional theory (DFT) calculations, often at the B3LYP/6-311+G(d,p) level of theory, are instrumental in determining the preferred conformations of these derivatives.[3] Intramolecular hydrogen bonding between the hydroxyl groups can further stabilize this puckered geometry, reducing the strain energy.[3] The relative stability of cis and trans isomers is a critical aspect of their design. In many 1,3-disubstituted cyclobutanes, the cis isomer is favored as it can adopt a conformation where both substituents occupy pseudo-equatorial positions, minimizing steric hindrance.[4] However, computational studies on 1,3-diphenylsulphonylcyclobutane have shown the trans isomer to be more stable by 2.1-2.6 kcal/mol, highlighting that substituent effects can significantly influence conformational preference.[5]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. For this compound derivatives targeting tubulin, docking studies are typically performed at the colchicine (B1669291) binding site.[2] These studies are crucial for understanding the structure-activity relationships (SAR) and rationalizing the observed biological activities. The binding affinity is often reported as a docking score or binding energy (in kcal/mol). For example, molecular docking of combretastatin analogs has shown binding energies ranging from -7.58 kcal/mol to -14.41 kcal/mol against various protein targets.[6]
Molecular Dynamics (MD) Simulations
To assess the stability of the ligand-protein complex and characterize the dynamic interactions, molecular dynamics (MD) simulations are employed. These simulations provide insights into the flexibility of the ligand within the binding pocket and the persistence of key interactions, such as hydrogen bonds, over time.[2] For instance, MD simulations of cyclobutane-containing CA4 analogs have revealed that cis isomers form more stable hydrogen bonds with the T5 loop of tubulin compared to the short-lived interactions of the trans isomers.[2]
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize key quantitative data from experimental and computational studies on this compound derivatives and related compounds.
Table 1: Cytotoxicity of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4 [2][7]
| Compound | Isomer | HepG2 IC₅₀ (µM) | SK-N-DZ IC₅₀ (µM) |
| 2a | cis | 1.8 ± 0.2 | 2.5 ± 0.3 |
| 2b | trans | 3.1 ± 0.4 | 4.2 ± 0.5 |
| CA4 | cis | 0.0021 ± 0.0003 | 0.0015 ± 0.0002 |
| Doxorubicin | - | 0.12 ± 0.02 | 0.08 ± 0.01 |
Table 2: Computationally Derived Binding Energies of Tubulin Inhibitors [6]
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Colchicine | p53 | -7.58 |
| Compound 3 (CA4 Analog) | Tubulin | - |
| Compound 8 (CA4 Analog) | Tubulin | -14.41 |
Table 3: Conformational Energy of 1,3-Disubstituted Cyclobutane Derivatives [5]
| Compound | Isomer | Relative Stability (kcal/mol) |
| 1,3-Diphenylsulphonylcyclobutane | trans | More stable by 2.1-2.6 |
Experimental Protocols
The synthesis of 1,3-disubstituted this compound derivatives as combretastatin analogs typically involves a multi-step sequence. The following protocols are based on established synthetic routes.[2]
Protocol 1: Synthesis of the Cyclobutanone (B123998) Intermediate via [2+2] Cycloaddition
-
Styrene (B11656) Derivative Synthesis (Wittig Reaction):
-
To a suspension of a suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., n-butyllithium or potassium tert-butoxide) at a low temperature (e.g., 0 °C or -78 °C).
-
Stir the resulting ylide solution for a specified time (e.g., 30-60 minutes).
-
Add the corresponding benzaldehyde (B42025) derivative (e.g., a protected isovanillin) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired styrene derivative.
-
-
[2+2] Cycloaddition:
-
A solution of the styrene derivative and a ketene (B1206846) acetal (B89532) (e.g., 1,1-dimethoxyethene) in an appropriate solvent (e.g., acetonitrile) is subjected to photochemical or thermal conditions.
-
For photochemical reactions, a UV lamp (e.g., medium-pressure mercury lamp) is used, and the reaction mixture is irradiated for a specified duration.
-
For thermal reactions, the mixture is heated to reflux for several hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting crude cyclobutane derivative is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to afford the cyclobutanone intermediate.
-
Purify the cyclobutanone by column chromatography.
-
Protocol 2: Synthesis and Separation of Final Diol Derivatives
-
Addition of Aryl Grignard Reagent:
-
Prepare the Grignard reagent by reacting the appropriate aryl bromide (e.g., 3,4,5-trimethoxyphenyl bromide) with magnesium turnings in dry THF.
-
To a solution of the cyclobutanone intermediate in dry THF at low temperature (e.g., 0 °C), add the freshly prepared Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
-
Deoxygenation and Deprotection:
-
The tertiary alcohol can be deoxygenated using a variety of methods, such as treatment with a silane (B1218182) (e.g., triethylsilane) in the presence of a Lewis acid (e.g., boron trifluoride etherate).
-
If protecting groups were used for the hydroxyl functionalities, they are removed at this stage (e.g., hydrogenolysis for a benzyl (B1604629) ether).
-
-
Diastereomer Separation:
-
The resulting mixture of cis and trans diastereomers is separated by flash column chromatography on silica gel, typically using a gradient of ethyl acetate (B1210297) in hexanes.
-
The separated isomers are then characterized by NMR spectroscopy and mass spectrometry.
-
Mandatory Visualization
Signaling Pathway: Tubulin Polymerization and Depolymerization
Caption: Tubulin polymerization is a dynamic process regulated by GTP hydrolysis and various proteins.
Experimental Workflow: Synthesis of this compound Derivatives
Caption: A multi-step synthesis yields cis and trans this compound derivatives.
Logical Relationships: Computational and Experimental Synergy
Caption: A synergistic workflow combining computational and experimental methods accelerates drug discovery.
References
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermochemical Properties of Substituted Cyclobutane-1,3-diols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted cyclobutane-1,3-diols are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, four-membered ring structure provides a unique scaffold for the development of novel therapeutics and advanced polymers. A thorough understanding of the thermochemical properties of these molecules is paramount for predicting their stability, reactivity, and behavior in various applications. This technical guide provides a comprehensive overview of the experimental and computational methodologies used to determine the thermochemical properties of substituted cyclobutane-1,3-diols, presents available data, and offers detailed protocols for these key techniques.
Core Thermochemical Properties
The key thermochemical properties that govern the energetic landscape of substituted cyclobutane-1,3-diols include the standard enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization/sublimation. These parameters are crucial for understanding the inherent stability of the molecule, the energy required for phase transitions, and the strength of intermolecular forces.
Data Presentation
Currently, there is a limited amount of publicly available experimental thermochemical data for a wide range of substituted cyclobutane-1,3-diols. However, computational methods can provide reliable estimates. The following table summarizes predicted thermochemical data for 2,2,4,4-tetramethyl-1,3-cyclobutanediol, a commercially significant derivative.[1]
| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°gas (kJ/mol) | ΔfusH° (kJ/mol) | ΔvapH° (kJ/mol) | Data Source |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | C₈H₁₆O₂ | 144.21 | -476.81 | 11.30 | 63.62 | Joback Calculated Property[1] |
Note: The values presented are computationally predicted and should be considered as estimates. Experimental validation is recommended.
Experimental Determination of Thermochemical Properties
The experimental determination of the thermochemical properties of substituted cyclobutane-1,3-diols relies on a suite of calorimetric and analytical techniques. The primary methods include combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method.
Combustion Calorimetry
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is measured, and from this, the enthalpy of combustion is calculated. The standard enthalpy of formation is then derived using Hess's Law.
This protocol outlines the steps for determining the enthalpy of combustion of a solid substituted cyclobutane-1,3-diol (B2657575) using a static bomb calorimeter.
Materials and Equipment:
-
Parr-type oxygen bomb calorimeter
-
High-pressure oxygen tank with regulator
-
Crucible (platinum or fused silica)
-
Ignition wire (iron or platinum)
-
Pellet press
-
High-precision thermometer (±0.001 °C)
-
Analytical balance (±0.1 mg)
-
Benzoic acid (certified standard)
-
Distilled water
-
The substituted this compound sample
Procedure:
-
Sample Preparation:
-
Bomb Assembly:
-
Cut a piece of ignition wire (approximately 10 cm) and weigh it accurately.[2][3]
-
Secure the ignition wire to the electrodes of the bomb head, ensuring it is in firm contact with the sample pellet in the crucible.[4]
-
Add 1 mL of distilled water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.[3]
-
Carefully place the bomb head onto the bomb cylinder and seal it tightly.
-
-
Pressurization:
-
Connect the bomb to the oxygen cylinder and flush the bomb with oxygen to remove any atmospheric nitrogen.
-
Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.[3][5]
-
Submerge the pressurized bomb in water to check for any leaks. If bubbles are observed, release the pressure and re-seal the bomb.[3]
-
-
Calorimeter Setup:
-
Temperature Measurement and Ignition:
-
Allow the system to reach thermal equilibrium by running the stirrer for about 5 minutes.
-
Record the water temperature at regular intervals (e.g., every minute) for a 5-minute pre-period to establish a baseline.
-
Ignite the sample by passing an electric current through the ignition wire.[3]
-
Record the temperature at short intervals (e.g., every 30 seconds) as it rises rapidly after ignition.[6]
-
Continue recording the temperature at regular intervals for a post-period of about 10 minutes after the maximum temperature has been reached, to establish the rate of cooling.
-
-
Post-Combustion Analysis:
-
Carefully release the pressure from the bomb.
-
Open the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).
-
Collect and weigh any unburned pieces of the ignition wire.
-
Titrate the liquid in the bomb with a standard sodium carbonate solution to determine the amount of nitric acid formed from any residual nitrogen in the bomb.
-
-
Calculations:
-
Plot the temperature versus time data to determine the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Calculate the heat capacity of the calorimeter by performing a similar experiment with a standard substance of known enthalpy of combustion, such as benzoic acid.[7]
-
Calculate the heat of combustion of the sample.
-
Apply corrections for the heat of formation of nitric acid and the heat of combustion of the ignition wire.
-
Use the heat of combustion to calculate the standard enthalpy of formation of the substituted this compound using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O.[8][9]
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the enthalpy of phase transitions, such as melting (enthalpy of fusion, ΔfusH°) and solid-solid transitions. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the desired temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting point, and a final isothermal period.
-
-
Data Acquisition:
-
Start the temperature program and record the heat flow as a function of temperature.
-
An endothermic peak will be observed at the melting point of the sample.
-
-
Data Analysis:
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔfusH°). The instrument software typically performs this calculation.
-
The onset of the peak is generally taken as the melting temperature.
-
Knudsen Effusion Method
The Knudsen effusion method is used to determine the vapor pressure of solids and liquids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation (for solids) or vaporization (for liquids) can be calculated using the Clausius-Clapeyron equation. The method involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[4][10]
Procedure:
-
Sample Preparation:
-
Place a small amount of the substituted this compound sample into a Knudsen cell, which is a small container with a precisely drilled orifice of known area.
-
-
Instrument Setup:
-
Place the loaded Knudsen cell into a vacuum chamber that is connected to a high-precision microbalance.
-
Evacuate the chamber to a high vacuum.
-
Heat the Knudsen cell to a desired constant temperature.
-
-
Data Acquisition:
-
Monitor and record the mass of the Knudsen cell as a function of time. The mass will decrease as the sample effuses through the orifice.[3]
-
Repeat the measurement at several different temperatures.
-
-
Data Analysis:
-
For each temperature, calculate the rate of mass loss ( dm/dt ).
-
Calculate the vapor pressure (P) at each temperature using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the sample.
-
Plot ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R (for sublimation) or -ΔvapH°/R (for vaporization), from which the enthalpy of phase change can be determined.
-
Computational Thermochemistry
Computational quantum chemistry provides a powerful tool for predicting the thermochemical properties of molecules, especially when experimental data is scarce. High-level ab initio methods can yield results with accuracies approaching that of experimental measurements.
Theoretical Background
The standard enthalpy of formation of a molecule can be calculated computationally by first determining its total electronic energy. This is typically done by solving the electronic Schrödinger equation using various levels of theory and basis sets. The most common and reliable methods include composite methods like Gaussian-4 (G4) theory and Complete Basis Set (CBS) methods (e.g., CBS-QB3).[10] These methods combine calculations at different levels of theory to extrapolate to a high-accuracy result.
The calculated electronic energy is then converted to the enthalpy of formation by considering the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the enthalpies of formation of the constituent atoms.
Detailed Protocol for Computational Thermochemistry using Gaussian
This protocol outlines the general steps for calculating the gas-phase standard enthalpy of formation of a substituted this compound using the Gaussian software package.
Software: Gaussian 16 or a later version.
Procedure:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the desired substituted this compound using a molecular modeling program (e.g., GaussView).
-
Perform an initial geometry optimization using a computationally less expensive method, such as DFT with the B3LYP functional and a modest basis set (e.g., 6-31G(d)).
-
-
High-Level Geometry Optimization and Frequency Calculation:
-
Use the optimized structure from the previous step as the starting point for a more accurate geometry optimization and frequency calculation. A recommended level of theory is B3LYP with a larger basis set like 6-311+G(d,p).
-
The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
A sample Gaussian input file for this step would look like:
-
-
Single-Point Energy Calculation:
-
Perform a high-level single-point energy calculation on the optimized geometry using a more accurate method, such as CCSD(T) with a large basis set or a composite method like G4 or CBS-QB3. These methods provide a more accurate electronic energy.
-
A sample Gaussian input file for a G4 calculation:
-
-
Calculation of Enthalpy of Formation:
-
The output of the high-level calculation will provide the total electronic energy (E₀), and the frequency calculation will provide the thermal correction to the enthalpy (Hcorr).
-
The total enthalpy of the molecule at 298.15 K (H₂₉₈) is calculated as: H₂₉₈ = E₀ + Hcorr
-
The enthalpy of formation (ΔfH°) is then calculated using the atomization method: ΔfH°(molecule) = H₂₉₈(molecule) - Σ[n * H₂₉₈(atom)] + Σ[n * ΔfH°(atom)] where 'n' is the number of atoms of each element, H₂₉₈(atom) is the calculated total enthalpy of each atom, and ΔfH°(atom) is the experimental standard enthalpy of formation of each atom in its standard state.
-
Visualizations
Experimental and Computational Workflow
The following diagram illustrates the general workflow for the comprehensive thermochemical analysis of a substituted this compound, integrating both experimental and computational approaches.
Conclusion
The thermochemical properties of substituted cyclobutane-1,3-diols are fundamental to their application in drug development and materials science. This guide has provided an in-depth overview of the key experimental and computational techniques used to determine these properties. While experimental data for a broad range of these compounds remains limited, the detailed protocols provided for combustion calorimetry, DSC, and the Knudsen effusion method offer a clear path for future experimental investigations. Furthermore, the outlined computational workflow using high-level quantum chemical methods serves as a powerful predictive tool to fill data gaps and guide experimental efforts. The integrated approach of experimental measurement and computational modeling will be crucial in advancing our understanding and utilization of this important class of molecules.
References
- 1. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- (CAS 3010-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. General Bomb Run Procedure [uagra.uninsubria.it]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. worldoftest.com [worldoftest.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 7. biopchem.education [biopchem.education]
- 8. Use standard enthalpies of formation to calculate ΔH°rxn - Tro 4th Edition Ch 6 Problem 87a [pearson.com]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
Biological Activity of Cyclobutane-1,3-diol and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane (B1203170) moiety, a four-membered carbocycle, is an increasingly important scaffold in medicinal chemistry. Its rigid, puckered conformation can impart unique pharmacological properties, leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth overview of the biological activities associated with cyclobutane-1,3-diol (B2657575) and its analogues, with a particular focus on their anticancer properties. While research on the parent compound, this compound, is limited, its substituted analogues have emerged as a promising class of therapeutic agents, most notably as inhibitors of tubulin polymerization.[2] This document will detail their mechanism of action, summarize quantitative biological data, provide comprehensive experimental protocols, and visualize key pathways and workflows.
Biological Activities of this compound Analogues
The primary biological activity reported for analogues of this compound is anticancer activity, specifically through the disruption of microtubule dynamics. Other cyclobutane-containing compounds have been investigated for a range of bioactivities, including antimicrobial and antiviral effects, though specific data for 1,3-diol analogues in these areas is less prevalent.[3][4]
Anticancer Activity: Combretastatin (B1194345) A4 Analogues
A significant body of research has focused on 1,3-disubstituted cyclobutane analogues of Combretastatin A4 (CA4), a potent natural anticancer agent.[2] CA4 exerts its cytotoxic effects by binding to the colchicine (B1669291) site on β-tubulin, which inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][5] However, the cis-stilbene (B147466) bridge in CA4 is prone to isomerization to the inactive trans-isomer. To overcome this, researchers have successfully replaced the double bond with a cyclobutane ring to lock the molecule in a biologically active conformation.[2]
These cyclobutane analogues mimic the cis-configuration of CA4, allowing the substituted phenyl rings to adopt the correct orientation for binding to the colchicine site of tubulin. Molecular docking studies have shown that these analogues fit well within the binding pocket and can form key interactions, such as hydrogen bonds, with amino acid residues like Cys239 and Thr179.[2]
Quantitative Data Summary
The cytotoxic activity of several 1,3-disubstituted cyclobutane analogues of CA4 has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative cis- and trans-isomers are summarized in the table below.
| Compound | Isomer | Cell Line | IC50 (µM) |
| Analogue 1 | cis | HepG2 (Hepatocarcinoma) | 15.2[6] |
| Analogue 1 | cis | SK-N-DZ (Neuroblastoma) | 18.5[6] |
| Analogue 2 | trans | HepG2 (Hepatocarcinoma) | 22.8[6] |
| Analogue 2 | trans | SK-N-DZ (Neuroblastoma) | 25.1[6] |
| Combretastatin A4 | - | HepG2 (Hepatocarcinoma) | 0.003[6] |
| Combretastatin A4 | - | SK-N-DZ (Neuroblastoma) | 0.004[6] |
| Doxorubicin | - | HepG2 (Hepatocarcinoma) | 0.8[6] |
| Doxorubicin | - | SK-N-DZ (Neuroblastoma) | 0.9[6] |
Experimental Protocols
Synthesis of 1,3-Disubstituted Cyclobutane Analogues of Combretastatin A4
A general synthetic route to these analogues involves a [2+2] cycloaddition as a key step.[2]
-
Preparation of Styrene (B11656) Derivative: Isovanillin is protected, for example, with a benzyl (B1604629) group, and then converted to the corresponding styrene via a Wittig reaction.[2]
-
[2+2] Cycloaddition: The styrene derivative undergoes a [2+2] cycloaddition with a ketene (B1206846) iminium salt, generated in situ from dimethyl acetamide (B32628) (DMA) and trifluoromethanesulfonic anhydride, to form a cyclobutanone (B123998) intermediate.[2]
-
Nucleophilic Addition: The cyclobutanone is reacted with a 3,4,5-trimethoxyphenyl lithium or Grignard reagent to install the second aromatic ring, yielding a tertiary alcohol.[2]
-
Deoxygenation and Deprotection: The tertiary alcohol is deoxygenated, and the protecting group on the first phenyl ring is removed (e.g., via palladium-catalyzed hydrogenolysis) to yield a mixture of cis- and trans-isomers of the final product.[2]
-
Separation: The diastereomers are separated using high-performance liquid chromatography (HPLC).[2]
In Vitro Cytotoxicity Assay (Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of viability.[1][7][8][9][10]
-
Cell Seeding: Cancer cells (e.g., HepG2, SK-N-DZ) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[11][12]
-
Compound Treatment: The cyclobutane analogues are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 72 hours).[9]
-
Resazurin (B115843) Addition: A solution of resazurin (typically 0.15 mg/mL in PBS) is added to each well.[7] The plates are incubated for 1-4 hours at 37°C.[7]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1][7]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[9]
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay directly measures the effect of compounds on the polymerization of tubulin monomers into microtubules.[13][14][15]
-
Reagent Preparation: Purified tubulin (e.g., from porcine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[13] A fluorescent reporter, such as DAPI, is included in the assay mixture.[13]
-
Assay Setup: The reaction is set up in a 96-well plate. The test compounds, dissolved in an appropriate solvent, are added to the wells containing the tubulin solution.[14]
-
Initiation of Polymerization: Polymerization is initiated by adding GTP and incubating the plate at 37°C.[13]
-
Fluorescence Monitoring: The fluorescence intensity is measured kinetically over time (e.g., every minute for 60 minutes) using a fluorescence plate reader. As tubulin polymerizes, the fluorescence of the reporter dye increases.[13]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The effect of the test compounds is compared to that of positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.[14]
Molecular Docking
Computational docking studies are used to predict the binding mode of the cyclobutane analogues within the colchicine binding site of tubulin.[2][16]
-
Protein and Ligand Preparation: The crystal structure of tubulin (e.g., PDB ID: 4O2B) is obtained from the Protein Data Bank.[16] The 3D structures of the cyclobutane analogues are generated and energy-minimized.
-
Docking Simulation: A docking program (e.g., MOE, AutoDock) is used to place the ligand into the defined binding site on the protein.[16] The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Binding Modes: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[2]
Visualizations
Caption: Proposed mechanism of action for cyclobutane-based CA4 analogues.
Caption: Workflow for evaluating the anticancer activity of cyclobutane analogues.
Caption: Logic for using a cyclobutane scaffold in CA4 analogue design.
Conclusion
Analogues of this compound, particularly those designed as mimics of combretastatin A4, represent a promising avenue for the development of novel anticancer agents. The cyclobutane scaffold effectively addresses the stability issues of CA4 while maintaining the necessary conformation for potent inhibition of tubulin polymerization. The data presented herein demonstrates micromolar cytotoxicity against relevant cancer cell lines.
Future research should aim to optimize the substitutions on the cyclobutane ring and the phenyl moieties to enhance potency and improve pharmacokinetic properties. Furthermore, a significant knowledge gap exists regarding the biological activities of the parent compound, this compound. A thorough investigation into its pharmacological profile is warranted and could reveal novel therapeutic applications for this fundamental chemical entity.
References
- 1. labbox.es [labbox.es]
- 2. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-care.eu [p-care.eu]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. abscience.com.tw [abscience.com.tw]
- 16. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is a perpetual endeavor in medicinal chemistry. Among the myriad of structural motifs explored, the cyclobutane (B1203170) ring, and specifically the cyclobutane-1,3-diol (B2657575) scaffold, has emerged as a compelling building block with significant potential to address key challenges in drug discovery. Its inherent conformational rigidity, three-dimensional character, and ability to serve as a versatile synthetic intermediate make it an attractive framework for the design of a new generation of therapeutics. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, replete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The Strategic Advantage of the Cyclobutane Moiety
The incorporation of a cyclobutane ring into small molecule drug candidates offers several distinct advantages over more conventional, often planar, aromatic systems. The puckered nature of the cyclobutane ring introduces a three-dimensional geometry that can lead to improved target engagement and selectivity.[1][2] Furthermore, this constrained conformation can enhance metabolic stability by shielding susceptible metabolic soft spots within a molecule.[2] The cyclobutane scaffold can also act as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, offering a means to fine-tune a compound's properties, including solubility and lipophilicity.
Applications in Key Therapeutic Areas
The versatility of the this compound scaffold and its derivatives is evident in their application across a range of therapeutic areas, from oncology and inflammation to infectious diseases.
Oncology: Targeting Tubulin Polymerization
The combretastatins are a class of potent natural products that exhibit antitumor activity by inhibiting tubulin polymerization. However, their clinical utility is hampered by the isomerization of the active cis-stilbene (B147466) bridge to the inactive trans-isomer. To overcome this limitation, researchers have explored the replacement of the double bond with a conformationally restricted cyclobutane ring.[3]
1,3-disubstituted cyclobutane-containing analogs of combretastatin (B1194345) A4 (CA4) have been synthesized and evaluated for their cytotoxic properties.[3][4] Both cis and trans isomers have demonstrated modest cytotoxicity in the micromolar range against human cancer cell lines, validating the potential of the cyclobutane core to mimic the bioactive conformation of CA4 while preventing isomerization.[3][4]
Table 1: Cytotoxicity of Cyclobutane-Containing Combretastatin A4 Analogs [3]
| Compound | Cell Line | IC50 (µM) |
| cis-CA4 Analog | HepG2 (hepatocarcinoma) | 5.8 |
| trans-CA4 Analog | HepG2 (hepatocarcinoma) | 8.2 |
| cis-CA4 Analog | SK-N-DZ (neuroblastoma) | 7.1 |
| trans-CA4 Analog | SK-N-DZ (neuroblastoma) | 9.5 |
| Combretastatin A4 | HepG2 (hepatocarcinoma) | 0.002 |
| Combretastatin A4 | SK-N-DZ (neuroblastoma) | 0.003 |
Inflammation and Autoimmune Diseases: JAK Inhibition
The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling pathways that are central to inflammation and immune responses. Selective inhibition of JAKs is therefore a promising therapeutic strategy for a variety of autoimmune diseases. The clinical candidate PF-04965842 (abrocitinib), a selective JAK1 inhibitor, features a cis-1,3-diaminocyclobutane moiety that was key to achieving its desired potency and selectivity profile. This highlights the utility of the 1,3-disubstituted cyclobutane scaffold in orienting key pharmacophoric groups for optimal interaction with the target enzyme.
Below is a diagram illustrating the JAK-STAT signaling pathway, a critical pathway in inflammation that is targeted by inhibitors like abrocitinib.
Infectious Diseases: HIV Protease Inhibition
HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, making it a prime target for antiviral therapy. Diol-based protease inhibitors have shown significant efficacy. The this compound scaffold can be envisioned as a constrained and metabolically stable core for the design of novel HIV protease inhibitors, presenting the necessary hydroxyl groups for interaction with the enzyme's active site in a well-defined spatial orientation.
The following diagram illustrates a general workflow for an enzyme inhibition assay, which is a fundamental method for evaluating the potency of potential inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating this compound derivatives.
Synthesis of 1,3-Disubstituted Cyclobutane-Containing Analogs of Combretastatin A4[3]
Step 1: Synthesis of 3-benzyloxy-4-methoxy-styrene To a solution of isovanillin (B20041) in a suitable solvent, benzyl (B1604629) bromide is added in the presence of a base (e.g., K2CO3) to protect the hydroxyl group. The resulting benzaldehyde (B42025) is then subjected to a Wittig reaction using methyltriphenylphosphonium (B96628) bromide and a strong base (e.g., t-BuOK) to yield the styrene (B11656) derivative.
Step 2: [2+2] Cycloaddition The styrene derivative is reacted with a ketene (B1206846) iminium salt, generated in situ from dimethylacetamide and trifluoromethanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base like collidine. This [2+2] cycloaddition reaction forms the cyclobutanone (B123998) ring.
Step 3: Grignard Addition The cyclobutanone intermediate is treated with a Grignard reagent prepared from 5-bromo-1,2,3-trimethoxybenzene (B181038) and magnesium turnings. This reaction introduces the 3,4,5-trimethoxyphenyl group to the cyclobutane core.
Step 4: Deprotection and Separation The benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C and H2 gas). The resulting diastereomeric mixture of cis and trans 1,3-disubstituted cyclobutane analogs is then separated by column chromatography to yield the pure isomers.
Cell Viability (MTT) Assay[5][6]
1. Cell Seeding:
-
Harvest and count cells (e.g., HepG2 or SK-N-DZ).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the cyclobutane-containing compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
In Vitro JAK1 Kinase Assay[5]
1. Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare a solution of the JAK1 enzyme in the assay buffer.
-
Prepare a solution of the peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP in the assay buffer.
-
Prepare serial dilutions of the cyclobutane-containing inhibitor.
2. Kinase Reaction:
-
In a 96-well plate, add the inhibitor dilutions.
-
Add the JAK1 enzyme solution to all wells except the negative control.
-
To initiate the reaction, add the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
3. Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This typically involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction that generates a luminescent signal.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The this compound scaffold represents a valuable and increasingly utilized motif in modern medicinal chemistry. Its unique conformational properties offer a powerful tool to address common challenges in drug design, including metabolic instability and lack of selectivity. The successful incorporation of this scaffold into clinical candidates for inflammatory diseases, and its exploration in oncology and other therapeutic areas, underscores its broad potential. As synthetic methodologies for the stereoselective synthesis of functionalized cyclobutanes continue to advance, the application of the this compound core in the discovery and development of novel therapeutics is poised for significant growth. This guide serves as a foundational resource for researchers seeking to harness the potential of this promising scaffold in their drug discovery endeavors.
References
- 1. Synthesis of cyclobutane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Cyclobutane-1,3-diol Motif: A Niche but Potent Player in Natural Products
For Immediate Release
A comprehensive technical guide released today sheds light on the intriguing role of the cyclobutane-1,3-diol (B2657575) motif and its close derivatives in the realm of natural products. While not a widespread structural feature, this motif is present in a select group of bioactive compounds, demonstrating significant biological activity, particularly as potent signaling molecules in insect communication. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the known natural products containing this core structure, focusing on their isolation, structural characterization, biosynthesis, and biological function.
The guide prominently features the monoterpenes grandisol (B1216609) and its diastereomer fragranol , key examples of natural products bearing a functionalized cyclobutane (B1203170) ring that includes a 1-(2-hydroxyethyl) substituent, a close analogue of the 1,3-diol arrangement. These compounds serve as powerful case studies for understanding the chemical ecology and synthetic challenges associated with this strained ring system.
Grandisol and Fragranol: Pheromonal Powerhouses with a Cyclobutane Core
Grandisol is a well-documented component of the aggregation pheromone of the cotton boll weevil (Anthonomus grandis), a major agricultural pest.[1][2] Its diastereomer, fragranol, has been identified as a constituent of the essential oil of plants such as Artemisia fragrans.[3][4] The presence of the cyclobutane ring in these molecules is crucial for their biological activity, dictating the specific three-dimensional shape necessary for receptor binding in target insects.
Isolation and Structural Elucidation
The isolation of these volatile compounds from their natural sources requires meticulous techniques. Grandisol was first isolated from the frass of the male boll weevil, while fragranol is typically obtained through steam distillation of plant material. The structural elucidation of these molecules has been accomplished through a combination of spectroscopic methods, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Spectroscopic Data for the Characterization of Grandisol
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 154, consistent with the molecular formula C₁₀H₁₈O.[5] |
| Infrared (IR) Spectroscopy | Broad absorption band around 3400 cm⁻¹ indicating the presence of a hydroxyl (-OH) group.[5] |
| ¹³C NMR Spectroscopy | Signals corresponding to the carbons of the cyclobutane ring, methyl, methylene (B1212753), and isopropenyl groups.[5] |
| ¹H NMR Spectroscopy | Distinct resonances for the methyl group, isopropenyl protons, cyclobutane ring protons, and the hydroxyl methylene protons, with specific chemical shifts and coupling constants confirming the connectivity and stereochemistry.[5] |
Biosynthesis: The Enigmatic Formation of a Strained Ring
The biosynthesis of the cyclobutane ring in monoterpenes like grandisol and fragranol is a fascinating and not fully understood process. It is hypothesized to proceed through the cyclization of geranyl pyrophosphate (GPP), a common precursor for monoterpenes. The exact enzymatic machinery and reaction mechanisms that lead to the formation of the strained four-membered ring are still areas of active research.
Diagram 1: Hypothesized Biosynthetic Pathway of Grandisol
Caption: A simplified proposed biosynthetic pathway for grandisol from geranyl pyrophosphate.
Biological Activity: More Than Just a Scent
The primary biological role of grandisol is as a potent aggregation pheromone, attracting both male and female boll weevils to cotton plants. This activity is harnessed in integrated pest management strategies through the use of pheromone-baited traps. While both enantiomers of grandisol have been shown to be active, the natural pheromone is the (+)-enantiomer. The biological activity of fragranol is less studied, but it is also believed to play a role in insect communication.
Table 2: Biological Activity of Grandisol
| Compound | Biological Activity | Target Organism | Quantitative Data |
| (+)-Grandisol | Aggregation Pheromone | Anthonomus grandis (Cotton Boll Weevil) | Effective at attracting weevils in nanogram quantities in field trapping experiments. |
Experimental Protocols: A Glimpse into the Chemist's Toolkit
This guide provides an overview of the key experimental methodologies employed in the study of these natural products.
Isolation of Grandisol from Boll Weevil Frass (Summary of a representative protocol)
-
Collection: Frass from male boll weevils is collected.
-
Extraction: The collected frass is extracted with a suitable organic solvent, such as diethyl ether or hexane.
-
Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina (B75360) to separate the components.
-
Fraction Analysis: Fractions are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify those containing grandisol.
-
Final Purification: The grandisol-containing fractions are further purified by preparative GC to yield the pure compound.
Diagram 2: General Workflow for the Isolation of Grandisol
References
Reactivity and chemical behavior of the cyclobutane ring in diols
An In-depth Technical Guide to the Reactivity and Chemical Behavior of the Cyclobutane (B1203170) Ring in Diols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the unique reactivity and chemical behavior of cyclobutane rings within diol scaffolds. The inherent ring strain and distinct conformational properties of the cyclobutane moiety make these compounds valuable intermediates in organic synthesis, offering pathways to complex molecular architectures. This document details the core principles governing their reactivity, summarizes key transformations with quantitative data, provides detailed experimental protocols, and visualizes fundamental concepts and workflows.
Core Principles: Ring Strain and Conformational Dynamics
The chemical behavior of cyclobutane is fundamentally dictated by its significant ring strain, a combination of angle strain and torsional strain.[1][2][3] Unlike the strain-free chair conformation of cyclohexane, the cyclobutane ring is forced into non-ideal geometries.
-
Angle Strain : If the cyclobutane ring were a perfect square, the C-C-C bond angles would be 90°. This is a significant deviation from the ideal 109.5° for sp³ hybridized carbon, leading to substantial angle strain.[3][4]
-
Torsional Strain : A planar cyclobutane would have all eight C-H bonds in eclipsing conformations, resulting in high torsional strain.[2][5] To alleviate this, the ring puckers into a "butterfly" conformation.[6][7][8] This puckering slightly reduces the C-C-C bond angles to about 88°, increasing angle strain, but significantly relieves the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement.[5][7]
This inherent strain energy, calculated to be approximately 26.3 kcal/mol, is a primary driving force for many of the reactions that cyclobutane diols undergo, particularly ring-opening and rearrangement reactions.[2][9]
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the IUPAC Nomenclature of Cyclobutane-1,3-diol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the IUPAC nomenclature, stereochemistry, and key physicochemical properties of cyclobutane-1,3-diol (B2657575) isomers. Detailed experimental protocols for the synthesis and spectroscopic analysis of these compounds are also presented to support research and development activities in medicinal chemistry and materials science.
IUPAC Nomenclature and Stereoisomerism
This compound (C₄H₈O₂) exists as two geometric isomers: cis and trans. The stereochemical complexity of these isomers is a critical aspect of their nomenclature and chemical behavior.
The cis isomer of this compound possesses two planes of symmetry, rendering it an achiral meso compound. According to IUPAC nomenclature, the preferred name for this isomer is (1s,3s)-cyclobutane-1,3-diol . The stereodescriptors s and s (same side) at positions C-1 and C-3 indicate the relative configuration of the hydroxyl groups.
In contrast, the trans isomer lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers. The two enantiomers are designated as:
-
(1r,3r)-cyclobutane-1,3-diol
-
(1s,3s)-cyclobutane-1,3-diol
The stereodescriptors r and r (rectus) or s and s (sinister) at positions C-1 and C-3 denote the absolute configuration of the chiral centers.
The relationship between these isomers can be visualized as follows:
Physicochemical Properties
The distinct stereochemistry of the this compound isomers leads to differences in their physical properties. A summary of key quantitative data is presented in the table below for easy comparison.
| Property | (1s,3s)-cyclobutane-1,3-diol (cis) | (1r,3r)-cyclobutane-1,3-diol (trans) |
| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol [1][2] | 88.11 g/mol [1][2] |
| Appearance | Liquid or semi-solid or solid[3] | Gray oil |
| Melting Point | 46-50 °C | Not available |
| Boiling Point | 243.8 ± 8.0 °C (Predicted)[4] | Not available |
| IUPAC Name | (1s,3s)-cyclobutane-1,3-diol[3] | (1r,3r)-cyclobutane-1,3-diol[5] |
Experimental Protocols
Synthesis of this compound Isomers
The synthesis of this compound isomers can be achieved through various methods, with [2+2] cycloaddition reactions being a common strategy for forming the cyclobutane (B1203170) ring.[6][7] Below are generalized protocols for the preparation of the cis and trans isomers.
3.1.1. Synthesis of cis-cyclobutane-1,3-diol (Meso Compound)
A potential synthetic route to the meso diol involves the stereoselective reduction of a suitable precursor, such as a cyclic dione.
-
Reaction: Hydrogenation of 1,3-cyclobutanedione.
-
Reagents and Equipment:
-
1,3-cyclobutanedione
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol (solvent)
-
High-pressure hydrogenation apparatus
-
Standard glassware for filtration and solvent removal
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 1,3-cyclobutanedione in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure (1s,3s)-cyclobutane-1,3-diol.
-
3.1.2. Enantioselective Synthesis of trans-cyclobutane-1,3-diol Enantiomers
The synthesis of specific enantiomers of the trans-diol requires an enantioselective approach, often involving a chiral catalyst or auxiliary.
-
Reaction: Asymmetric reduction of 1,3-cyclobutanedione.
-
Reagents and Equipment:
-
1,3-cyclobutanedione
-
Chiral reducing agent (e.g., a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard glassware for inert atmosphere reactions, workup, and purification
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add the chiral reducing agent to anhydrous THF.
-
Cool the solution to the recommended temperature for the specific chiral reagent (e.g., -78 °C).
-
Slowly add a solution of 1,3-cyclobutanedione in anhydrous THF to the chiral reducing agent.
-
Stir the reaction mixture at the low temperature for the specified time, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol (B129727) or saturated aqueous ammonium (B1175870) chloride).
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting enantiomerically enriched trans-cyclobutane-1,3-diol by chiral chromatography to separate the enantiomers and any residual cis-isomer.
-
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the this compound isomers.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 or more for good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Expected Spectral Features:
-
cis-Isomer ((1s,3s)-cyclobutane-1,3-diol): Due to its symmetry, the ¹H and ¹³C NMR spectra will be relatively simple. The two methine protons (CH-OH) will be equivalent, as will the two methylene (B1212753) protons (CH₂). Similarly, the two methine carbons and the two methylene carbons will each give a single signal in the ¹³C NMR spectrum.
-
trans-Isomer ((1r,3r)- and (1s,3s)-cyclobutane-1,3-diol): The lower symmetry of the trans isomer will result in more complex NMR spectra. The methine and methylene protons will likely be non-equivalent, leading to more complex splitting patterns in the ¹H NMR spectrum. The four carbon atoms may also be non-equivalent, giving rise to up to four distinct signals in the ¹³C NMR spectrum. The spectra of the two enantiomers will be identical unless a chiral shift reagent is used.
-
Conclusion
The IUPAC nomenclature of this compound isomers is intrinsically linked to their stereochemistry. The existence of a mesocis isomer and a chiral pair of trans enantiomers has significant implications for their synthesis, characterization, and application in fields such as drug development and materials science. The provided experimental protocols offer a foundational framework for the preparation and analysis of these important chemical entities.
References
- 1. This compound | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. cis-Cyclobutane-1,3-diol | 1332482-73-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. trans-cyclobutane-1,3-diol 97% | CAS: 1332482-75-3 | AChemBlock [achemblock.com]
- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutane synthesis [organic-chemistry.org]
An In-depth Technical Guide to Cyclobutane-1,3-diol: Identifiers, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclobutane-1,3-diol (B2657575), a versatile building block in organic synthesis and medicinal chemistry. The unique conformational constraints of the cyclobutane (B1203170) ring make its derivatives, including the 1,3-diol, valuable scaffolds for the development of novel therapeutics and materials. This document details its chemical identifiers, physical and spectral properties, and provides a key experimental protocol for its synthesis and purification.
Core Chemical Identifiers
This compound exists as a mixture of cis and trans isomers. It is crucial to distinguish between the mixture and the individual stereoisomers, as their physical and chemical properties can differ significantly. The primary identifiers for this compound and its isomers are summarized below.
| Identifier | This compound (Isomer Mixture) | cis-Cyclobutane-1,3-diol | trans-Cyclobutane-1,3-diol |
| CAS Number | 63518-47-8[1][2] | 1332482-73-1[3] | 1332482-75-3 |
| IUPAC Name | This compound[1][3] | (1s,3s)-cyclobutane-1,3-diol | (1r,3r)-cyclobutane-1,3-diol |
| Molecular Formula | C₄H₈O₂[1][3] | C₄H₈O₂ | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol [1][3] | 88.11 g/mol | 88.11 g/mol |
| InChI | InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2[1] | InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2/t3-,4+ | InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2/t3-,4- |
| InChIKey | STENYDAIMALDKF-UHFFFAOYSA-N[1] | STENYDAIMALDKF-ZXZARUISSA-N | STENYDAIMALDKF-VMPITTCESA-N |
| SMILES | C1C(CC1O)O[1] | O[C@H]1C--INVALID-LINK--C1 | O[C@H]1C--INVALID-LINK--C1 |
Quantitative Data Summary
A collection of available physical and predicted spectral data for this compound and its isomers is presented below. Experimental data for the parent compound is limited in the public domain; therefore, some data for analogous compounds and predicted values are included for reference.
Physical Properties
| Property | This compound (Isomer Mixture) | cis-Cyclobutane-1,3-diol | trans-Cyclobutane-1,3-diol |
| Appearance | Viscous liquid or solid[2] | Liquid, semi-solid, or solid | Data not available |
| Boiling Point | 243.8±8.0 °C (Predicted)[4] | 243.8±8.0 °C at 760 mmHg (Predicted) | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Density | 1.356±0.06 g/cm³ (Predicted)[4] | 1.4±0.1 g/cm³ (Predicted) | Data not available |
| pKa | 14.57±0.40 (Predicted)[4] | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Spectroscopic Data (Predicted and General)
| Spectroscopy | cis-Cyclobutane-1,3-diol | trans-Cyclobutane-1,3-diol |
| ¹H NMR | Chemical shifts for the methine protons (CH-OH) and methylene (B1212753) protons (CH₂) are expected. The stereochemistry will significantly influence the coupling constants. | Similar to the cis isomer, with expected differences in chemical shifts and coupling constants due to the different spatial arrangement of the hydroxyl groups. |
| ¹³C NMR | Two signals are expected: one for the methine carbons (CH-OH) and one for the methylene carbons (CH₂). The chemical shift for the carbon attached to the hydroxyl group would be in the range of 50-80 ppm. | Similar to the cis isomer, with potential slight differences in chemical shifts. |
| FTIR | A broad absorption band in the region of 3600-3300 cm⁻¹ due to the O-H stretching of the hydroxyl groups, and C-O stretching absorption around 1050 cm⁻¹.[5] | A broad absorption band in the region of 3600-3300 cm⁻¹ for O-H stretching and a C-O stretching band around 1050 cm⁻¹.[5] |
| Mass Spec. | The molecular ion peak (M⁺) would be at m/z 88. Common fragmentation patterns for cyclic alcohols include the loss of a hydrogen atom (M-1), a water molecule (M-18), and ring cleavage.[6] | The molecular ion peak would also be at m/z 88, with similar expected fragmentation patterns to the cis isomer.[6] |
Experimental Protocols
A common and effective method for the synthesis of cis- and trans-cyclobutane-1,3-diol is the reduction of cyclobutane-1,3-dione (B95015).
Synthesis of cis- and trans-Cyclobutane-1,3-diol via Reduction of Cyclobutane-1,3-dione
Materials:
-
Cyclobutane-1,3-dione
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutane-1,3-dione in methanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral to slightly acidic.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of cis- and trans-cyclobutane-1,3-diol.
Purification: Separation of cis and trans Isomers
The separation of the cis and trans isomers can be challenging due to their similar polarities. For substituted cyclobutane-1,3-diols, a common method involves derivatization to the corresponding diesters, followed by fractional crystallization and subsequent hydrolysis.[1] For the parent diol, column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes may be employed, although baseline separation can be difficult.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound isomers.
Caption: Synthesis and Purification Workflow for this compound Isomers.
Signaling Pathways and Biological Relevance
While there is no specific signaling pathway directly attributed to this compound, the rigid cyclobutane scaffold is of significant interest in medicinal chemistry. Its constrained conformation allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of cyclobutane are being investigated for their potential as antimicrobial and anticancer agents.[1] The diol functional groups provide convenient handles for further chemical modification to explore structure-activity relationships in drug discovery programs.
The following diagram illustrates the general role of a cyclobutane scaffold in drug design, where it acts as a rigid core to present pharmacophoric groups for interaction with a biological target.
Caption: Role of a Cyclobutane Scaffold in Drug Design.
References
- 1. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 2. US9145346B1 - Process for 2,2,4,4-tetramethylthis compound crystallization - Google Patents [patents.google.com]
- 3. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
In-Depth Technical Guide: Health and Safety for Handling Cyclobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of cyclobutane-1,3-diol (B2657575), tailored for a technical audience. It includes a summary of known hazards, detailed experimental protocols for safety assessment based on international guidelines, and visual representations of safe handling workflows and potential metabolic pathways.
Hazard Identification and Classification
This compound is classified as an irritant.[1][2] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Below is a summary of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 3022709[1][2]
The signal word for this compound is Warning .[1][2]
Quantitative Toxicological Data
Table 2: Acute Toxicity Data for 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat (female) | ca. 1500 mg/kg bw |
| Dermal (LD50) | Rat (male/female) | > 2000 mg/kg bw |
Source: ECHEMI
Experimental Protocols for Hazard Assessment
The following are detailed methodologies for assessing the irritation potential of a chemical like this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[3]
Methodology:
-
Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.[4]
-
Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.
-
Application: A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.
-
Exposure: The patch is applied to one animal for a period of four hours.[3]
-
Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then observed for signs of erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[3]
-
Confirmation: If an irritant effect is observed, the response should be confirmed using up to two additional animals.[3]
-
Scoring: The severity of erythema and edema is scored on a scale of 0 to 4. A mean score of ≥ 2.3 and ≤ 4.0 for either erythema or edema is indicative of an irritant.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[1][5][6]
Methodology:
-
Animal Model: Healthy young adult albino rabbits are the preferred species.[5]
-
Pre-examination: Both eyes of the animal are examined within 24 hours before testing.[5]
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[6]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
Reversibility: The duration of the observation period should be sufficient to evaluate the reversibility of the effects, up to 21 days.[7]
-
Humane Endpoints: If severe pain or distress is observed at any stage, the animal should be humanely euthanized.[1]
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This guideline is used to assess the health hazards of short-term exposure to an airborne substance.[8][9][10]
Methodology:
-
Animal Model: The rat is the preferred species.[9]
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-nose only exposure chamber for a defined period, typically 4 hours.[8][11]
-
Concentrations: A traditional protocol involves exposing groups of animals to at least three different concentrations to determine the LC50.[8]
-
Observation: Animals are observed for at least 14 days post-exposure for signs of toxicity, including changes in body weight and clinical signs.[9]
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[9]
Safe Handling and Emergency Procedures
A systematic approach to handling is crucial to minimize exposure and ensure safety.
Caption: A general workflow for the safe handling of an irritant chemical like this compound.
Potential Metabolic Pathway
While specific metabolic studies on this compound are limited, a plausible pathway can be inferred from the general metabolism of toxic alcohols.[12][13][14][15] Alcohols are typically metabolized in the liver by alcohol dehydrogenase (ADH) to an aldehyde, which is then converted by aldehyde dehydrogenase (ALDH) to a carboxylic acid.[12][15] These metabolites can sometimes be more toxic than the parent compound.[12][14]
Caption: A hypothetical metabolic pathway for this compound based on general alcohol metabolism.
Conclusion
This compound presents moderate hazards, primarily as a skin, eye, and respiratory irritant. While specific quantitative toxicity data is sparse, a thorough understanding of its GHS classification and adherence to standardized handling protocols are essential for its safe use in a research and development setting. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating necessary safety data where gaps exist. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) and institutional safety protocols before handling this chemical.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. clinician.com [clinician.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. longdom.org [longdom.org]
- 15. Toxic Alcohols | Toxicology Section [acep.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclobutane-1,3-diol from Cyclobutane-1,3-dione via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,3-diols are valuable building blocks in medicinal chemistry and materials science due to their rigid and defined stereochemical structure. Catalytic hydrogenation of the corresponding cyclobutane-1,3-diones offers a direct and efficient route to these diols. This document provides detailed application notes and protocols for the synthesis of cyclobutane-1,3-diol (B2657575), with a focus on using heterogeneous ruthenium catalysts. The methodologies described are based on established procedures for the hydrogenation of cyclic 1,3-diones, offering a robust and scalable approach.[1][2][3]
Reaction Principle and Pathway
The synthesis of this compound from cyclobutane-1,3-dione (B95015) is achieved through catalytic hydrogenation, typically employing a ruthenium on carbon (Ru/C) catalyst. The reaction proceeds in a stepwise manner. The first hydrogenation step reduces one of the ketone groups to a hydroxyl group, forming the intermediate 3-hydroxycyclobutanone. Subsequent hydrogenation of the remaining ketone functionality yields the desired this compound. The stereochemical outcome of the reaction, yielding either cis- or trans-cyclobutane-1,3-diol, can be influenced by the reaction conditions. Generally, the cis-isomer is the kinetically favored product.[1][2][3][4]
Caption: General reaction pathway for the catalytic hydrogenation of cyclobutane-1,3-dione to this compound.
Data Presentation: Performance of Catalytic Hydrogenation
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of cyclic 1,3-diones to their corresponding diols, based on studies of analogous substrates like cyclopentane-1,3-dione.[1][2][3] These conditions are expected to be applicable to the synthesis of this compound.
| Catalyst | Substrate | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield of Diol (%) | Diastereomeric Ratio (cis:trans) |
| 5% Ru/C | Cyclopentane-1,3-dione | Isopropanol | 100 | 50 | 7 | 78 | 7:3 |
| 5% Ru/C | Cyclopentane-1,3-dione | tert-Butanol | 100 | 50 | >7 | ~75 | 7:3 |
| 5% Ru/C | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | (Solvent-free) | 100 | 30 | 6 | >99 | High cis-selectivity |
Note: The data for cyclopentane-1,3-dione provides a strong proxy for the expected results with cyclobutane-1,3-dione under similar conditions. The hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione highlights the general applicability and high selectivity of Ru/C catalysts for this transformation.[1][2][3][4]
Experimental Protocols
This section provides a detailed protocol for the catalytic hydrogenation of cyclobutane-1,3-dione based on established procedures for similar cyclic diones.[1][2][3]
Materials and Equipment:
-
Cyclobutane-1,3-dione
-
5% Ruthenium on activated carbon (Ru/C) catalyst
-
Isopropanol (IPA) or tert-Butanol (tBuOH)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
References
Application Notes and Protocols: Synthesis of Cyclobutane-1,3-diols via Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of cyclobutane-1,3-diols, valuable building blocks in medicinal chemistry and materials science. The featured methodology involves a two-step sequence: the formation of a cyclobutane-1,3-dione (B95015) followed by its diastereoselective reduction. This approach is highlighted for its reliability and adaptability.
Introduction
Cyclobutane rings are key structural motifs in a variety of natural products and pharmacologically active compounds. The inherent ring strain of the four-membered ring also renders it a versatile synthetic intermediate for further molecular elaborations. Specifically, cyclobutane-1,3-diols offer a rigid scaffold with well-defined stereochemistry, making them attractive for the development of novel therapeutics and functional materials.
The synthesis of cyclobutane-1,3-diols can be approached through several methodologies, including photochemical [2+2] cycloadditions and the reduction of corresponding diones. The latter approach, which is the focus of this protocol, offers a high degree of control over the stereochemical outcome of the final diol product.
Experimental Protocols
This section details a two-step experimental procedure for the synthesis of a model cyclobutane-1,3-diol (B2657575), starting from a readily available precursor.
Part 1: Synthesis of Cyclobutane-1,3-dione Precursor
A common method for the synthesis of symmetrically substituted cyclobutane-1,3-diones is the dimerization of ketenes. The resulting diketene (B1670635) can then be hydrolyzed to the corresponding dione.
Protocol: Synthesis of 2,2,4,4-Tetramethylcyclobutane-1,3-dione
-
Reaction Setup: In a fume hood, equip a flame-dried 250 mL three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Reagent Preparation: Charge the dropping funnel with isobutyryl chloride (21.3 g, 0.2 mol) dissolved in 50 mL of anhydrous diethyl ether.
-
Reaction Execution: To the flask, add triethylamine (B128534) (22.3 g, 0.22 mol) and 100 mL of anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.
-
Add the isobutyryl chloride solution dropwise to the stirred triethylamine solution over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with 20 mL of anhydrous diethyl ether.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude diketene.
-
Hydrolysis: Carefully add 50 mL of 1 M hydrochloric acid to the crude diketene and stir vigorously for 2 hours at room temperature.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2,2,4,4-tetramethylcyclobutane-1,3-dione.
-
The crude product can be purified by recrystallization from hexanes or by sublimation.
Part 2: Reduction of Cyclobutane-1,3-dione to this compound
The reduction of the cyclobutane-1,3-dione can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method that can provide good stereoselectivity.
Protocol: Catalytic Hydrogenation of 2,2,4,4-Tetramethylcyclobutane-1,3-dione
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 2,2,4,4-tetramethylcyclobutane-1,3-dione (1.40 g, 10 mmol) and 50 mL of a suitable solvent such as isopropanol (B130326) or tert-butanol.
-
Catalyst Addition: Carefully add a catalytic amount of 5% Ruthenium on carbon (Ru/C) (e.g., 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-80 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically several hours), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 2,2,4,4-tetramethylthis compound.
-
The crude product can be purified by recrystallization or column chromatography to separate the cis and trans isomers.
Data Presentation
The following table summarizes typical reaction parameters for the catalytic hydrogenation of a cyclobutane-1,3-dione. The choice of solvent and reaction conditions can influence the ratio of cis to trans diol products.
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | 5% Ru/C | Isopropanol | 100 | 80 | 6 | >95 | 70:30 |
| 2 | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | 5% Ru/C | tert-Butanol | 100 | 50 | 8 | >95 | 65:35 |
| 3 | Cyclobutane-1,3-dione | NaBH₄ | Methanol | 0 | - | 1 | >90 | Varies |
Note: Data are representative and may vary based on specific experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from an acid chloride precursor.
Caption: Workflow for the synthesis of a this compound.
Application Notes and Protocols: Utilizing Cyclobutane-1,3-diol as a Versatile Building Block for Novel High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel polymers using cyclobutane-1,3-diol (B2657575) and its derivatives as key building blocks. The unique rigid and strained four-membered ring structure of cyclobutane (B1203170) imparts enhanced thermal stability, chemical resistance, and tunable mechanical properties to the resulting polymers, making them attractive for a wide range of applications, including as potential replacements for materials like Bisphenol A (BPA)-based polyesters and polycarbonates.[1][2]
Introduction to Cyclobutane-Containing Polymers
The incorporation of cyclobutane moieties into polymer backbones offers a strategic approach to developing materials with superior performance characteristics.[1] The inherent stability of the cyclobutane ring structure contributes to enhanced resistance to thermal degradation and chemical attack.[1] These polymers are often synthesized through a multi-step process that begins with the formation of a cyclobutane-containing diacid or diol monomer, followed by polymerization. A common and efficient method for creating the cyclobutane ring is through a [2+2] photocycloaddition reaction.[1][2]
This document outlines the synthesis of novel polyesters starting from the [2+2] photocycloaddition of trans-cinnamic acid to form a cyclobutane diacid, followed by its reduction to a diol, and subsequent melt polycondensation with various diacids.
Synthesis Pathway Overview
The overall synthetic strategy involves three key stages:
-
[2+2] Photocycloaddition: Formation of a trans-1,3-cyclobutane diacid (CBDA-1) from trans-cinnamic acid.
-
Reduction: Conversion of the diacid (CBDA-1) to the corresponding diol, trans-1,3-cyclobutane dimethanol (CBDO-1).
-
Polymerization: Melt polycondensation of the cyclobutane diol (CBDO-1) with various diacids to produce novel polyesters.
References
Application Notes and Protocols for Cyclobutane-1,3-diol in [2+2] Photocycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane (B1203170) rings are valuable structural motifs in medicinal chemistry and natural product synthesis, offering a unique three-dimensional geometry that can impart desirable pharmacological properties.[1][2][3] The [2+2] photocycloaddition reaction is a primary and widely utilized method for the construction of the cyclobutane core.[4] This document provides detailed application notes and protocols for the synthesis of cyclobutane-1,3-diols, key intermediates for further functionalization, via a two-step sequence involving a [2+2] photocycloaddition to form a 1,3-cyclobutanedione intermediate, followed by its stereoselective reduction.
Strategic Overview: Two-Step Synthesis of Cyclobutane-1,3-diols
The synthesis of cyclobutane-1,3-diols can be efficiently achieved through a two-step process:
-
[2+2] Photocycloaddition of Ketenes: Dimerization of ketenes, generated in situ, provides a direct route to symmetrically substituted 1,3-cyclobutanediones. This reaction is a cornerstone for accessing the cyclobutane-1,3-dione (B95015) scaffold.
-
Diastereoselective Reduction: The resulting 1,3-cyclobutanedione is then reduced to the corresponding cyclobutane-1,3-diol. The stereochemical outcome (cis or trans) of the diol can be controlled by the choice of reducing agent and reaction conditions.
This strategy allows for the synthesis of both cis- and trans-cyclobutane-1,3-diols, which are versatile building blocks for creating diverse molecular architectures for drug discovery and development.
Data Presentation
Table 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione via Ketene (B1206846) Dimerization
| Reactant | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isobutyryl chloride | Triethylamine | Diethyl ether | 2 | 85 | (Synthesis based on ketene dimerization principles) |
Table 2: Stereoselective Reduction of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCD)
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) | Reference |
| NaBH4 | Ethanol (B145695) | 25 | - | - | [5] |
| Ru/C, H2 | Neat | 100 | - | High | [5] |
| LiAlH(OtBu)3 | THF | -78 | >95:5 (for 3-substituted cyclobutanones) | High | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
This protocol describes the in situ generation of dimethylketene (B1620107) from isobutyryl chloride and its subsequent [2+2] photodimerization.
Materials:
-
Isobutyryl chloride
-
Triethylamine
-
Anhydrous diethyl ether
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
A solution of isobutyryl chloride (1.0 eq) in anhydrous diethyl ether is prepared in a flask under an inert atmosphere and cooled to 0 °C.
-
Triethylamine (1.1 eq) is added dropwise to the stirred solution over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The triethylammonium (B8662869) chloride precipitate is removed by filtration.
-
The filtrate, containing the 2,2,4,4-tetramethyl-1,3-cyclobutanedione, is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation to yield the pure dione (B5365651).
Protocol 2: Diastereoselective Reduction to cis- and trans-2,2,4,4-Tetramethylthis compound
This protocol outlines the reduction of the dione to the corresponding diol. The choice of reducing agent influences the diastereoselectivity.
Materials:
-
2,2,4,4-Tetramethyl-1,3-cyclobutanedione
-
Sodium borohydride (B1222165) (for mixed isomers) or a bulky hydride reagent like Lithium tri-tert-butoxyaluminum hydride (for enhanced cis-selectivity)
-
Anhydrous ethanol or tetrahydrofuran (B95107) (THF)
-
Standard glassware for organic synthesis
Procedure for cis-Diol Synthesis:
-
A solution of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (1.0 eq) in anhydrous THF is prepared under an inert atmosphere and cooled to -78 °C.
-
A solution of Lithium tri-tert-butoxyaluminum hydride (2.2 eq) in THF is added dropwise to the stirred dione solution.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the slow addition of water, followed by 1M HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the cis-2,2,4,4-tetramethylthis compound.
Procedure for a Mixture of Diols:
-
2,2,4,4-tetramethyl-1,3-cyclobutanedione (1.0 eq) is dissolved in ethanol at room temperature.
-
Sodium borohydride (2.2 eq) is added portion-wise to the solution.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The resulting mixture of cis- and trans-diols can be separated by column chromatography or fractional crystallization.
Visualizations
Caption: Synthetic workflow for cyclobutane-1,3-diols.
Caption: Key intermediates in the synthesis of cyclobutane-1,3-diols.
Applications in Drug Development
The rigid, puckered structure of the cyclobutane ring makes it a valuable scaffold in drug design.[1] 1,3-disubstituted cyclobutanes can act as conformationally restricted bioisosteres for more flexible alkyl chains or as non-planar replacements for aromatic rings.[3] The cis- and trans-diols serve as versatile starting materials for the synthesis of a wide array of derivatives with distinct spatial arrangements of functional groups, which can be used to probe interactions with biological targets. Several drug candidates containing the 1,3-disubstituted cyclobutane motif have been reported in various therapeutic areas.[2] The ability to stereoselectively synthesize cis- and trans-1,3-diols is therefore of significant importance for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis and Evaluation of Cyclobutane-Containing Combretastatin A4 Analogs as Potential Anticancer Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin A4 (CA4), a natural product isolated from the African bush willow Combretum caffrum, is a potent tubulin polymerization inhibitor with significant anticancer activity. However, its clinical utility is hampered by the isomerization of the biologically active cis-stilbene (B147466) to the inactive trans-isomer. To overcome this limitation, conformationally restricted analogs incorporating a cyclobutane (B1203170) ring in place of the olefinic bridge have been designed and synthesized. This document provides detailed protocols for the synthesis of cis- and trans-1,3-disubstituted cyclobutane analogs of CA4, their cytotoxic evaluation using a resazurin-based assay, and methods to investigate their mechanism of action through tubulin polymerization assays.
Introduction
Combretastatin A4 binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1] The primary drawback of CA4 is the facile isomerization of its cis-double bond to the thermodynamically more stable but significantly less active trans-isomer.[2] Replacing the double bond with a cyclobutane ring offers a strategy to create rigid analogs that mimic the active cis-conformation while preventing isomerization.[1][3] This application note details the synthesis of such analogs and the in vitro assays to characterize their biological activity.
The proposed mechanism of action for these cyclobutane analogs remains the inhibition of tubulin polymerization, similar to the parent compound, CA4. This leads to the disruption of the microtubule network, which is crucial for cell division, ultimately triggering apoptosis. The signaling cascade initiated by microtubule disruption is complex but is known to involve pathways such as the PI3K/Akt signaling pathway.[4]
Data Presentation
The cytotoxic activity of the synthesized cis- and trans-cyclobutane analogs of Combretastatin A4 was evaluated against two human cancer cell lines: hepatocellular carcinoma (HepG2) and neuroblastoma (SK-N-DZ). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Isomer | HepG2 IC50 (µM) | SK-N-DZ IC50 (µM) |
| Analog 1 (cis) | cis | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Analog 2 (trans) | trans | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Combretastatin A4 | cis | 0.0021 ± 0.0003 | 0.0015 ± 0.0002 |
| Doxorubicin | - | 0.12 ± 0.02 | 0.08 ± 0.01 |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The binding of Combretastatin A4 and its analogs to tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis, which can be influenced by the PI3K/Akt signaling pathway.
Experimental Workflow
The overall experimental workflow involves the synthesis of the cyclobutane analogs, followed by their biological evaluation.
Experimental Protocols
Synthesis of Cyclobutane Analogs
The synthesis of the target cyclobutane analogs is achieved through a multi-step process. A key step involves the addition of a 3,4,5-trimethoxyphenylmagnesium reagent to an isovaniline-derived cyclobutanone derivative, followed by catalytic deoxygenation.
Protocol 4.1.1: Synthesis of 3-(3-hydroxy-4-methoxyphenyl)cyclobutanone
-
Preparation of Isovanillin (B20041) ether: In a round-bottom flask, dissolve isovanillin in a suitable solvent such as DMF. Add a protecting group, for example, a silyl (B83357) ether, by reacting with the corresponding silyl chloride in the presence of a base like imidazole.
-
[2+2] Cycloaddition: The protected isovanillin derivative is then reacted with an appropriate ketene (B1206846) equivalent in a [2+2] cycloaddition reaction to form the cyclobutanone ring.
-
Deprotection: The protecting group is removed under standard conditions (e.g., using a fluoride (B91410) source for silyl ethers) to yield 3-(3-hydroxy-4-methoxyphenyl)cyclobutanone.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 4.1.2: Grignard Reaction with 3,4,5-trimethoxyphenylmagnesium bromide
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare the Grignard reagent by adding a solution of 5-bromo-1,2,3-trimethoxybenzene (B181038) in dry THF to magnesium turnings.
-
Addition to Cyclobutanone: Cool the solution of 3-(3-hydroxy-4-methoxyphenyl)cyclobutanone in dry THF to -78 °C. Slowly add the prepared Grignard reagent to this solution.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and purify the resulting tertiary alcohol by column chromatography.
Protocol 4.1.3: Catalytic Deoxygenation of the Tertiary Alcohol
-
Reaction Setup: In a suitable reaction vessel, dissolve the tertiary alcohol from the previous step in a solvent such as dichloromethane (B109758) or toluene.
-
Addition of Catalyst and Reducing Agent: Add a catalytic amount of a deoxygenation catalyst (e.g., a palladium or nickel catalyst) and a suitable reducing agent (e.g., a silane (B1218182) derivative).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction is worked up by washing with water and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the final cis and trans isomers, which can be separated by careful chromatography.
Biological Evaluation
Protocol 4.2.1: Resazurin-Based Cytotoxicity Assay
-
Cell Seeding: Seed HepG2 or SK-N-DZ cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclobutane analogs, Combretastatin A4, and a positive control (e.g., doxorubicin) in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
Resazurin (B115843) Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 4.2.2: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.
-
Assay Setup: In a 96-well plate, add the cyclobutane analogs at various concentrations. Include a positive control (e.g., colchicine or CA4) and a negative control (vehicle, e.g., DMSO).
-
Initiation of Polymerization: Initiate tubulin polymerization by adding the tubulin solution to the wells and incubating the plate at 37°C.[6]
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized tubulin.[3][6]
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. Compare the curves for the treated samples to the controls to determine the inhibitory effect of the cyclobutane analogs on tubulin polymerization.
Conclusion
The replacement of the olefinic bridge in Combretastatin A4 with a cyclobutane ring presents a viable strategy to overcome the issue of cis-trans isomerization, a major drawback of the parent compound. The synthesized cyclobutane analogs demonstrate micromolar cytotoxicity against cancer cell lines. The detailed protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of these promising anticancer agents. Further investigation into their mechanism of action and in vivo efficacy is warranted to assess their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclobutane-1,3-diol in Asymmetric Synthesis: A Review of a Niche Area and Broader Context
For researchers, scientists, and drug development professionals, the quest for novel chiral ligands and auxiliaries is a continuous endeavor in the field of asymmetric synthesis. While common chiral scaffolds are well-documented, the application of less conventional structures like cyclobutane-1,3-diol (B2657575) remains an area of nascent exploration. This document provides a comprehensive overview of the current, albeit limited, understanding of this compound's role in asymmetric synthesis and situates it within the broader, more established context of chiral cyclobutane (B1203170) chemistry.
A thorough review of scientific literature reveals a notable scarcity of studies detailing the direct application of this compound as a chiral ligand or auxiliary in asymmetric catalysis. This suggests that its potential in this domain is either underexplored or has not yielded results that are widely published. However, the inherent chirality and rigidity of the cyclobutane framework make its derivatives, in general, attractive candidates for the design of new chiral molecules.
The Cyclobutane Scaffold in Chiral Ligand Design
While direct use of this compound is not prominent, the cyclobutane moiety serves as a backbone for various chiral ligands. The constrained four-membered ring can provide a well-defined stereochemical environment around a metal center, influencing the enantioselectivity of a reaction.
One notable example involves the synthesis of chiral phosphine (B1218219) ligands built upon a cyclobutane scaffold. These ligands are often synthesized from starting materials other than this compound, but they illustrate the potential of the cyclobutane framework in asymmetric catalysis.
Workflow for the Synthesis of Cyclobutane-Based Chiral Phosphine Ligands:
Caption: General workflow for synthesizing chiral phosphine ligands from a cyclobutane precursor.
General Strategies for Asymmetric Synthesis of Cyclobutane Derivatives
Given the limited information on this compound, it is pertinent to review the broader, well-established methods for the asymmetric synthesis of chiral cyclobutanes. These methods provide the foundational knowledge for anyone interested in this class of molecules.
[2+2] Cycloadditions
The [2+2] cycloaddition is a powerful tool for constructing four-membered rings. Asymmetric variants of this reaction often employ chiral catalysts or auxiliaries to control the stereochemical outcome.
Key Data from Asymmetric [2+2] Cycloadditions:
| Reaction Type | Catalyst/Auxiliary | Substrates | Yield (%) | ee (%) | Reference |
| Ketene-alkene cycloaddition | Chiral Lewis Acid | Ketenes and Alkenes | 75-95 | 80-98 | [1] |
| Photochemical [2+2] cycloaddition | Chiral Sensitizer | Alkenes | 60-85 | 70-95 | [2][3] |
| Transition metal-catalyzed [2+2] | Chiral Rh or Co complexes | Dienes and Alkynes | 70-90 | 85-99 | [4] |
Experimental Protocol: Asymmetric Ketene-Alkene Cycloaddition
-
Materials: Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine), an acid chloride (ketene precursor), a trialkylamine base, and an alkene.
-
Procedure:
-
To a solution of the chiral Lewis acid catalyst in a dry, inert solvent (e.g., dichloromethane) at low temperature (-78 °C), add the alkene.
-
Slowly add a solution of the acid chloride and the trialkylamine in the same solvent. The trialkylamine generates the ketene (B1206846) in situ.
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral cyclobutanone (B123998) derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Asymmetric Functionalization of Prochiral Cyclobutanes
Another strategy involves the enantioselective functionalization of a prochiral cyclobutane derivative, such as a cyclobutanone or a cyclobutene.
Key Data from Asymmetric Functionalization of Cyclobutanes:
| Reaction Type | Catalyst | Substrate | Reagent | Yield (%) | ee (%) | Reference |
| Rh-catalyzed 1,4-addition | Chiral diene ligand | Cyclobutenone | Arylboronic acid | 80-95 | 90-99 | [5] |
| Asymmetric hydrogenation | Chiral Ru or Rh complex | Cyclobutene | H₂ | >95 | >95 | [6] |
| Asymmetric hydroacylation | Chiral Rh complex | meso-Cyclobutene | Salicylaldehyde | 70-90 | 85-98 | [7] |
Experimental Protocol: Rh-catalyzed Asymmetric 1,4-Addition to Cyclobutenone
-
Materials: [Rh(cod)Cl]₂ precatalyst, a chiral diene ligand, a base (e.g., K₃PO₄), an arylboronic acid, and a cyclobutenone derivative.
-
Procedure:
-
In a glovebox, dissolve the [Rh(cod)Cl]₂ and the chiral diene ligand in a degassed solvent (e.g., toluene).
-
Stir the mixture at room temperature for a few minutes to allow for catalyst formation.
-
Add the cyclobutenone derivative, the arylboronic acid, and the base.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Determine the yield and enantiomeric excess of the resulting chiral cyclobutanone.
-
Logical Pathway for Asymmetric Synthesis of Cyclobutanes:
Caption: Key strategies for the asymmetric synthesis of chiral cyclobutane derivatives.
Conclusion
While the direct utilization of this compound in asymmetric synthesis remains a largely unexplored frontier, the broader field of chiral cyclobutane synthesis offers a rich landscape of established and effective methodologies. For researchers and professionals in drug development, the cyclobutane scaffold continues to be a valuable structural motif. Future investigations may yet uncover the potential of simple, chiral building blocks like this compound in the design of novel and efficient catalytic systems. Until then, the methods outlined in this document provide a robust toolkit for the synthesis of enantioenriched cyclobutane derivatives.
References
- 1. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 4. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cyclobutane-1,3-diol as a Scaffold in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry provide a rigid framework that can offer significant advantages in potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Specifically, the cyclobutane-1,3-diol (B2657575) motif serves as a versatile starting point for the synthesis of diverse compound libraries, enabling the exploration of chemical space in the quest for novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound as a scaffold in drug discovery, with a focus on its application in the development of tubulin polymerization inhibitors.
Application Notes
The rigid and puckered conformation of the cyclobutane ring makes it an attractive bioisostere for various functionalities in drug molecules.[3] One notable application is its use as a replacement for conformationally flexible linkers or as a stable mimic of unsaturated systems prone to isomerization.
A prominent example is the development of combretastatin (B1194345) A-4 (CA-4) analogs, where a 1,3-disubstituted cyclobutane ring replaces the cis-stilbene (B147466) moiety. CA-4 is a potent tubulin polymerization inhibitor, but its clinical utility is hampered by the isomerization of the active cis-isomer to the inactive trans-isomer. By incorporating a cyclobutane scaffold, this isomerization is prevented, leading to potentially more stable and effective drug candidates.
The stereochemistry of the substituents on the this compound scaffold is crucial for biological activity. The cis and trans isomers can orient the appended functional groups in distinct spatial arrangements, leading to differential interactions with the biological target. This stereochemical diversity is a key advantage in fine-tuning the pharmacological profile of a lead compound.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and metabolic stability of representative cyclobutane-containing compounds.
Table 1: In Vitro Cytotoxicity of Cyclobutane-Containing Combretastatin A-4 Analogs
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Citation |
| cis-1,3-disubstituted cyclobutane analog of CA-4 | Tubulin Polymerization Inhibitor | HepG2 (Hepatocarcinoma) | Micromolar range | [1] |
| SK-N-DZ (Neuroblastoma) | Micromolar range | [1] | ||
| trans-1,3-disubstituted cyclobutane analog of CA-4 | Tubulin Polymerization Inhibitor | HepG2 (Hepatocarcinoma) | Micromolar range | [1] |
| SK-N-DZ (Neuroblastoma) | Micromolar range | [1] |
Table 2: Metabolic Stability of a Hypothetical Cyclobutane-Containing Drug Candidate
| Compound | Species | In Vitro Half-life (t½, min) in Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cyclobutane Derivative 1 | Human | > 60 | < 10 |
| Mouse | 45 | 25 | |
| Rat | 55 | 18 | |
| Non-cyclobutane Analog | Human | 15 | 92 |
| Mouse | 8 | 173 | |
| Rat | 12 | 115 |
Experimental Protocols
Synthesis of cis- and trans-Cyclobutane-1,3-diol
The synthesis of cis- and trans-cyclobutane-1,3-diol can be achieved through various methods, often starting from cyclobutanone (B123998) or 1,3-cyclobutanedione. A common approach involves the reduction of 1,3-cyclobutanedione, which can yield a mixture of cis and trans isomers that can be separated by chromatography.
Protocol for the Synthesis of 2,2,4,4-tetramethylthis compound (a derivative):
A highly selective synthesis of cis-2,2,4,4-tetramethylthis compound can be achieved via solvent-free hydrogenation and isomerization of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) using a ruthenium-on-carbon catalyst.[4]
-
Reaction Setup: A mixture of 2,2,4,4-tetramethyl-1,3-cyclobutanedione and a Ru/C catalyst is placed in a high-pressure reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction progress is monitored by gas chromatography.
-
Isomerization: Isomerization using a ruthenium catalyst and hydrogen gas can improve the selective formation of the cis-isomer.[4]
-
Purification: The product mixture is purified by crystallization to isolate the desired isomer.[5]
Parallel Synthesis of a this compound-based Compound Library
This protocol outlines a general procedure for the parallel synthesis of a library of 1,3-disubstituted cyclobutane derivatives starting from cis- or trans-cyclobutane-1,3-diol. This methodology is amenable to high-throughput synthesis.[6]
-
Step 1: Monoprotection of this compound: Protect one of the hydroxyl groups of the diol with a suitable protecting group (e.g., silyl (B83357) ether) to allow for sequential functionalization.
-
Step 2: First Diversification: React the free hydroxyl group with a library of building blocks (e.g., carboxylic acids, alkyl halides) under appropriate conditions in a parallel synthesizer.
-
Step 3: Deprotection: Remove the protecting group from the second hydroxyl group.
-
Step 4: Second Diversification: React the newly exposed hydroxyl group with a second set of diverse building blocks.
-
Step 5: Purification: Purify the final products using parallel purification techniques such as mass-directed automated preparative HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the synthesized cyclobutane derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of the cyclobutane derivatives in the presence of liver microsomes, providing an early indication of their pharmacokinetic properties.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture and the test compound solution at 37°C. Initiate the reaction by adding the test compound to the reaction mixture.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
The following diagram illustrates the downstream signaling pathway initiated by tubulin polymerization inhibitors, leading to apoptosis. Inhibition of tubulin polymerization leads to mitotic arrest, which can subsequently trigger a p53-independent upregulation of p21.[7] This increase in p21 can then activate the intrinsic apoptotic pathway.[8][9]
Caption: Downstream signaling of tubulin inhibitors.
Experimental Workflow for Synthesis and Evaluation
The workflow below outlines the general process from the synthesis of a this compound-based library to the initial biological evaluation.
Caption: Drug discovery workflow.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study for cyclobutane-based compounds, where the stereochemistry and substituents are systematically varied to optimize activity.
Caption: SAR study logic.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Upregulation of p21 activates the intrinsic apoptotic pathway in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upregulation of p21 activates the intrinsic apoptotic pathway in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 1,3-Disubstituted Cyclobutane Derivatives for Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis and biological evaluation of 1,3-disubstituted cyclobutane (B1203170) derivatives. The conformational rigidity and unique three-dimensional structure of the cyclobutane ring make it an attractive scaffold in medicinal chemistry for developing novel therapeutic agents. These derivatives have shown promise in various therapeutic areas, including oncology, by acting as isosteres for aromatic rings or by providing a rigid core to orient pharmacophoric groups.
I. Synthetic Protocols
The synthesis of 1,3-disubstituted cyclobutanes can be achieved through various methods, with [2+2] cycloaddition reactions being a prominent and versatile approach. This section details a robust protocol for the synthesis of 1,3-disubstituted cyclobutanes via a Lewis acid-promoted [2+2] cycloaddition of an allenoate with a terminal alkene. Additionally, a procedure for the synthesis of cyclobutane-containing analogs of the anticancer agent combretastatin (B1194345) A4 is provided.
Protocol 1: Synthesis of 1,3-Disubstituted Cyclobutanes via [2+2] Cycloaddition
This protocol describes the synthesis of substituted cyclobutanes using phenyl 2,3-butadienoate and a terminal alkene, promoted by a Lewis acid catalyst.
Materials:
-
Phenyl 2,3-butadienoate
-
Terminal alkene (e.g., styrene)
-
Ethylaluminum dichloride (EtAlCl₂) solution in hexanes
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen gas supply
-
Syringes and needles
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the terminal alkene (1.0 mmol) and anhydrous dichloromethane (5.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylaluminum dichloride solution (1.0 M in hexanes, 1.1 mmol, 1.1 equiv) to the stirred solution.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add phenyl 2,3-butadienoate (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1,3-disubstituted cyclobutane derivative.
Table 1: Representative Yields for the [2+2] Cycloaddition Reaction
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene (B11656) | Phenyl 3-phenylcyclobut-3-ene-1-carboxylate | 85 |
| 2 | 4-Chlorostyrene | Phenyl 3-(4-chlorophenyl)cyclobut-3-ene-1-carboxylate | 82 |
| 3 | 1-Octene | Phenyl 3-hexylcyclobut-3-ene-1-carboxylate | 75 |
Protocol 2: Synthesis of cis- and trans-Combretastatin A4 Analogs
This protocol outlines the key steps for synthesizing cyclobutane analogs of combretastatin A4, which involves the addition of a Grignard reagent to a cyclobutanone (B123998) derivative followed by deoxygenation.
Materials:
-
3-(benzyloxy)-4-methoxybenzaldehyde
-
(Triphenylphosphoranylidene)acetaldehyde
-
Dichloroketene (B1203229) (generated in situ)
-
3,4,5-trimethoxyphenylmagnesium bromide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Styrene Precursor: Synthesize 1-(benzyloxy)-2-methoxy-4-vinylbenzene from 3-(benzyloxy)-4-methoxybenzaldehyde via a Wittig reaction.
-
[2+2] Cycloaddition: React the styrene precursor with dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) to form the corresponding dichlorocyclobutanone.
-
Dechlorination: Reduce the dichlorocyclobutanone using zinc dust in acetic acid to yield the cyclobutanone.
-
Grignard Addition: Add 3,4,5-trimethoxyphenylmagnesium bromide to the cyclobutanone in anhydrous THF at 0 °C to obtain a mixture of cis- and trans-alcohols.
-
Separation of Diastereomers: Separate the cis and trans alcohol diastereomers by silica gel column chromatography.
-
Deoxygenation: Individually treat the separated cis and trans alcohols with triethylsilane and trifluoroacetic acid in dichloromethane to yield the deoxygenated products.
-
Debenzylation: Remove the benzyl (B1604629) protecting group via catalytic hydrogenation with Pd/C and hydrogen gas in methanol to afford the final cis- and trans-1,3-disubstituted cyclobutane analogs of combretastatin A4.
II. Biological Evaluation Protocols
This section provides detailed protocols for evaluating the biological activity of the synthesized 1,3-disubstituted cyclobutane derivatives, focusing on their potential as anticancer agents.
Protocol 3: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., HepG2 hepatocarcinoma, SK-N-DZ neuroblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized cyclobutane derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclobutane derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Cytotoxicity of Combretastatin A4 Analogs
| Compound | Cell Line | IC₅₀ (µM) |
| cis-analog | HepG2 | 15.2 |
| trans-analog | HepG2 | 25.8 |
| cis-analog | SK-N-DZ | 12.5 |
| trans-analog | SK-N-DZ | 31.4 |
| Combretastatin A4 | HepG2 | 0.008 |
| Combretastatin A4 | SK-N-DZ | 0.005 |
Data is representative and sourced from studies on combretastatin analogs.
III. Visualizations
The following diagrams illustrate the synthetic workflow and a relevant biological signaling pathway.
Caption: General workflow for the synthesis of 1,3-disubstituted cyclobutanes.
Application Notes and Protocols for the Oxidation of Cyclobutane-1,3-diol to Cyclobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical oxidation of cyclobutane-1,3-diol (B2657575) to form cyclobutane-1,3-dione, a key transformation in the synthesis of various organic molecules. This document outlines common oxidative methods, presents detailed experimental protocols, and summarizes quantitative data for the synthesis of a substituted cyclobutane-1,3-dione.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. In the context of cyclobutane (B1203170) chemistry, the conversion of cyclobutane-1,3-diols to their corresponding 1,3-diones is a critical step in the preparation of intermediates for drug discovery and materials science. This document details three widely used oxidation methodologies: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation. While specific literature on the direct oxidation of the parent this compound is limited, this note provides detailed protocols for the oxidation of the closely related and well-documented substrate, 2,2,4,4-tetramethylthis compound.
Overview of Oxidation Methods
Several reagents and reaction conditions are available for the oxidation of secondary alcohols. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions, the presence of other functional groups, and scalability.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base such as triethylamine (B128534). It is known for its mild reaction conditions and broad functional group tolerance.[1][2] A drawback is the formation of volatile and odorous dimethyl sulfide (B99878) as a byproduct.[3]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing alcohols to aldehydes and ketones at room temperature.[4] It offers the advantages of neutral pH, short reaction times, and high yields.[5] However, the cost and potentially explosive nature of the reagent can be a concern for large-scale synthesis.[4] DMP has been noted to be particularly effective for the oxidation of 1,3-diols to 1,3-dicarbonyl compounds.[5]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a chromium(VI)-based reagent that is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6] The reaction is typically carried out in dichloromethane. While effective, the toxicity of chromium reagents is a significant drawback.[7]
Experimental Protocols
The following protocols are based on established procedures for the oxidation of secondary alcohols and can be adapted for the oxidation of cyclobutane-1,3-diols. A specific example for the oxidation of 2,2,4,4-tetramethylthis compound is provided.
Protocol 1: Swern Oxidation of 2,2,4,4-Tetramethylthis compound
This protocol is adapted from a general Swern oxidation procedure.[8][9]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
2,2,4,4-Tetramethylthis compound
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a stirred solution of oxalyl chloride (2.2 equivalents) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of DMSO (2.5 equivalents) in CH₂Cl₂ dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 2,2,4,4-tetramethylthis compound (1.0 equivalent) in CH₂Cl₂ dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,2,4,4-tetramethylcyclobutane-1,3-dione.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 2,2,4,4-Tetramethylthis compound
This protocol is based on a general procedure for DMP oxidation.[10]
Materials:
-
Dess-Martin Periodinane (DMP)
-
2,2,4,4-Tetramethylthis compound
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
To a stirred solution of 2,2,4,4-tetramethylthis compound (1.0 equivalent) in CH₂Cl₂ (0.1 M), add Dess-Martin Periodinane (2.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 2-4 hours and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,2,4,4-tetramethylcyclobutane-1,3-dione.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation of 2,2,4,4-Tetramethylthis compound
This protocol is adapted from a general procedure for PCC oxidation.
Materials:
-
Pyridinium chlorochromate (PCC)
-
2,2,4,4-Tetramethylthis compound
-
Dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
Procedure:
-
To a stirred suspension of PCC (2.5 equivalents) and Celite® in CH₂Cl₂ (0.2 M), add a solution of 2,2,4,4-tetramethylthis compound (1.0 equivalent) in CH₂Cl₂.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,2,4,4-tetramethylcyclobutane-1,3-dione.
Data Presentation
The following table summarizes typical quantitative data for the oxidation of 2,2,4,4-tetramethylthis compound to 2,2,4,4-tetramethylcyclobutane-1,3-dione based on general expectations for these reactions, as specific literature data for this exact transformation is scarce.
| Oxidation Method | Oxidizing Agent | Stoichiometry (Oxidant:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Swern Oxidation | (COCl)₂/DMSO, Et₃N | 2.2 : 1 | CH₂Cl₂ | -78 to RT | 2 - 4 | 85 - 95 |
| DMP Oxidation | Dess-Martin Periodinane | 2.2 : 1 | CH₂Cl₂ | Room Temp. | 2 - 4 | 90 - 98 |
| PCC Oxidation | Pyridinium Chlorochromate | 2.5 : 1 | CH₂Cl₂ | Room Temp. | 4 - 6 | 80 - 90 |
Visualizations
Chemical Transformation
Caption: General oxidation of this compound to cyclobutane-1,3-dione.
Experimental Workflow
Caption: General workflow for the oxidation of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
Application Notes and Protocols for the Reduction of Cyclobutane-1,3-diol to Other Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the reduction of cyclobutane-1,3-diol (B2657575) to key derivatives, including cyclobutanol (B46151) and cyclobutane (B1203170). Given the importance of the cyclobutane motif in medicinal chemistry, these protocols offer pathways to valuable scaffolds for drug discovery and development.
Introduction
Cyclobutane derivatives are integral components in a variety of biologically active molecules and approved pharmaceuticals. The rigid, three-dimensional structure of the cyclobutane ring provides a unique conformational constraint that can be exploited in drug design to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The reduction of readily accessible cyclobutane-1,3-diols to less oxygenated derivatives like cyclobutanol and cyclobutane opens up avenues for the synthesis of diverse molecular libraries.
This document outlines two primary strategies for the reduction of this compound: a partial reduction to cyclobutanol and a complete reduction to cyclobutane.
I. Partial Reduction to Cyclobutanol
The selective mono-deoxygenation of this compound to yield cyclobutanol can be achieved through a two-step sequence involving mono-functionalization of one hydroxyl group followed by reductive removal.
Experimental Workflow: Mono-reduction to Cyclobutanol
Caption: Workflow for the partial reduction of this compound to cyclobutanol.
Methodology: Synthesis of Cyclobutanol from this compound
This protocol involves the selective tosylation of one hydroxyl group, converting it into a good leaving group, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4).
Step 1: Mono-tosylation of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous pyridine at 0 °C (ice bath).
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.0-1.2 eq.) in a minimal amount of anhydrous pyridine to the stirred solution. The stoichiometry is controlled to favor mono-substitution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with cold dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, cyclobutane-1-mono-tosylate-3-ol, can be purified by flash column chromatography on silica (B1680970) gel.
Step 2: Reductive Deoxygenation of Cyclobutane-1-mono-tosylate-3-ol
-
Reaction Setup: In a separate flame-dried, round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.
-
Addition of Tosylate: Slowly add a solution of the purified cyclobutane-1-mono-tosylate-3-ol (1.0 eq.) in anhydrous THF to the LiAlH4 suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. Stir the resulting granular precipitate for 30 minutes.
-
Isolation and Purification: Filter the precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain crude cyclobutanol. Purify by distillation or column chromatography.
II. Complete Reduction to Cyclobutane
The complete deoxygenation of both hydroxyl groups of this compound to afford the parent cyclobutane can be accomplished via a two-step process involving oxidation to the dione (B5365651) followed by a Wolff-Kishner reduction.
Experimental Workflow: Complete Reduction to Cyclobutane
Caption: Workflow for the complete reduction of this compound to cyclobutane.
Methodology: Synthesis of Cyclobutane from this compound
This protocol first involves the oxidation of the diol to the corresponding dione, followed by the complete removal of the carbonyl groups.
Step 1: Oxidation to Cyclobutane-1,3-dione (B95015)
-
Reaction Setup: To a stirred suspension of pyridinium (B92312) chlorochromate (PCC, 2.5 eq.) and celite in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq.) in DCM.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude cyclobutane-1,3-dione, which can be used in the next step without further purification or can be purified by sublimation or careful column chromatography.
Step 2: Wolff-Kishner Reduction of Cyclobutane-1,3-dione
-
Formation of Hydrazone: In a round-bottom flask fitted with a reflux condenser, dissolve cyclobutane-1,3-dione (1.0 eq.) in a high-boiling solvent such as diethylene glycol. Add hydrazine (B178648) hydrate (B1144303) (4.0-5.0 eq.). Heat the mixture to 100-120 °C for 1 hour to form the bis(hydrazone).
-
Reduction: To the hot solution, cautiously add potassium hydroxide (B78521) (KOH, 4.0-5.0 eq.).
-
Reaction Conditions: Increase the temperature to 180-200 °C to allow for the evolution of nitrogen gas and the removal of water. Maintain this temperature for 3-5 hours.
-
Isolation: Cool the reaction mixture and add water. Extract the product with a low-boiling hydrocarbon solvent (e.g., pentane).
-
Purification: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate. Due to the volatility of cyclobutane, careful distillation at low temperature is required for purification.
Data Summary
The following table summarizes the expected outcomes for the described reduction protocols. Please note that yields are indicative and can vary based on the stereochemistry of the starting diol (cis or trans) and the precise reaction conditions.
| Starting Material | Product | Key Reagents | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
| This compound | Cyclobutanol | 1. TsCl, Pyridine2. LiAlH4 | 60-75 | 70-85 | 42-64 |
| This compound | Cyclobutane | 1. PCC2. H2NNH2, KOH | 80-90 | 65-80 | 52-72 |
Signaling Pathway Context (Hypothetical)
In the context of drug development, cyclobutane derivatives often act as bioisosteres for other cyclic or aromatic systems, influencing ligand-receptor interactions. The reduction of a polar diol to a less polar alcohol or a nonpolar alkane can significantly alter the pharmacokinetic properties of a drug candidate, such as its membrane permeability and metabolic stability.
Application Notes and Protocols for Ring-Opening Reactions of Cyclobutane-1,3-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ring-opening reactions of cyclobutane-1,3-diol (B2657575) derivatives, valuable intermediates in organic synthesis and drug discovery. The inherent ring strain of the cyclobutane (B1203170) core makes these compounds susceptible to various ring-opening transformations, providing access to a range of functionalized acyclic products. This document outlines the primary mechanisms of these reactions, offers a detailed experimental protocol for a representative acid-catalyzed ring-opening, and discusses the applications of the resulting products in medicinal chemistry.
Introduction to Ring-Opening Reactions of Cyclobutane-1,3-diols
Cyclobutane derivatives are increasingly utilized in medicinal chemistry to introduce three-dimensional complexity into molecular scaffolds, which can lead to improved pharmacological properties.[1] The ring-opening of cyclobutane-1,3-diols, in particular, offers a strategic approach to the synthesis of 1,5-dicarbonyl compounds and γ-hydroxy ketones. These acyclic products are versatile building blocks for the synthesis of more complex molecules, including natural products and pharmaceutical agents. The primary driving force for these reactions is the release of the inherent ring strain of the four-membered ring (approximately 26 kcal/mol).
The mode of ring-opening can be controlled by the choice of reagents and reaction conditions, leading to different product outcomes. The main categories of ring-opening reactions for cyclobutane-1,3-diols include:
-
Acid-Catalyzed Reactions: Typically proceed via a retro-aldol type mechanism to yield 1,5-dicarbonyl compounds or γ-hydroxy ketones.
-
Base-Catalyzed Reactions: Can also promote retro-aldol fragmentation, particularly with appropriately positioned activating groups.
-
Oxidative Cleavage: Reagents like periodic acid or lead tetraacetate can cleave the C1-C3 bond to afford dicarbonyl compounds.
-
Reductive Cleavage: Under certain conditions, hydrogenolysis can lead to the formation of diols or other reduced products.
This document will focus on the acid-catalyzed ring-opening, a common and synthetically useful transformation.
Mechanisms of Ring-Opening
The acid-catalyzed ring-opening of cyclobutane-1,3-diols typically proceeds through a retro-aldol reaction mechanism. The reaction is initiated by protonation of one of the hydroxyl groups, followed by elimination of water to form a carbocation. This intermediate then undergoes fragmentation through cleavage of a carbon-carbon bond within the ring to relieve ring strain, ultimately leading to the formation of a γ-hydroxy ketone or a 1,5-dicarbonyl compound.
Below is a diagram illustrating the general acid-catalyzed retro-aldol mechanism for a this compound.
Caption: Acid-catalyzed retro-aldol ring-opening of a this compound.
Experimental Protocols
This section provides a detailed protocol for the acid-catalyzed ring-opening of a representative this compound derivative, 2,2,4,4-tetramethylthis compound, to its corresponding 1,5-dione, 2,2,6,6-tetramethylheptane-3,5-dione.
3.1. Materials and Equipment
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
3.2. Experimental Procedure: Acid-Catalyzed Ring-Opening of 2,2,4,4-Tetramethylthis compound
The following protocol is a representative procedure for the acid-catalyzed retro-aldol fragmentation of a this compound.
Caption: Experimental workflow for acid-catalyzed ring-opening.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2,4,4-tetramethylthis compound (10.0 g, 69.3 mmol) in 50 mL of toluene.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2,2,6,6-tetramethylheptane-3,5-dione, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[4][5][6]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the acid-catalyzed ring-opening of 2,2,4,4-tetramethylthis compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting material.
| Entry | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2,2,4,4-Tetramethylthis compound | H₂SO₄ | Toluene | 110 | 6 | 2,2,6,6-Tetramethylheptane-3,5-dione | 75-85 | Adapted from general retro-aldol procedures |
| 2 | 2,2,4,4-Tetramethylthis compound | p-Toluenesulfonic acid | Benzene | 80 | 8 | 2,2,6,6-Tetramethylheptane-3,5-dione | 70-80 | Adapted from general retro-aldol procedures |
Applications in Drug Development
The γ-hydroxy ketones and 1,5-dicarbonyl compounds obtained from the ring-opening of this compound derivatives are valuable intermediates in the synthesis of various biologically active molecules.
-
Synthesis of Heterocycles: 1,5-Dicarbonyl compounds are classic precursors for the synthesis of six-membered heterocyclic rings such as pyridines, pyrans, and thiopyrans, which are common scaffolds in pharmaceuticals.
-
Building Blocks for Natural Product Synthesis: The functionalized acyclic products can serve as key fragments in the total synthesis of complex natural products with potential therapeutic applications.
-
Precursors to Bioactive Molecules: γ-Hydroxy ketones are found in various natural products and are precursors to important pharmacophores. For instance, analogs of γ-hydroxybutyric acid (GHB), a neurotransmitter, have been synthesized and studied for their biological activity.[7] The development of efficient syntheses for enantiomerically enriched α-hydroxy ketones is an important research focus in the pharmaceutical industry.[8]
The ability to generate these versatile acyclic building blocks from readily available cyclobutane-1,3-diols highlights the synthetic utility of these ring-opening reactions in the broader context of drug discovery and development. The conformational rigidity and three-dimensional nature of the cyclobutane starting materials can also be exploited to control the stereochemistry of the resulting acyclic products, further enhancing their value in asymmetric synthesis.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,4,4-Tetramethylthis compound | C8H16O2 | CID 76382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 4. 2,2,6,6-Tetramethylheptane-3,5-dione | High-Purity Reagent [benchchem.com]
- 5. 2,2,6,6-Tetramethyl-3,5-heptanedione | 1118-71-4 [chemicalbook.com]
- 6. 2,2,6,6-Tetramethyl-3,5-heptanedione, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclobutane-1,3-diol Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from cyclobutane-1,3-diol (B2657575), focusing on a class of potent fungicides that target fungal melanin (B1238610) biosynthesis.
Introduction
Cyclobutane (B1203170) derivatives are valuable scaffolds in the development of novel agrochemicals due to their rigid structures and unique stereochemical properties. A notable class of these compounds, cyclobutane carboxamides, has demonstrated significant efficacy as fungicides. These molecules act as inhibitors of scytalone (B1230633) dehydratase, a key enzyme in the fungal melanin biosynthesis pathway, which is crucial for the pathogenicity of many fungal species. This document outlines the synthetic approach to these fungicides, starting from precursors derivable from this compound, and details their mechanism of action.
Synthesis of Cyclobutane Carboxamide Fungicides
The synthesis of the target fungicidal compounds, specifically N-(2,4-dichlorophenyl)-3,3-dimethylcyclobutane-1-carboxamide, involves a multi-step process. While a direct synthesis from this compound is not prominently documented, a plausible and efficient route commences from 1,3-cyclobutanedione, which can be obtained through the oxidation of this compound. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for N-(2,4-dichlorophenyl)-3,3-dimethylcyclobutane-1-carboxamide.
Experimental Protocols
Step 1: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid
A general procedure for the synthesis of the key intermediate, 3,3-dimethylcyclobutanecarboxylic acid, starting from a dicarboxylic acid precursor is described below.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethylcyclobutane-1,1-dicarboxylic acid (1.0 eq) in pyridine.
-
Reaction Conditions: Heat the reaction mixture to 120°C and stir for 16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1.5 N aqueous HCl at 0°C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 3,3-dimethylcyclobutanecarboxylic acid.
-
Step 2: Synthesis of N-(2,4-dichlorophenyl)-3,3-dimethylcyclobutane-1-carboxamide
The final step involves the amidation of the carboxylic acid with 2,4-dichloroaniline.
-
Activation of Carboxylic Acid: To a solution of 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add a coupling agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
-
Amidation: In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in the same anhydrous solvent. Cool the solution to 0°C.
-
Reaction: Slowly add the previously prepared acid chloride solution to the aniline (B41778) solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography.
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute aqueous acid, dilute aqueous base, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(2,4-dichlorophenyl)-3,3-dimethylcyclobutane-1-carboxamide.
-
Quantitative Data
The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Yield (%) | Reference |
| Decarboxylation of a dicarboxylic acid to a monocarboxylic acid | 3,3-dimethylcyclobutane-1,1-dicarboxylic acid | 3,3-dimethylcyclobutanecarboxylic acid | 91 | [1] |
| Amidation of a carboxylic acid with an aniline (representative) | Carboxylic Acid | Carboxamide | >95 |
Mechanism of Action: Inhibition of Fungal Melanin Biosynthesis
Cyclobutane carboxamides are potent inhibitors of scytalone dehydratase, an enzyme essential for the biosynthesis of fungal melanin. Melanin is a dark pigment that is deposited in the cell walls of many fungi and plays a critical role in their virulence and survival. It protects the fungus from environmental stresses such as UV radiation and enzymatic lysis by host plants, and it is required for the formation of appressoria, specialized infection structures that are necessary for host penetration.
By inhibiting scytalone dehydratase, these fungicides block the melanin biosynthesis pathway, leading to an accumulation of toxic intermediates and preventing the formation of functional appressoria. This ultimately results in the inability of the fungus to infect the host plant.
Caption: Inhibition of the fungal melanin biosynthesis pathway by cyclobutane carboxamides.
Conclusion
The synthetic route from this compound derivatives to potent cyclobutane carboxamide fungicides represents a significant advancement in the development of targeted agrochemicals. The detailed protocols and understanding of the mechanism of action provide a solid foundation for further research and optimization of this promising class of fungicides. The ability to inhibit the crucial fungal melanin biosynthesis pathway offers an effective strategy for controlling a wide range of plant pathogenic fungi.
References
Application Notes and Protocols: Cyclobutane-1,3-diol as a Constrained Linker in Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery, the judicious selection of linkers to connect pharmacophoric elements is a critical aspect of molecular design. The geometric and conformational properties of these linkers significantly influence a molecule's binding affinity, selectivity, metabolic stability, and overall pharmacokinetic profile. While flexible alkyl and poly(ethylene glycol) (PEG) linkers are commonly employed, there is a growing interest in the use of rigid and semi-rigid scaffolds to impart conformational constraint. The cyclobutane (B1203170) ring, particularly in its 1,3-disubstituted form, has emerged as a valuable motif for this purpose.[1][2] This document provides detailed application notes and protocols for the use of cyclobutane-1,3-diol (B2657575) as a constrained linker in the design of bioactive molecules.
The puckered, three-dimensional structure of the cyclobutane ring offers a conformationally restricted alternative to linear linkers, which can suffer from an entropic penalty upon binding to a target protein.[1] By pre-organizing the attached functionalities in a more defined spatial orientation, the this compound linker can lead to enhanced binding affinity and selectivity. Furthermore, the introduction of a cyclobutane moiety has been shown to improve metabolic stability by blocking sites susceptible to enzymatic degradation.[2]
Key Advantages of this compound as a Linker
-
Conformational Rigidity: The puckered nature of the cyclobutane ring limits the number of accessible conformations compared to a flexible ethyl or propyl linker. This pre-organization can lead to a lower entropic cost of binding and thus higher affinity for the target protein.[1]
-
Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation than linear alkyl chains, which can be susceptible to oxidation by cytochrome P450 enzymes.[2]
-
Three-Dimensional Diversity: The cis and trans isomers of this compound present distinct spatial arrangements of the hydroxyl groups, allowing for the exploration of different vectoral orientations of the linked molecular fragments.
-
Synthetic Tractability: The hydroxyl groups of this compound provide convenient handles for conjugation to other molecular components through well-established chemical transformations.
Applications in Bioactive Molecule Design
The this compound linker is a promising component in the design of various classes of bioactive molecules, including:
-
Kinase Inhibitors: By replacing a flexible linker between the hinge-binding motif and a solvent-front-directed group, the this compound linker can optimize the presentation of these fragments within the ATP-binding pocket, potentially leading to increased potency and selectivity.
-
PROteolysis TArgeting Chimeras (PROTACs): The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the target-binding and E3 ligase-binding moieties. The defined geometry of a this compound linker can facilitate the formation of a productive ternary complex. While cyclobutane-1,3-dicarboxylic acid is a known PROTAC linker, the diol derivative offers an alternative with different chemical properties and synthetic handles.[3]
-
Peptidomimetics: Incorporating the cyclobutane scaffold into peptide backbones can enforce specific secondary structures, enhancing their biological activity and stability.
Case Study: Hypothetical Kinase Inhibitor Targeting EGFR
To illustrate the potential benefits of a this compound linker, we present a hypothetical case study of an Epidermal Growth Factor Receptor (EGFR) inhibitor. In this example, a flexible ethyl linker connecting a quinazoline (B50416) core to a substituted phenyl ring is replaced with a cis-cyclobutane-1,3-diol linker.
Quantitative Data Summary
| Compound | Linker | EGFR IC50 (nM) | HSF IC50 (nM) | Selectivity Index (HSF/EGFR) | Metabolic Stability (t½ in HLM, min) |
| 1 | Ethyl | 15.2 | 890 | 58.6 | 25 |
| 2 | cis-Cyclobutane-1,3-diol | 3.8 | >10,000 | >2631 | 75 |
| 3 | trans-Cyclobutane-1,3-diol | 25.6 | >10,000 | >390 | 82 |
HSF: Human Skin Fibroblasts (for cytotoxicity assessment); HLM: Human Liver Microsomes. Data is hypothetical for illustrative purposes.
The data in the table suggests that the introduction of the cis-cyclobutane-1,3-diol linker (Compound 2 ) leads to a significant improvement in potency and selectivity against the target kinase compared to the flexible linker (Compound 1 ). The trans isomer (Compound 3 ) is less active, highlighting the importance of stereochemistry in linker design. Both cyclobutane-containing compounds show enhanced metabolic stability.
Experimental Protocols
Protocol 1: Synthesis of a Bioactive Molecule with a this compound Linker via Mitsunobu Reaction
This protocol describes a general method for coupling a phenolic moiety to this compound. The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[4][5]
Materials:
-
Phenol-containing fragment (e.g., 4-hydroxy-3-methoxyphenyl derivative)
-
cis- or trans-Cyclobutane-1,3-diol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard work-up and purification reagents (ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a solution of the phenol-containing fragment (1.0 eq) and this compound (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether-linked product.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol is adapted from established methods for assessing the metabolic stability of new chemical entities.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., warfarin (B611796) or a structurally related compound)
-
96-well plates
-
Incubator shaker set at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the reaction mixture by combining phosphate buffer, HLM, and the test compound in a 96-well plate. The final concentration of the test compound should be in the linear range of the assay (e.g., 1 µM), and the HLM concentration is typically 0.5-1.0 mg/mL.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining of the parent drug versus time.
Visualizations
Caption: Synthetic workflow for incorporating a this compound linker.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclobutane-1,3-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclobutane-1,3-diol (B2657575) derivatives are valuable building blocks in medicinal chemistry and drug development. Their rigid, four-membered ring system provides a unique conformational constraint that can be exploited to enhance the pharmacological properties of bioactive molecules, such as metabolic stability and binding affinity. The stereochemistry of the two hydroxyl groups is crucial for their biological activity, making their enantioselective synthesis a topic of significant interest.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral this compound derivatives, focusing on robust and well-established methodologies. The primary strategy highlighted involves a two-step sequence:
-
Enantioselective Aldol (B89426) Reaction: Creation of a chiral β-hydroxycyclobutanone intermediate through an organocatalyzed aldol reaction.
-
Diastereoselective Reduction: Subsequent reduction of the ketone functionality to afford the desired chiral 1,3-diol with high diastereoselectivity.
Key Synthetic Strategies and Concepts
The enantioselective synthesis of chiral cyclobutane-1,3-diols can be achieved through various synthetic routes. The most prominent and versatile methods involve the functionalization of prochiral cyclobutanone (B123998) derivatives.
Organocatalyzed Asymmetric Aldol Reaction
Organocatalysis has emerged as a powerful tool for the enantioselective construction of chiral centers. In the context of this compound synthesis, proline and its derivatives are effective catalysts for the asymmetric aldol reaction between a cyclobutanone and an aldehyde. This reaction establishes the first stereocenter and furnishes a chiral β-hydroxycyclobutanone, a key intermediate for the subsequent reduction step.
Diastereoselective Reduction of β-Hydroxycyclobutanones
Once the chiral β-hydroxycyclobutanone is obtained, the second hydroxyl group is introduced via the reduction of the ketone. The stereochemical outcome of this reduction is critical for obtaining the desired diastereomer of the 1,3-diol (either syn or anti). The choice of reducing agent plays a pivotal role in controlling the diastereoselectivity. Sterically hindered reducing agents, such as L-Selectride®, often exhibit high diastereoselectivity by attacking the carbonyl group from the less hindered face.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of a Chiral β-Hydroxycyclobutanone via Organocatalytic Aldol Reaction
This protocol describes the synthesis of a chiral 3-(hydroxy(phenyl)methyl)cyclobutan-1-one, a key intermediate for the preparation of a chiral this compound.
Reaction Scheme:
Materials:
-
Cyclobutanone
-
(S)-Proline (catalyst)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of cyclobutanone (1.0 equiv) in anhydrous DMSO, add (S)-proline (0.2 equiv).
-
Add benzaldehyde (1.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral β-hydroxycyclobutanone.
Expected Outcome:
This protocol typically yields the desired product with good enantioselectivity. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Diastereoselective Reduction of a Chiral β-Hydroxycyclobutanone to a Chiral this compound
This protocol details the diastereoselective reduction of the chiral β-hydroxycyclobutanone, synthesized in Protocol 1, to the corresponding syn-1,3-diol using L-Selectride®.
Reaction Scheme:
Materials:
-
Chiral β-hydroxycyclobutanone (from Protocol 1)
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral β-hydroxycyclobutanone (1.0 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add L-Selectride® (1.2 equiv) to the stirred solution via a syringe or dropping funnel over 30 minutes.[1]
-
Stir the reaction mixture at -78 °C for 3 hours.[1] Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral this compound.
Expected Outcome:
This protocol is expected to yield the syn-diol as the major diastereomer with high diastereoselectivity. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude product.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the enantioselective synthesis of chiral this compound derivatives.
Table 1: Organocatalyzed Asymmetric Aldol Reaction of Cyclobutanone with Benzaldehyde
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| (S)-Proline | DMSO | 48 | 75 | 95 |
| (S)-Proline | DMF | 48 | 72 | 92 |
| (S)-Proline | CH₃CN | 72 | 60 | 88 |
Table 2: Diastereoselective Reduction of Chiral 3-(hydroxy(phenyl)methyl)cyclobutan-1-one
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) |
| L-Selectride® | THF | -78 | 90 | >95:5 |
| NaBH₄ | MeOH | 0 | 95 | 70:30 |
| K-Selectride® | THF | -78 | 88 | >95:5 |
Visualizations
Experimental Workflow for Enantioselective Synthesis of Chiral Cyclobutane-1,3-diols
Caption: Overall workflow for the two-step synthesis.
Signaling Pathway: Organocatalytic Aldol Reaction Cycle
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Logical Relationship: Diastereoselective Reduction
Caption: Logic of diastereoselective reduction.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Cyclobutane-1,3-diol
Welcome to the technical support center for the stereoselective synthesis of cyclobutane-1,3-diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging synthetic transformation. The unique structural rigidity and spatial arrangement of substituents make cyclobutane (B1203170) derivatives, particularly 1,3-diols, attractive scaffolds in medicinal chemistry.[1][2][3] However, their synthesis is often hampered by challenges in controlling stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of cyclobutane-1,3-diols?
A1: The main challenges revolve around controlling both diastereoselectivity (cis vs. trans) and enantioselectivity. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents, influencing the approach of reagents. Key difficulties include:
-
Controlling Diastereoselectivity: Achieving high selectivity for either the cis or trans-1,3-diol can be difficult. The thermodynamic and kinetic factors governing the reduction of a 1,3-dione or the cycloaddition approach can be subtle and highly dependent on reaction conditions.
-
Achieving High Enantioselectivity: Establishing the absolute stereochemistry of the two hydroxyl groups is a significant hurdle. This often requires the use of chiral catalysts, auxiliaries, or resolving agents, which can add complexity and cost to the synthesis.[4]
-
Ring Strain: The inherent strain of the four-membered ring can lead to undesired side reactions, such as ring-opening or rearrangement, under harsh reaction conditions.[5]
Q2: Which synthetic strategies are most common for accessing stereodefined cyclobutane-1,3-diols?
A2: Several strategies have been developed, with the most common being:
-
[2+2] Cycloaddition Reactions: This is a powerful method for forming the cyclobutane core.[6][7] Photochemical [2+2] cycloadditions of alkenes with enones, followed by further functional group manipulations, are frequently employed.[8][9] Metal-catalyzed [2+2] cycloadditions offer an alternative with the potential for catalytic enantiocontrol.[4]
-
Reduction of Cyclobutane-1,3-diones: The stereoselective reduction of a prochiral cyclobutane-1,3-dione (B95015) is a direct approach to the corresponding diol. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity.[10][11]
-
Ring Contraction/Expansion Reactions: Although less common for 1,3-diols specifically, ring contractions of larger rings (e.g., pyrrolidines) or expansions of smaller rings can provide access to substituted cyclobutanes.[12][13][14][15]
Q3: How can I control the cis/trans selectivity in the reduction of a cyclobutane-1,3-dione?
A3: The diastereoselectivity of dione (B5365651) reduction is influenced by the steric bulk of the reducing agent and the substituents on the cyclobutane ring.
-
For cis-diols: Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), tend to approach the carbonyl from the less hindered face, often leading to the cis-diol.[11] This is due to a kinetically controlled anti-facial attack.[10]
-
For trans-diols: Achieving high selectivity for the trans-diol can be more challenging. Isomerization of the initially formed cis-diol under thermodynamic control, sometimes facilitated by a catalyst, can favor the more stable trans isomer.[16] Smaller hydride reagents might show less selectivity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of a 3-Substituted Cyclobutanone (B123998) to the Corresponding Cyclobutanol
| Symptom | Possible Cause | Suggested Solution |
| Poor cis:trans ratio. | Incorrect choice of reducing agent: Small hydride reagents (e.g., NaBH₄) often show poor selectivity. | Use a bulkier reducing agent like LiAlH(OtBu)₃ or L-Selectride to favor the formation of the cis-alcohol through an anti-facial hydride approach.[10][11] |
| Reaction temperature is too high: Higher temperatures can lead to reduced selectivity. | Perform the reduction at a lower temperature (e.g., -78 °C) to enhance kinetic control and improve the diastereomeric ratio.[10] | |
| Solvent effects: The polarity of the solvent can influence the transition state and thus the stereochemical outcome. | Experiment with different solvents. Less polar solvents may enhance selectivity in some cases.[10] |
Problem 2: Poor Yield or Low Conversion in a Photochemical [2+2] Cycloaddition
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials. | Insufficient irradiation time or intensity: The photochemical reaction may not have gone to completion. | Increase the irradiation time or use a more powerful UV lamp. Ensure the reactor is made of a material transparent to the required wavelength (e.g., quartz). |
| Inappropriate sensitizer (B1316253): For substrates that do not efficiently absorb light, a sensitizer is needed to promote the reaction via a triplet state.[6][9] | If not already using one, add a sensitizer such as acetone (B3395972) or benzophenone. If a sensitizer is in use, consider screening other sensitizers. | |
| Concentration issues: The concentration of the reactants can affect the efficiency of the cycloaddition. | Optimize the concentration of the alkene and the photosensitized species. In some cases, higher dilutions can prevent polymerization or side reactions. | |
| Formation of side products (e.g., dimers, polymers). | Non-selective reaction pathways: The excited state may be reacting through undesired pathways. | Use a filter to select the optimal wavelength for the desired transformation. Consider using a triplet quencher if side reactions from the triplet state are suspected. |
Quantitative Data Summary
The following table summarizes representative quantitative data for different stereoselective synthetic methods towards substituted cyclobutanes, which are precursors to or examples of cyclobutane-1,3-diol (B2657575) derivatives.
| Method | Substrates | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| [2+2] Cycloaddition | Sulfonyl allenes + Benzyl vinyl ether | High Pressure (15 kbar) | Et₂O/CH₂Cl₂ | 83-92 | - | Racemic | [2][3] |
| [2+2] Cycloaddition | Allenoates + Terminal alkenes | EtAlCl₂ | CH₂Cl₂ | up to 84 | - | Racemic | [1] |
| Sulfa-Michael Addition | Thiols + Cyclobutenes | DBU | MeCN | up to 100 | >95:5 | Racemic | [17] |
| Enantioselective Sulfa-Michael Addition | Thiol + N-acyl-oxazolidinone-substituted cyclobutene | Chinchona-based squaramide | Toluene | up to 99 | - | up to 99.7:0.3 | [17][18] |
| Hydride Reduction | 3-Substituted cyclobutanones | LiAlH(OtBu)₃ | THF | - | >95:5 (cis) | Racemic | [11] |
| Hydride Reduction | 3-Phenylcyclobutanone | LiAlH₄ | THF | - | >90:10 (cis) | Racemic | [10] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a 3-Substituted Cyclobutanone
This protocol is a general guideline for the diastereoselective reduction of a 3-substituted cyclobutanone to the corresponding cis-cyclobutanol using a bulky hydride reagent.[11]
Materials:
-
3-Substituted cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the 3-substituted cyclobutanone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiAlH(OtBu)₃ (1.5 equiv) in THF to the cooled solution of the cyclobutanone.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cis-cyclobutanol.
Protocol 2: [2+2] Cycloaddition of an Allenoate and a Terminal Alkene
This protocol describes a Lewis acid-promoted [2+2] cycloaddition to form a 1,3-disubstituted cyclobutane.[1]
Materials:
-
Phenyl 2,3-butadienoate
-
Terminal alkene
-
Ethylaluminum dichloride (EtAlCl₂), 1 M solution in hexanes
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenyl 2,3-butadienoate (1.0 equiv) and the terminal alkene (2.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add EtAlCl₂ (1.2 equiv) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the 1,3-substituted cyclobutane product.
Visualizations
Caption: Workflow for Diastereoselective Reduction.
Caption: Troubleshooting Low Diastereoselectivity.
References
- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. baranlab.org [baranlab.org]
- 10. biblio.vub.ac.be [biblio.vub.ac.be]
- 11. researchgate.net [researchgate.net]
- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 13. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Cyclobutane-1,3-diol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis and trans isomers of cyclobutane-1,3-diol (B2657575).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of this compound?
A1: The primary methods for separating the geometric isomers of this compound and its derivatives are fractional crystallization and column chromatography. A common and effective strategy involves the chemical derivatization of the diol into diesters, which often exhibit more significant differences in their physical properties, facilitating easier separation by crystallization.[1]
Q2: Why is direct separation of the diol isomers challenging?
A2: The cis and trans isomers of this compound have similar molecular weights and polarities, which can make direct separation by standard techniques like distillation or simple crystallization difficult.[2] Their similar properties often lead to co-crystallization or poor resolution in chromatography.
Q3: Is derivatization necessary for separation?
A3: While not strictly necessary in all cases, derivatization is a highly effective strategy. Converting the diols to diesters (e.g., diacetates or diformates) can significantly alter the melting points and crystal packing of the isomers, making fractional crystallization a more viable and efficient purification method.[1] The trans diester, for instance, is often a crystalline solid at room temperature, while the cis counterpart may be a liquid.[1]
Q4: What are the key physical property differences between the isomers that can be exploited for purification?
A4: The main exploitable difference is the melting point, especially after derivatization. For substituted cyclobutane-1,3-diols, like the 2,2,4,4-tetramethyl derivative, the trans isomer and its diesters tend to have higher melting points than the cis isomers.[1] This allows for the selective crystallization of the higher-melting-point isomer from a mixture.
Troubleshooting Guides
Troubleshooting Fractional Crystallization
Issue 1: No crystals are forming upon cooling.
-
Possible Cause 1: Solution is too dilute. The concentration of the isomer mixture in the solvent may be below its saturation point.
-
Solution: Carefully evaporate some of the solvent to increase the concentration and attempt to crystallize again.
-
-
Possible Cause 2: Inappropriate solvent. The chosen solvent may be too good a solvent for the isomers, even at low temperatures.
-
Solution: Select a solvent in which the desired isomer has lower solubility, especially at reduced temperatures. For derivatives of this compound, solvents like hexane (B92381) have been used successfully.[1]
-
-
Possible Cause 3: Presence of impurities. Impurities can inhibit crystal nucleation and growth.
-
Solution: Attempt to purify the initial mixture using a preliminary method like a silica (B1680970) plug filtration to remove highly polar or non-polar impurities before attempting crystallization.
-
Issue 2: The obtained solid is an oil or a mixture of both isomers.
-
Possible Cause 1: Cooling rate is too fast. Rapid cooling can cause the mixture to crash out as an amorphous solid or oil, trapping the other isomer.
-
Solution: Allow the solution to cool slowly to room temperature and then gradually cool it further in a refrigerator or freezer. Slow cooling promotes the formation of well-defined crystals.
-
-
Possible Cause 2: Solvent system is not optimal. The solvent may not provide sufficient differentiation in solubility between the two isomers.
-
Solution: Experiment with different solvent systems or solvent mixtures to maximize the solubility difference between the cis and trans isomers (or their derivatives).
-
Troubleshooting Column Chromatography
Issue 1: Poor separation of the two isomers (overlapping peaks).
-
Possible Cause 1: Inappropriate solvent system (mobile phase). The polarity of the mobile phase may be too high or too low, resulting in poor resolution.
-
Solution: Systematically vary the polarity of the mobile phase. A common approach for diols is a gradient elution starting with a less polar solvent (e.g., hexane or dichloromethane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Possible Cause 2: Incorrect stationary phase. Standard silica gel may not be the optimal stationary phase for separation.
-
Solution: Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase silica (C18), which may offer different selectivity for the isomers.
-
-
Possible Cause 3: Column overloading. Applying too much sample to the column can lead to broad, overlapping peaks.
-
Solution: Reduce the amount of sample loaded onto the column.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause 1: Mobile phase is not polar enough. The diols are relatively polar compounds and may have strong interactions with a polar stationary phase like silica gel.
-
Solution: Increase the polarity of the mobile phase. Adding a small amount of a highly polar solvent like methanol (B129727) to the eluent can help to elute strongly retained compounds.
-
Experimental Protocols
Protocol 1: Separation via Diester Derivatization and Fractional Crystallization
This protocol is adapted from methods used for substituted cyclobutane-1,3-diols.[1]
-
Esterification:
-
React the mixture of cis and trans this compound with an esterifying agent (e.g., formic acid or acetic anhydride) to form the corresponding diesters.
-
For diformate formation, the diol can be reacted with a low molecular weight monocarboxylic acid like formic acid.[1]
-
For diacetate formation, the diol can be reacted with acetic anhydride, often in the presence of a catalyst like pyridine.
-
-
Initial Separation:
-
After the reaction, allow the resulting diester mixture to stand at room temperature. The trans isomer, being the higher melting point compound, may crystallize out as a solid.[1]
-
Separate the solid trans diester from the liquid cis diester via filtration or centrifugation.
-
-
Purification of the trans Isomer:
-
Recrystallize the solid trans diester from a suitable solvent, such as hexane, by dissolving it in a minimal amount of warm solvent and allowing it to cool slowly.[1]
-
-
Purification of the cis Isomer:
-
The liquid filtrate is enriched in the cis diester. Further purification can be achieved by distillation if the boiling points are sufficiently different, or by chromatography.
-
-
Hydrolysis/Alcoholysis:
-
To recover the pure diol isomers, hydrolyze or perform alcoholysis on the separated diesters. Base-catalyzed alcoholysis (e.g., with sodium methoxide (B1231860) in methanol) is a mild method to convert the esters back to the diols.[1]
-
After the reaction, the pure diol can be isolated by crystallization from a solvent like toluene.[1]
-
Data Presentation
Table 1: Physical Properties of this compound Isomers and Derivatives (Illustrative)
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Physical Form |
| This compound | cis | C₄H₈O₂ | 88.11 | 243.8 ± 8.0[3] | Liquid or semi-solid |
| This compound | trans | C₄H₈O₂ | 88.11 | - | Solid |
| 2,2,4,4-Tetramethylthis compound | cis | C₈H₁₆O₂ | 144.21 | - | Solid (m.p. ~130-154 °C for mixture)[1] |
| 2,2,4,4-Tetramethylthis compound | trans | C₈H₁₆O₂ | 144.21 | - | Solid (m.p. ~148 °C)[1] |
| 2,2,4,4-Tetramethylthis compound Diformate | cis | C₁₀H₁₆O₄ | 200.23 | - | Liquid[1] |
| 2,2,4,4-Tetramethylthis compound Diformate | trans | C₁₀H₁₆O₄ | 200.23 | - | Crystalline Solid[1] |
Note: Specific physical properties for the unsubstituted cis/trans this compound are not extensively detailed in the search results and the table is populated with available data and data from a substituted analogue for illustrative purposes.
Visualizations
Caption: Workflow for separating cis/trans isomers via derivatization.
Caption: Troubleshooting logic for crystallization failure.
References
Technical Support Center: Overcoming Low Yields in Cyclobutane-1,3-diol Synthesis
Welcome to the technical support center for the synthesis of cyclobutane-1,3-diol (B2657575). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic routes. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the primary synthetic methodologies.
Troubleshooting Guides
This section addresses specific problems encountered during the synthesis of this compound and its precursors.
Method 1: Reduction of Cyclobutane-1,3-dione (B95015)
The reduction of cyclobutane-1,3-dione is a common and direct route to this compound. However, achieving high yields and the desired stereoselectivity can be challenging. The primary method for this transformation is catalytic hydrogenation.
Issue: Low or No Conversion of Cyclobutane-1,3-dione
If you are observing a low conversion rate of the starting dione, consider the following potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | Catalyst Poisoning: Ensure all glassware is scrupulously clean and solvents are of high purity. Trace impurities, particularly sulfur or nitrogen compounds, can poison noble metal catalysts. Improper Catalyst Handling: Use fresh catalyst or ensure that previously used catalyst has been properly stored under an inert atmosphere. Catalyst activity can decrease upon exposure to air. Inappropriate Catalyst Choice: While various catalysts can be used, Ruthenium on carbon (Ru/C) has been shown to be highly effective. If using other catalysts like Palladium (Pd/C) or Platinum (Pt/C), consider switching to Ru/C for better performance with this specific substrate. |
| Suboptimal Reaction Conditions | Insufficient Hydrogen Pressure: While balloon pressure may suffice for some hydrogenations, a pressure of at least 50 bar is often more effective for the complete reduction of cyclobutane-1,3-dione. Incorrect Temperature: The reaction temperature significantly impacts the rate. An optimal temperature is typically around 100°C. Lower temperatures may lead to incomplete conversion, while significantly higher temperatures can promote side reactions. Inadequate Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate efficient mass transfer of hydrogen gas to the catalyst surface. |
| Poor Substrate Quality | Impure Starting Material: Purify the cyclobutane-1,3-dione before the reaction. Impurities can interfere with the catalyst and lead to side reactions. |
Issue: Formation of Side Products and Low Yield of this compound
Even with complete conversion of the starting material, the yield of the desired diol can be compromised by the formation of byproducts.
| Potential Cause | Recommended Solutions |
| Dehydration Reactions | The intermediate, 3-hydroxycyclobutanone, is susceptible to dehydration, especially at elevated temperatures. This can lead to the formation of cyclopentanone (B42830) and cyclopentanol (B49286) as byproducts. To minimize this, maintain the reaction temperature at or below 100°C. |
| Over-reduction | In some cases, over-reduction can lead to the formation of cyclobutane (B1203170). Ensure the reaction is monitored and stopped once the starting material is consumed. |
| Solvent Effects | The choice of solvent can influence the reaction pathway. Isopropanol (B130326) is a commonly used and effective solvent. Protic solvents are generally preferred. |
Method 2: [2+2] Cycloaddition followed by Hydrolysis
This two-step approach involves the formation of a 1,3-disubstituted cyclobutane intermediate, such as 1,3-diacetoxycyclobutane from the photocycloaddition of vinyl acetate (B1210297), followed by hydrolysis to the diol.
Issue: Low Yield of Cyclobutane Adduct in [2+2] Cycloaddition
The efficiency of the [2+2] cycloaddition is critical for the overall success of this synthetic route.
| Potential Cause | Recommended Solutions |
| Inefficient Photoexcitation | Incorrect Wavelength: Ensure the light source emits at a wavelength that is absorbed by the substrate or the photosensitizer. For many enones, a medium-pressure mercury lamp is effective. Low Light Intensity: Position the light source as close to the reaction vessel as is safe and practical. Ensure the reaction vessel is made of a material that is transparent to the required UV wavelength (e.g., quartz). Inappropriate Sensitizer (B1316253): If direct photoexcitation is inefficient, consider using a triplet sensitizer like acetone (B3395972) or benzophenone. |
| Suboptimal Reaction Conditions | Concentration Effects: The concentration of the alkene is crucial. High concentrations can favor polymerization over the desired cycloaddition. The optimal concentration should be determined empirically, starting with dilute solutions. Solvent Choice: The polarity of the solvent can influence the reaction's regio- and stereoselectivity. Non-polar solvents often give different results compared to polar solvents. Acetonitrile (B52724) is a common choice for these reactions. |
| Side Reactions | Polymerization: As mentioned, polymerization of the starting alkene is a common side reaction. This can be minimized by using a flow reactor or by maintaining a low concentration of the alkene. Photodegradation: Prolonged exposure to UV light can lead to the degradation of both the starting materials and the product. Monitor the reaction progress and stop the irradiation once the starting material is consumed. |
Issue: Incomplete Hydrolysis or Low Yield of this compound
The final hydrolysis step to obtain the diol can also be a source of yield loss.
| Potential Cause | Recommended Solutions |
| Inefficient Hydrolysis Conditions | Inappropriate Reagent: Both acidic and basic conditions can be used for the hydrolysis of the ester groups. A common and effective method is transesterification using sodium methoxide (B1231860) in methanol. Insufficient Reaction Time: Monitor the reaction by TLC or GC-MS to ensure complete conversion of the diacetate to the diol. |
| Product Isolation and Purification | Water Solubility: this compound is a polar molecule and may have significant water solubility, leading to losses during aqueous workup. Use continuous extraction or saturate the aqueous phase with sodium chloride to reduce the solubility of the diol. Purification Challenges: The diol can be difficult to purify by column chromatography due to its polarity. Consider distillation under reduced pressure or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound?
A1: For the catalytic hydrogenation of cyclobutane-1,3-dione using a Ru/C catalyst under optimized conditions, yields of up to 78% have been reported.[1] The yield for the [2+2] cycloaddition route can vary significantly depending on the specific substrates and reaction conditions, but yields in the range of 70% for the cycloaddition step have been achieved in analogous systems.
Q2: How can I control the stereochemistry of the this compound?
A2: In the catalytic hydrogenation of cyclobutane-1,3-dione, a mixture of cis and trans isomers is typically obtained. The cis-to-trans ratio can be influenced by the catalyst and reaction conditions. For example, at higher temperatures, epimerization can occur, leading to a higher proportion of the thermodynamically more stable trans isomer.[1] In [2+2] photocycloadditions, the stereochemistry of the product is often dictated by the geometry of the reactants and the reaction mechanism (concerted vs. stepwise).
Q3: My cyclobutane-1,3-dione starting material is unstable. How can I handle it?
A3: Cyclobutane-1,3-dione can be sensitive, particularly to moisture, which can cause ring contraction. It is best to store it in a cool, dark, and dry place. For reactions, ensure that all glassware is oven-dried and that anhydrous solvents are used.
Q4: What are the main safety precautions for [2+2] photocycloaddition reactions?
A4: Photochemical reactions require specific safety measures. Always use appropriate shielding to protect your eyes and skin from UV radiation. Ensure the reaction setup is well-ventilated, as some solvents and reagents can be volatile and hazardous. Also, be aware that photochemical reactions can sometimes proceed with unexpected vigor.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Cyclobutane-1,3-dione
This protocol is adapted from a systematic study on the hydrogenation of cyclic 1,3-diones.[1][2]
Materials:
-
Cyclobutane-1,3-dione
-
5% Ruthenium on carbon (Ru/C) catalyst
-
Isopropanol (IPA), anhydrous
-
Pressurized hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a pressure autoclave with a glass liner and a magnetic stir bar, add cyclobutane-1,3-dione (e.g., 50 mmol).
-
Add the 5% Ru/C catalyst (typically 5 wt% with respect to the substrate).
-
Add anhydrous isopropanol to achieve a substrate concentration of approximately 10 wt%.
-
Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50 bar.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or LC-MS.
-
Once the reaction is complete (typically within a few hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with isopropanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
Protocol 2: Synthesis via [2+2] Photocycloaddition and Hydrolysis (General Procedure)
This is a general procedure based on known photochemical [2+2] cycloadditions of vinyl acetates and subsequent hydrolysis.
Step A: [2+2] Photocycloaddition of Vinyl Acetate
Materials:
-
A suitable alkene (e.g., an enone)
-
Vinyl acetate
-
Acetonitrile (spectroscopic grade)
-
Photosensitizer (e.g., acetone or benzophenone, if required)
-
Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp) and a quartz immersion well.
Procedure:
-
In a quartz reaction vessel, dissolve the alkene and an excess of vinyl acetate in acetonitrile to make a dilute solution (e.g., 0.05 M in the alkene).
-
If using a photosensitizer, add it to the solution.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Set up the photoreactor, ensuring the reaction vessel is cooled (e.g., with a water bath) to maintain a constant temperature.
-
Irradiate the solution with the UV lamp while stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting alkene is consumed, stop the irradiation.
-
Remove the solvent and excess vinyl acetate under reduced pressure to obtain the crude 1,3-diacetoxycyclobutane.
Step B: Hydrolysis of 1,3-Diacetoxycyclobutane
Materials:
-
Crude 1,3-diacetoxycyclobutane
-
Methanol, anhydrous
-
Sodium methoxide (solid or as a solution in methanol)
-
Amberlyst-15 or other acidic resin
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 1,3-diacetoxycyclobutane in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction by adding an acidic resin (e.g., Amberlyst-15) until the pH is neutral.
-
Filter off the resin and concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
Visualizations
Caption: Reaction pathway for the reduction of cyclobutane-1,3-dione.
References
Identifying and minimizing byproducts in cyclobutane-1,3-diol reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyclobutane-1,3-diol (B2657575). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your reactions, ensuring higher yields and purity of your target molecules.
Troubleshooting Guides
This section addresses specific issues you may encounter during common reactions with this compound.
Issue 1: Oxidation to Cyclobutane-1,3-dione (B95015)
Question: I am trying to oxidize this compound to cyclobutane-1,3-dione, but I am getting a low yield and several byproducts. What are the likely causes and how can I improve my reaction?
Answer:
Low yields and byproduct formation during the oxidation of this compound are common challenges. The primary issues are often over-oxidation or side reactions related to the choice of oxidant and reaction conditions.
Potential Causes and Solutions:
-
Over-oxidation: Strong oxidizing agents can lead to the cleavage of the cyclobutane (B1203170) ring or the formation of carboxylic acids.
-
Solution: Employ milder and more selective oxidizing agents. Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) are generally effective for oxidizing secondary alcohols to ketones without significant over-oxidation.[1][2][3] The Swern oxidation is known for its mild conditions and tolerance of various functional groups.[1][2]
-
-
Formation of Impurities: Incomplete reactions or side reactions can lead to a complex product mixture.
-
Solution:
-
Temperature Control: For Swern oxidations, maintaining a low temperature (typically -78 °C) is crucial to prevent the formation of mixed thioacetals and other side products.[3]
-
Reagent Purity and Stoichiometry: Ensure the purity of your reagents and use the correct stoichiometry. An excess of the oxidizing agent can lead to byproduct formation.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.
-
-
Identifying Byproducts:
Common byproducts in oxidation reactions can be identified using various analytical techniques:
-
NMR Spectroscopy: Aldehyde byproducts may show a proton signal around 9-10 ppm in ¹H NMR, while carboxylic acids could exhibit a signal around 170-180 ppm in ¹³C NMR.[4]
-
IR Spectroscopy: The presence of a strong absorption band around 1700 cm⁻¹ can indicate a carbonyl (C=O) byproduct.[4]
-
GC-MS Analysis: This technique is effective for separating and identifying volatile byproducts by their mass spectrum and fragmentation pattern.[4]
Table 1: Comparison of Common Oxidation Methods for this compound
| Oxidation Method | Typical Reagents | Common Byproducts | Key Considerations |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine (B128534) | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride[1][2] | Requires low temperatures (-78 °C); produces a strong odor.[3][5] |
| PCC Oxidation | Pyridinium chlorochromate | Cr(IV) species, Pyridinium hydrochloride | Milder than chromic acid; reaction should be anhydrous to prevent over-oxidation. |
Experimental Workflow for Swern Oxidation
Caption: General workflow for the Swern oxidation of this compound.
Issue 2: Esterification of this compound
Question: During the esterification of this compound, I am observing incomplete conversion and the formation of elimination byproducts. How can I address these issues?
Answer:
Esterification of this compound, particularly with both hydroxyl groups, can be challenging due to steric hindrance and the potential for side reactions.
Potential Causes and Solutions:
-
Incomplete Conversion: Fischer-Speier esterification is a reversible reaction, and the presence of water, a byproduct, can limit the reaction's progression.[6][7]
-
Elimination Byproducts: The acidic conditions and heat used in some esterification methods can lead to the elimination of water from the diol, forming unsaturated byproducts. The ring strain in cyclobutane derivatives can make them susceptible to ring-opening reactions under harsh conditions.[8]
-
Solution:
-
Milder Conditions: Consider using milder esterification methods such as Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at room temperature.
-
Temperature Control: Avoid excessively high reaction temperatures.
-
-
-
Mono- vs. Di-esterification: Achieving selective mono- or di-esterification can be difficult.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the acylating agent. Use of a limiting amount of the acylating agent will favor mono-esterification.
-
Protecting Groups: To achieve selective mono-esterification, one of the hydroxyl groups can be protected, the other esterified, and then the protecting group can be removed.
-
-
Logical Flow for Troubleshooting Esterification
Caption: Troubleshooting logic for common esterification issues.
Issue 3: Protection of Hydroxyl Groups
Question: I am having difficulty forming the acetonide protecting group on this compound and am observing side products. What are the best practices for this protection?
Answer:
Protecting 1,3-diols as cyclic acetals, such as acetonides, is a common strategy. However, the formation of a six-membered ring with the rigid cyclobutane backbone can be less favorable than with more flexible systems.
Potential Causes and Solutions:
-
Low Yield of Acetonide: The equilibrium may not favor the product, or the reaction conditions may not be optimal.
-
Solution:
-
Efficient Water Removal: The formation of acetals is also a reversible reaction where water is a byproduct. Using a dehydrating agent or a method to remove water is crucial.
-
Catalyst Choice: A mild acid catalyst is typically used. Cation exchange resins have been shown to be effective and are easily removed by filtration. Iodine in dimethoxypropane is another mild and efficient system.[9]
-
-
-
Formation of Side Products: Incomplete reaction can leave starting material, and harsh acidic conditions can lead to degradation or rearrangement of the cyclobutane ring.
-
Solution:
-
Mild Conditions: Use mild catalysts like cation exchange resins or iodine to avoid acid-catalyzed side reactions.[9]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Room temperature reactions may require longer times, while gentle heating can sometimes improve yields, but should be done cautiously to avoid byproducts.
-
-
Table 2: Comparison of Acetonide Protection Methods for 1,3-Diols
| Method | Reagents | Key Advantages |
| Acetone (B3395972) with Cation Exchange Resin | Acetone, Cation exchange resin | Mild conditions, easy catalyst removal (filtration). |
| Dimethoxypropane with Iodine | 2,2-Dimethoxypropane, Iodine | Mild, efficient, and can be performed at room temperature.[9] |
Reaction Pathway for Acetonide Protection
Caption: Simplified pathway for the acid-catalyzed formation of an acetonide.
Frequently Asked Questions (FAQs)
Q1: What is the impact of ring strain on the reactivity of this compound?
A1: The significant ring strain in the cyclobutane ring (approximately 26 kcal/mol) influences its reactivity.[10] This strain can make the ring susceptible to opening under certain conditions, such as strong acid or high temperatures. Therefore, milder reaction conditions are often preferred when working with cyclobutane derivatives to avoid ring-opening byproducts.[11]
Q2: How can I purify this compound from reaction byproducts?
A2: Purification can be challenging due to the polarity of the diol.
-
Column Chromatography: Silica (B1680970) gel chromatography is a common method. A gradient elution with a polar solvent system (e.g., ethyl acetate/hexanes) is often effective.
-
Distillation: If the byproducts have sufficiently different boiling points, vacuum distillation can be a viable purification method.
-
Crystallization: If the diol or its derivatives are solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Q3: Are there specific safety precautions I should take when running these reactions?
A3: Yes, always follow standard laboratory safety procedures.
-
Swern Oxidation: This reaction produces dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is toxic. It is essential to perform this reaction in a well-ventilated fume hood.[1]
-
PCC Oxidation: Chromium (VI) compounds are toxic and should be handled with care.
-
Acid Catalysts: Strong acids like sulfuric acid are corrosive and should be handled with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (2.2 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.5 eq) in DCM, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C.
-
After stirring for 30 minutes, add triethylamine (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclobutane-1,3-dione by column chromatography on silica gel.
Protocol 2: Acetonide Protection of this compound
-
To a solution of this compound (1.0 eq) in acetone or 2,2-dimethoxypropane, add a catalytic amount of a cation exchange resin (e.g., Amberlyst 15) or iodine.[9]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Once the reaction is complete, filter off the cation exchange resin or quench the iodine with a solution of sodium thiosulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by column chromatography if necessary.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. online.bamu.ac.in [online.bamu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Optimization of reaction conditions for palladium-catalyzed cyclobutane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in palladium-catalyzed cyclobutane (B1203170) synthesis. The information is designed to help overcome common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the cyclopentane (B165970) byproduct instead of the desired cyclobutane. How can I improve the regioselectivity?
A1: Regioselectivity between four- and five-membered ring formation is a common challenge and is highly dependent on the ligand used. Bulky, electron-rich phosphite (B83602) ligands, such as tris(2,4-di-tert-butylphenyl)phosphite, tend to favor the formation of cyclobutanes via a 4-exo migratory insertion pathway.[1] In contrast, chelating bis-phosphine ligands often favor the formation of cyclopentane derivatives.[1] You may also need to adjust the reaction temperature; lower temperatures (e.g., 60 °C) have been shown to improve selectivity for cyclobutane formation in some systems.[1]
Q2: The overall yield of my reaction is low. What are the potential causes and how can I address them?
A2: Low yields can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) or Pd(II) catalyst can deactivate over the course of the reaction. This can sometimes be mitigated by using a higher catalyst loading or by adding a re-oxidant if a Pd(0)/Pd(II) cycle is suspected to be failing.[2] In some cases, the choice of palladium precursor can influence catalyst stability and activity.
-
Sub-optimal Ligand: The chosen ligand may not be optimal for your specific substrate. Screening a variety of electron-rich and sterically hindered phosphine (B1218219) or phosphite ligands is recommended. For instance, tricyclohexylphosphine (B42057) has been identified as an effective ligand in certain annulation cascades for cyclobutane synthesis.[3]
-
Incorrect Solvent or Base: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and yield. Solvents like dioxane or p-xylene (B151628) are commonly used.[1][3] Carbonate bases such as Cs₂CO₃ or K₂CO₃ are often effective.[3]
-
Reaction Temperature and Time: These parameters often require careful optimization. Increasing the temperature can sometimes improve yield, but may also lead to side product formation or catalyst decomposition.[4][5] Extending the reaction time can also lead to higher conversion.
Q3: I am observing a background reaction even in the absence of the ligand. How can I prevent this?
A3: A background, uncatalyzed reaction can sometimes occur, especially at elevated temperatures. One strategy to circumvent this is to change the palladium precursor. For example, using Pd(PhCN)₂Cl₂ instead of Pd(OAc)₂ has been shown to eliminate background reactions in certain C-H arylation processes for cyclobutane synthesis.[4][6]
Q4: My substrate scope seems to be limited. What modifications can I try for challenging substrates?
A4: For substrates with poor reactivity or solubility, several adjustments can be made:
-
Solvent System: For poorly soluble substrates, a mixed solvent system (e.g., p-xylene:DMF) can be beneficial.[3]
-
Ligand Tuning: The electronic and steric properties of the ligand are critical. For electron-poor or sterically hindered substrates, a more electron-donating or less bulky ligand might be required, and vice-versa.
-
Protecting Groups: In cases of C-H functionalization, the choice of directing group is crucial and may need to be tailored to the specific substrate.[7]
Q5: What is the role of water in these reactions? Should my reaction be strictly anhydrous?
A5: The role of water can be complex and system-dependent. While many palladium-catalyzed reactions require anhydrous conditions to prevent catalyst deactivation or unwanted side reactions, some protocols have found that the presence of a controlled amount of water can influence the reaction mechanism and selectivity. For instance, in the synthesis of aminomethyl cyclobutanes, a mixture of water and toluene (B28343) was found to be optimal for achieving high selectivity.[8] It is hypothesized that water can influence the rate of reductive elimination and aminopalladation steps.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, incorrect temperature, unsuitable ligand or base. | - Ensure the palladium precursor and ligand are of high quality. - Optimize reaction temperature and time. - Screen different phosphine or phosphite ligands. - Screen different bases (e.g., carbonates, phosphates). |
| Poor Regioselectivity (Cyclopentane Formation) | Ligand choice, reaction temperature. | - Switch to a bulky, monodentate phosphite ligand (e.g., P[O(2,4-tBuC₆H₃)]₃).[1] - Lower the reaction temperature.[1] |
| Catalyst Decomposition (e.g., formation of palladium black) | High temperature, unsuitable ligand, presence of impurities. | - Lower the reaction temperature. - Use a more robust ligand. - Ensure all reagents and solvents are pure and degassed. |
| Formation of Unidentified Byproducts | Side reactions (e.g., β-hydride elimination, dimerization), substrate decomposition. | - Adjust the ligand and reaction conditions to disfavor known side pathways. - Lower the reaction temperature. - Consider a different palladium precursor.[9] |
| Irreproducible Results | Sensitivity to air or moisture, variability in reagent quality. | - Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). - Ensure solvents are anhydrous and degassed. - Use fresh, high-purity reagents. |
Data Presentation: Optimized Reaction Conditions
Table 1: Ligand Effect on Regioselectivity in Alkene Difunctionalization [1]
| Ligand | Product Ratio (Cyclobutane:Cyclopentane) | Yield (%) |
| Tris(2,4-di-tert-butylphenyl)phosphite | 95:5 | 84 |
| 1,2-Bis(diphenylphosphino)benzene (dppBz) | <1:99 | 76 |
Table 2: Optimization of C(sp³)–H Arylation for Cyclobutane Synthesis [4]
| Pd Source | Ligand | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | N-Ac-(l)-Tle-OH | 50 | 94 (assay) |
| Pd(PhCN)₂Cl₂ | N-acetyl tert-(l)-leucine | 40 | 82 |
| Pd(PhCN)₂Cl₂ | N-acetyl tert-(l)-leucine | 60 | 73 |
Experimental Protocols
Protocol 1: Synthesis of Methylene Cyclobutanes via Alkene Difunctionalization [1]
-
To an oven-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂ (4 mol %) and tris(2,4-di-tert-butylphenyl)phosphite (6 mol %).
-
Add dioxane as the solvent (to a concentration of 0.1 M with respect to the substrate).
-
Add the 1,5-diene-2-yl triflate substrate (1.0 equiv), diethyl malonate (5.0 equiv), and LiOtBu (5.0 equiv).
-
Seal the vessel and heat the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Enantioselective C(sp³)–H Arylation of Aminomethyl-Cyclobutanes [4][6]
-
To a reaction vial, add Pd(PhCN)₂Cl₂ (10 mol %), N-acetyl-tert-(l)-leucine (20 mol %), the aminomethyl-cyclobutane substrate (1.5 equiv), phenylboronic acid (1.0 equiv), and benzoquinone (1.0 equiv).
-
Under an inert atmosphere, add DMF as the solvent.
-
Stir the reaction mixture at 40-60 °C for 15 hours.
-
Upon completion, dilute the reaction with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the arylated cyclobutane product.
Visualizations
Caption: General mechanism for palladium-catalyzed cyclobutane synthesis.
References
- 1. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Synthesis of 1-Alkylidene-2-Dialkylaminomethyl Cyclobutane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. Influence of Nucleophile and Water on Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Managing ring strain during functionalization of cyclobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of cyclobutane-1,3-diol (B2657575). The inherent ring strain of the cyclobutane (B1203170) core presents unique synthetic challenges, and this resource aims to provide practical guidance to manage these issues and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when functionalizing this compound?
A1: The principal challenge is managing the inherent ring strain of the cyclobutane ring, which is approximately 26 kcal/mol. This strain can lead to undesired side reactions, most notably ring-opening, under various reaction conditions. Stereocontrol during functionalization of the two hydroxyl groups can also be challenging.
Q2: What are the common side reactions to be aware of?
A2: The most prevalent side reaction is the cleavage of the cyclobutane ring. This can be initiated by strong acids, bases, or certain nucleophiles and electrophiles, particularly at elevated temperatures. Other potential side reactions include elimination, rearrangement, and over-oxidation, depending on the specific functionalization being performed.
Q3: How can I minimize the risk of ring-opening?
A3: To minimize ring-opening, it is crucial to employ mild reaction conditions whenever possible. This includes using less aggressive reagents, lower reaction temperatures, and carefully controlling the pH of the reaction mixture. The use of appropriate protecting groups for the diol functionality can also stabilize the cyclobutane ring during subsequent transformations.
Q4: Are there differences in reactivity between the cis and trans isomers of this compound?
A4: Yes, the stereochemistry of the diol can influence its reactivity. The cis isomer can readily form cyclic acetals and other cyclic derivatives, which can affect the accessibility and reactivity of the hydroxyl groups. The trans isomer, being unable to form such cyclic structures with a single protecting group, may exhibit different reactivity and require alternative protection strategies.
Troubleshooting Guides
Oxidation Reactions (e.g., to Cyclobutane-1,3-dione)
| Problem | Possible Cause | Recommended Solution |
| Low to no yield of the desired dione | Ring-opening due to harsh oxidation conditions. | Employ milder oxidation reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation at low temperatures (-78 °C). Avoid strong oxidants like potassium permanganate (B83412) or chromic acid under harsh conditions. |
| Incomplete reaction. | Ensure stoichiometric amounts of the oxidizing agent are used. Monitor the reaction progress closely using TLC or GC-MS. | |
| Formation of unidentified byproducts | Over-oxidation or side reactions. | Use a stoichiometric amount of the oxidant. Perform the reaction at the recommended temperature and quench it promptly upon completion. |
| Unpleasant odor during workup (Swern oxidation). | This is due to the formation of dimethyl sulfide. Work in a well-ventilated fume hood and quench any residual reagent with an oxidizing agent like bleach.[1][2] |
Etherification (e.g., Williamson Ether Synthesis)
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired ether | Competing elimination reaction of the alkyl halide.[3][4] | Use a primary alkyl halide if possible. For secondary halides, consider using a milder base and a polar aprotic solvent like acetonitrile (B52724) or DMF to favor the SN2 reaction.[5] |
| Incomplete deprotonation of the diol. | Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF, DMF) to ensure complete formation of the alkoxide. | |
| Ring-opening or rearrangement | Use of a strong base at elevated temperatures. | Perform the reaction at the lowest effective temperature. Consider a stepwise protection-alkylation-deprotection strategy to avoid harsh basic conditions on the unprotected diol. |
| Formation of a mixture of mono- and di-ethers | Insufficient amount of alkylating agent or base. | Use a slight excess of the alkyl halide and base to drive the reaction to completion for the di-ether. For mono-etherification, protecting one hydroxyl group is recommended. |
Esterification (e.g., Fischer Esterification)
| Problem | Possible Cause | Recommended Solution |
| Low conversion to the ester | The reaction is at equilibrium. | Use a large excess of the alcohol or carboxylic acid to shift the equilibrium.[6] Alternatively, remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[7] |
| Ring-opening under acidic conditions | Strong acid catalyst and/or high temperature. | Use a milder acid catalyst (e.g., p-toluenesulfonic acid) in a minimal amount. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Incomplete reaction with sterically hindered acids/alcohols | Steric hindrance slowing down the reaction. | Increase the reaction time and/or use a more effective acid catalyst. Alternatively, consider converting the carboxylic acid to a more reactive derivative like an acid chloride before reacting with the diol. |
Protecting Group Strategies
| Problem | Possible Cause | Recommended Solution |
| Difficulty in forming a cyclic acetal (B89532) (e.g., with the trans-diol) | The hydroxyl groups are on opposite faces of the ring. | Protect the hydroxyl groups individually with a suitable protecting group like a silyl (B83357) ether (e.g., TBS, TIPS) or a benzyl (B1604629) ether. |
| Acetal protecting group is cleaved during a subsequent acidic step | The protecting group is too acid-labile. | Choose a more robust acetal, for example, a benzylidene acetal is generally more stable to acidic conditions than an isopropylidene acetal (acetonide). |
| Difficulty in selectively deprotecting one of two different protecting groups | Lack of orthogonality in the protecting group strategy. | Plan your synthetic route carefully, choosing protecting groups that can be removed under different, specific conditions (e.g., an acid-labile group and a hydrogenolysis-labile group). |
Experimental Protocols
Benzylidene Acetal Protection of cis-Cyclobutane-1,3-diol
This protocol is adapted from a general procedure for the protection of 1,3-diols.[1]
-
Materials: cis-Cyclobutane-1,3-diol, benzaldehyde (B42025) dimethyl acetal, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), acetonitrile, triethylamine (B128534), silica (B1680970) gel for chromatography.
-
Procedure:
-
To a solution of cis-cyclobutane-1,3-diol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add a catalytic amount of Cu(OTf)₂ (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzylidene acetal.
-
-
Expected Yield: ~95%[1]
Isopropylidene Acetal (Acetonide) Protection of cis-Cyclobutane-1,3-diol
This protocol is a general method for acetonide formation.[1]
-
Materials: cis-Cyclobutane-1,3-diol, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), acetone (B3395972), triethylamine.
-
Procedure:
-
Dissolve cis-cyclobutane-1,3-diol (1.0 mmol) in anhydrous acetone (10 mL).
-
Add 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of p-TsOH·H₂O (0.05 mmol).
-
Stir the mixture at room temperature for 5-10 hours, monitoring by TLC.
-
Quench the reaction with triethylamine (0.1 mL).
-
Remove the solvent in vacuo and purify the residue by column chromatography.
-
-
Expected Yield: Good to high yields are generally obtained.[1]
Monobenzylation of this compound (Illustrative)
This is an illustrative protocol for a Williamson ether synthesis, which may require optimization for this compound to manage di-benzylation and potential side reactions.
-
Materials: this compound, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.1 mmol, washed with hexanes to remove mineral oil) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-benzylated product from the di-benzylated and unreacted starting material.
-
Data Presentation
Table 1: Comparison of Protecting Groups for 1,3-Diols
| Protecting Group | Reagents | Catalyst/Conditions | Solvent | Time | Temp (°C) | Typical Yield (%) |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile | 1 h | RT | ~95[1] |
| Benzaldehyde | p-TsOH (cat.) | Toluene | 4-24 h | Reflux | 74-83 | |
| Isopropylidene Acetal | 2,2-Dimethoxypropane | p-TsOH (cat.) | Acetone | 5-10 h | RT | Good[1] |
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Troubleshooting logic for functionalization reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Troubleshooting unexpected rearrangements in cyclobutane-1,3-diol chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of cyclobutane-1,3-diol (B2657575) chemistry, with a focus on preventing and understanding unexpected molecular rearrangements.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
FAQ 1: My reaction with a this compound yielded a cyclopentanone (B42830) derivative. What is happening?
Answer: You are likely observing an acid-catalyzed ring expansion, a common rearrangement for cyclobutane (B1203170) derivatives. This process, often referred to as a semi-pinacol or pinacol-type rearrangement, is driven by the relief of ring strain inherent in the four-membered cyclobutane ring.[1][2][3]
The general mechanism involves the following steps:
-
Protonation of a hydroxyl group: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).
-
Formation of a carbocation: The departure of a water molecule generates a carbocation. The hydroxyl group at the 3-position can stabilize this carbocation.
-
Ring expansion (1,2-alkyl shift): A C-C bond of the cyclobutane ring migrates to the carbocation center. This expands the four-membered ring into a more stable five-membered ring, a cyclopentyl cation.
-
Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the remaining hydroxyl group, leading to the formation of a cyclopentanone.
Caption: Acid-catalyzed ring expansion of this compound.
FAQ 2: How can I prevent this ring expansion rearrangement?
Answer: The most effective strategy to prevent acid-catalyzed ring expansion is to protect the diol functionality before subjecting the molecule to acidic conditions.[4][5] By protecting the hydroxyl groups, you prevent their protonation and the subsequent formation of the carbocation necessary for the rearrangement.
Common protecting groups for 1,3-diols include:
-
Benzylidene Acetals: These are formed by reacting the diol with benzaldehyde (B42025) or a benzaldehyde equivalent in the presence of an acid catalyst. They are stable to basic and neutral conditions but can be removed by acid hydrolysis or hydrogenolysis.[4]
-
Isopropylidene Acetals (Acetonides): Formed using acetone (B3395972) or 2,2-dimethoxypropane (B42991) with an acid catalyst. They are also stable to basic conditions and removed with acid.[4]
-
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) can be used to protect one or both hydroxyl groups. They offer a wide range of stabilities and deprotection methods.
The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.
Caption: Workflow for preventing rearrangements using protecting groups.
FAQ 3: I am observing fragmentation of my cyclobutane ring instead of the expected reaction. What could be the cause?
Answer: Ring fragmentation can occur under certain conditions, particularly with strong Lewis acids or under thermal stress.[6][7] The high ring strain of the cyclobutane ring makes it susceptible to cleavage.
-
Lewis Acid-Catalyzed Fragmentation: Strong Lewis acids can coordinate to the hydroxyl groups, promoting C-C bond cleavage to generate open-chain products. This is more likely to occur if a stable carbocation or radical can be formed upon fragmentation.
-
Thermal Decomposition: At elevated temperatures, cyclobutanes can undergo thermal decomposition, often proceeding through a diradical intermediate, which can lead to the formation of two alkene fragments.[7] For this compound, this could potentially lead to the formation of smaller carbonyl compounds.
Troubleshooting:
-
Avoid strong Lewis acids: If possible, use milder Brønsted acids for your reaction.
-
Control the temperature: Avoid excessive heating. If a reaction requires high temperatures, consider if alternative, lower-temperature methods are available.
-
Protect the diol: As with ring expansion, protecting the diol functionality can increase the stability of the cyclobutane ring and reduce the likelihood of fragmentation.
FAQ 4: Are there any common rearrangements of cyclobutane-1,3-diols under basic conditions?
Answer: Rearrangements of cyclobutane-1,3-diols under basic conditions are less commonly reported in the literature compared to their acid-catalyzed counterparts. While retro-aldol type reactions could theoretically lead to ring-opening, the cyclobutane ring is generally stable under basic conditions. Base-catalyzed rearrangements are more frequently observed in cyclobutane systems with different functionalities, such as the benzilic acid rearrangement of cyclobutane-1,2-diones, which leads to ring contraction.
If you are observing an unexpected product under basic conditions, consider the following possibilities:
-
Elimination: If one of the hydroxyl groups has been converted to a good leaving group (e.g., a tosylate or mesylate), E1 or E2 elimination reactions can occur.
-
Oxidation: If an oxidizing agent is present, the diol could be oxidized to a diketone, which might then be susceptible to base-catalyzed rearrangements.
Careful analysis of your reaction products and starting materials is crucial to determine the exact transformation that is occurring.
Data Presentation
The following tables summarize key data for the protection of 1,3-diols, a crucial step in preventing unwanted rearrangements.
Table 1: Comparison of Protecting Group Formation for 1,3-Diols [4]
| Protecting Group | Reagent | Catalyst/Conditions | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Benzylidene Acetal (B89532) | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 1 | RT | ~95 |
| Benzylidene Acetal | Benzaldehyde | p-TsOH (cat.) | Toluene | 4-24 | Reflux | 74-83 |
| Isopropylidene Acetal | 2,2-Dimethoxypropane | p-TsOH (cat.) | Acetone | 5-10 | RT | Good |
| Di-tert-butylsilylene Ether | t-Bu₂Si(OTf)₂ | 2,6-lutidine | CH₂Cl₂ | 1 | 0 | Good |
Table 2: Stability of Common 1,3-Diol Protecting Groups [5][8]
| Protecting Group | Stable to | Labile to |
| Benzylidene Acetal | Bases, Nucleophiles, Reductants (e.g., LiAlH₄), Oxidants (mild) | Strong Acids, Hydrogenolysis |
| Isopropylidene Acetal | Bases, Nucleophiles, Reductants, Oxidants (mild) | Acids |
| Silyl Ethers (e.g., TBS) | Bases (most), Nucleophiles (most), Mild Acids | Strong Acids, Fluoride sources (e.g., TBAF) |
Experimental Protocols
Protocol 1: Benzylidene Acetal Protection of a 1,3-Diol[4]
This protocol describes a general and efficient method for the protection of a 1,3-diol using benzaldehyde dimethyl acetal and a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126).
Materials:
-
1,3-Diol (1.0 mmol)
-
Acetonitrile (10 mL)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 mmol)
-
Triethylamine (B128534) (0.1 mL)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add copper(II) trifluoromethanesulfonate (0.05 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (0.1 mL).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired benzylidene acetal.
Protocol 2: Isopropylidene Acetal (Acetonide) Protection of a 1,3-Diol[4]
This protocol outlines the formation of an acetonide protecting group using 2,2-dimethoxypropane.
Materials:
-
1,3-Diol (1.0 mmol)
-
Acetone (10 mL)
-
2,2-Dimethoxypropane (1.5 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol)
-
Triethylamine (0.1 mL)
Procedure:
-
Dissolve the 1,3-diol (1.0 mmol) in acetone (10 mL).
-
Add 2,2-dimethoxypropane (1.5 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol).
-
Stir the reaction mixture at room temperature for 5-10 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding triethylamine (0.1 mL).
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Benzylidene Acetal Deprotection via Hydrogenolysis[4]
This protocol describes the removal of a benzylidene acetal under neutral conditions.
Materials:
-
Benzylidene acetal (1.0 mmol)
-
Ethanol (B145695) (10 mL)
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, 20 wt%) (0.1 g)
-
Hydrogen gas (balloon)
-
Celite®
Procedure:
-
Dissolve the benzylidene acetal (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add Pd(OH)₂/C (0.1 g).
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 1,3-diol.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinacol Rearrangement [organic-chemistry.org]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Improving the efficiency of [2+2] cycloadditions for cyclobutane synthesis
Welcome to the technical support center for [2+2] cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their cyclobutane (B1203170) syntheses.
Troubleshooting Guide
This section addresses specific problems you might encounter during your [2+2] cycloaddition experiments.
Issue 1: Low to No Product Yield in Photochemical [2+2] Cycloadditions
Question: I am not getting any product, or the yield is very low, in my photochemical [2+2] cycloaddition. What are the common causes and how can I fix this?
Answer:
Low or no yield in photochemical [2+2] cycloadditions is a frequent issue. The problem often lies with the substrate's ability to absorb light and reach the necessary excited triplet state for the reaction to proceed. Here are several troubleshooting steps:
-
Substrate Absorption: Verify that your alkene substrate absorbs light at the wavelength of your light source. Many simple alkenes do not absorb UV or visible light efficiently.
-
Use of Photosensitizers: If your substrate does not absorb light effectively, or if intersystem crossing to the triplet state is inefficient, a photosensitizer is crucial. The sensitizer (B1316253) absorbs the light and then transfers the energy to your reactant (a process known as triplet-triplet energy transfer).[1][2] For example, N-aryl maleimides require a photosensitizer like thioxanthone to react with olefins under visible light irradiation (e.g., 440 nm), whereas N-alkyl maleimides can sometimes react directly under UV light (e.g., 370 nm).[3][4][5]
-
Actionable Advice: If you are not using a sensitizer, add one to your reaction mixture. Common photosensitizers include benzophenone (B1666685) and thioxanthone.[1][6] The optimal choice of sensitizer depends on the triplet energy of your substrate.
-
-
Wavelength of Irradiation: The wavelength of your light source must overlap with the absorption spectrum of your substrate or photosensitizer. Irradiating at the wrong wavelength will not lead to excitation and, therefore, no reaction.
-
Solvent Choice: The solvent can influence the stability of the excited state and any intermediates.[7] Non-polar solvents may be suitable in some cases, while polar aprotic solvents can be beneficial in others, especially in reactions involving charge-transfer intermediates.[1][7] It is advisable to screen a range of solvents.
-
Reaction Concentration: For intermolecular reactions, the concentration of your reactants can be critical. If the concentration is too low, the excited molecule may decay back to the ground state before it can encounter a reaction partner. Conversely, very high concentrations can sometimes lead to quenching or side reactions.
Issue 2: Poor Diastereoselectivity or Regioselectivity
Question: My [2+2] cycloaddition is working, but I am getting a mixture of diastereomers or regioisomers. How can I improve the selectivity?
Answer:
Achieving high selectivity is a common challenge in [2+2] cycloadditions. The stereochemical and regiochemical outcome is often dependent on the reaction mechanism and conditions.
-
Temperature: For thermally-allowed [2+2] cycloadditions (e.g., with ketenes), lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lower activation energy.[8]
-
Catalyst Control:
-
Lewis Acids: In reactions involving allenes and ketenes, Lewis acids can promote the reaction and improve diastereoselectivity.[9] The choice of Lewis acid can be critical.
-
Transition Metals: Transition metal catalysts, such as those based on iron or rhodium, can provide excellent control over selectivity.[10][11] The ligand environment around the metal center is key to inducing stereoselectivity.
-
Quantum Dots: Colloidal quantum dots can act as photocatalysts and scaffolds, influencing the self-assembly of substrates on their surface. This can lead to high diastereoselectivity and tunable regioselectivity, allowing for the formation of previously difficult-to-access isomers.[12]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. For instance, in photochemical reactions, non-polar solvents might favor products with a smaller overall dipole, whereas polar solvents could stabilize polar intermediates, leading to different stereochemical outcomes.[7]
-
Substrate Modification:
-
Directing Groups: Introducing a directing group on one of the substrates can help to control the orientation of the molecules as they approach each other, thereby improving regioselectivity.[8]
-
Steric Hindrance: Increasing the steric bulk of substituents on the reactants can favor the formation of one stereoisomer over another due to steric repulsion in the transition state.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is my thermal [2+2] cycloaddition not working? I thought these reactions were allowed.
A1: According to the Woodward-Hoffmann rules, concerted suprafacial-suprafacial [2+2] cycloadditions are thermally forbidden but photochemically allowed.[2] However, there are exceptions. Thermal [2+2] cycloadditions are generally only efficient for specific classes of molecules, such as ketenes, allenes, and certain strained alkenes.[13][14][15] If you are trying to react two simple, unstrained alkenes thermally, the reaction is unlikely to proceed in a concerted fashion and will likely require very high temperatures, potentially leading to decomposition or undesired side reactions. For most standard alkenes, a photochemical or metal-catalyzed approach is necessary.
Q2: How do I choose the right catalyst for my [2+2] cycloaddition?
A2: The choice of catalyst depends on the nature of your substrates and the desired outcome.
-
Lewis Acids: These are often used for cycloadditions involving electron-deficient species like allenoates or ketenes with unactivated alkenes.[9][16] Chiral Lewis acids can also be employed to induce enantioselectivity.
-
Transition Metal Complexes: Catalysts based on iron, rhodium, gold, and copper are used for various types of [2+2] cycloadditions.[10][11][17][18] For example, iron complexes can catalyze the cycloaddition of dienes and alkenes.[10] Gold(I) complexes have been used for alkyne-alkene cycloadditions.[17]
-
Photocatalysts/Photosensitizers: In photochemical reactions, if your substrate doesn't efficiently absorb light or form a triplet state, a photosensitizer is needed. The choice depends on the triplet energy of the reactants. For visible-light applications, organic dyes or transition metal complexes (like those of iridium and ruthenium) are common. Quantum dots are an emerging class of photocatalysts that offer tunable properties.[12]
Below is a workflow to guide your catalyst selection process:
Figure 1. Decision workflow for selecting a suitable catalyst for [2+2] cycloaddition reactions.
Q3: What is the role of the solvent in a [2+2] cycloaddition, and how do I choose the best one?
A3: The solvent can play multiple roles in a [2+2] cycloaddition, including:
-
Solubility: Ensuring all reactants and catalysts are fully dissolved.
-
Stabilization: Stabilizing transition states and intermediates. The polarity of the solvent can significantly affect the reaction's regioselectivity and stereoselectivity, especially if polar or charged intermediates are involved.[7][19]
-
Energy Transfer: In photochemical reactions, the solvent can sometimes participate in or interfere with energy transfer processes.
There is no single "best" solvent, and the optimal choice is often found through empirical screening. A good starting point is to test a range of solvents with varying polarities.
| Solvent Class | Examples | Potential Applications/Considerations |
| Non-polar | Hexane, Toluene, Benzene | Often used in thermal reactions. In photochemical reactions, can favor less polar products.[7] |
| Polar Aprotic | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Commonly used, good for dissolving a wide range of substrates and catalysts. MeCN is frequently used in photoredox catalysis. |
| Polar Protic | Ethanol, Methanol | Can act as hydrogen-bond donors, which may interfere with some catalysts or intermediates. |
| Ionic Liquids | e.g., [tmba][NTf₂] | Have been shown to improve reaction efficiency in some photochemical [2+2] cycloadditions compared to conventional solvents like THF.[18] |
Data and Protocols
Optimization of Photochemical [2+2] Cycloadditions
The efficiency of photochemical [2+2] cycloadditions is highly dependent on the reaction conditions. Below are tables summarizing optimization data for the reaction of styrene (B11656) with N-alkyl and N-aryl maleimides, adapted from literature data.[3][4]
Table 1: Optimization for N-Alkyl Maleimide (B117702) + Styrene
| Entry | Wavelength (nm) | Photosensitizer | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 370 | None | 24 | 85 | 70:30 |
| 2 | 405 | None | 24 | <5 | - |
| 3 | 440 | None | 24 | 0 | - |
| 4 | 370 | Thioxanthone (20 mol%) | 24 | 70 | 70:30 |
Data suggests direct irradiation at 370 nm is most effective for this substrate class, and a photosensitizer is not necessary and may even be slightly detrimental.
Table 2: Optimization for N-Aryl Maleimide + Styrene
| Entry | Wavelength (nm) | Photosensitizer (20 mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 370 | None | 24 | 0 | - |
| 2 | 440 | None | 24 | 0 | - |
| 3 | 370 | Thioxanthone | 24 | 72 | 70:30 |
| 4 | 405 | Thioxanthone | 24 | 75 | 70:30 |
| 5 | 440 | Thioxanthone | 24 | 72 | 70:30 |
| 6 | 525 | Thioxanthone | 24 | 0 | - |
Data highlights the necessity of a photosensitizer for N-aryl maleimides, with visible light (405-440 nm) being effective.[4]
General Experimental Protocol: Photosensitized [2+2] Cycloaddition
This protocol is a general guideline for a photosensitized [2+2] cycloaddition, based on the reaction between an N-aryl maleimide and an alkene.
Figure 2. General experimental workflow for a photosensitized [2+2] cycloaddition.
References
- 1. Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
Technical Support Center: Lewis Acid Catalysis for Cyclobutane Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in optimizing Lewis acid-catalyzed reactions involving cyclobutanes.
Troubleshooting and FAQs
This section addresses common issues encountered during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My reaction yield is low or non-existent. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in Lewis acid-catalyzed reactions of cyclobutanes can be attributed to several factors, including the catalyst, substrate, and reaction conditions.
-
Inactive or Inappropriate Catalyst: The choice and state of the Lewis acid are critical.
-
Moisture Sensitivity: Many Lewis acids are deactivated by moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Lewis Acid Strength: The acidity of the catalyst must be sufficient to activate the cyclobutane (B1203170) substrate. If the reaction is sluggish, consider screening a stronger Lewis acid. For instance, Sc(OTf)₃ is often effective where others may fail.[2][3] Conversely, a Lewis acid that is too strong might lead to substrate or product decomposition.
-
Catalyst Loading: Insufficient catalyst loading can result in low conversion. An increase in catalyst loading may improve the yield, although excessive amounts can sometimes promote side reactions.[4]
-
-
Substrate Reactivity: The structure of the cyclobutane derivative significantly impacts its reactivity.
-
Ring Strain: Highly strained systems, such as bicyclo[1.1.0]butanes (BCBs), are generally more reactive.[2][5] Less strained cyclobutanes may require more forcing conditions (e.g., higher temperatures or stronger Lewis acids).
-
Activating Groups: Donor-acceptor (D-A) cyclobutanes, which possess both electron-donating and electron-withdrawing groups, are polarized and often exhibit higher reactivity, facilitating ring-opening.[6][7]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Temperature plays a crucial role. Some reactions proceed efficiently at room temperature or even 0 °C, while others may require heating.[2][4] It is recommended to screen a range of temperatures. For example, in one study, changing the temperature from 25 °C to 0 °C to room temperature was found to be optimal.[2]
-
Solvent: The solvent can influence catalyst activity and substrate solubility. Dichloromethane (CH₂Cl₂) is commonly used, but other solvents like dichloroethane (DCE), toluene, or THF might be more suitable for specific reactions.[2][3] Screening different solvents is a key optimization step.
-
Question 2: I am observing poor diastereoselectivity in my reaction. How can I improve it?
Answer: Achieving high diastereoselectivity is a common challenge, especially in ring-opening reactions of bicyclobutanes, which have historically suffered from poor selectivity when proceeding through radical pathways.[2][8] The strategic choice of the Lewis acid and reaction partners is key to controlling the stereochemical outcome.
-
Choice of Lewis Acid: The Lewis acid can coordinate with both the cyclobutane substrate and the nucleophile, organizing the transition state to favor one diastereomer. For example, Bi(OTf)₃ has been successfully used to achieve high diastereoselectivity in the carbofunctionalization of BCBs with naphthols.[5][8] Different Lewis acids, such as Sc(OTf)₃, Cu(OTf)₂, or TMSOTf, can lead to varying diastereomeric ratios, highlighting the importance of catalyst screening.[2]
-
Substrate Control: The substituents on the cyclobutane ring can direct the approach of the nucleophile. Bulky groups may sterically hinder one face of the molecule, leading to a preferred stereochemical outcome.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.
Question 3: My reaction is producing unexpected side products, such as cyclobutene (B1205218). Why is this happening and how can it be prevented?
Answer: The formation of a cyclobutene side product can occur when the bicyclobutane (BCB) substrate coordinates directly with the Lewis acid in the absence of a sufficiently reactive nucleophile.[8] This pathway competes with the desired nucleophilic ring-opening.
To minimize this side reaction, ensure that the nucleophile is present and reactive under the optimized conditions. In some cases, the nucleophile can modulate the activity of the Lewis acid. For instance, it has been observed that 2-naphthol (B1666908) can reduce the Lewis acidity of Bi(OTf)₃, thereby suppressing the formation of the cyclobutene byproduct.[8] Optimizing the stoichiometry and the order of addition of reagents can also help favor the desired reaction pathway.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in Lewis acid-catalyzed cyclobutane reactions.
Caption: A decision tree for troubleshooting common experimental issues.
Data on Reaction Optimization
Optimizing a reaction requires systematically varying parameters such as the catalyst, solvent, and temperature. The tables below summarize data from published studies, providing a starting point for your own optimization efforts.
Table 1: Effect of Lewis Acid Catalyst on a Formal Ene Reaction
This table shows the performance of different Lewis acids in the reaction between a thioindolinone and a bicyclobutane.[2]
| Entry | Lewis Acid (5 mol%) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Sc(OTf)₃ | 63 | >20:1 |
| 2 | Bi(OTf)₃ | 63 | >20:1 |
| 3 | Cu(OTf)₂ | 45 | 10:1 |
| 4 | TMSOTf | 38 | 5:1 |
Reaction conditions: Thioindolinone (0.10 mmol), Bicyclobutane (0.12 mmol), Catalyst (5 mol%), CH₂Cl₂ (2.0 mL), 25 °C, 12 h.
Table 2: Effect of Solvent and Temperature on a Formal Ene Reaction
This table illustrates how solvent and temperature adjustments can impact the reaction yield.[2]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₂Cl₂ | 25 | 63 |
| 2 | DCE | 25 | 55 |
| 3 | Toluene | 25 | 41 |
| 4 | CH₂Cl₂ | 0 | 71 |
| 5 | CH₂Cl₂ | 0 to rt | 71 |
Reaction conditions: Thioindolinone (0.10 mmol), Bicyclobutane (0.12 mmol), Sc(OTf)₃ (5 mol%), Solvent (2.0 mL), 12 h.
Key Experimental Protocols
Below is a representative, generalized protocol for conducting a Lewis acid-catalyzed reaction with bicyclobutanes. Specific amounts, times, and temperatures should be optimized for each unique reaction.
General Protocol for Lewis Acid-Catalyzed Ring-Opening of Bicyclobutanes
-
Preparation:
-
Flame-dry or oven-dry all glassware (e.g., a screw-capped test tube or round-bottomed flask) and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Add a magnetic stir bar to the reaction vessel.
-
-
Reagent Addition:
-
Under an inert atmosphere, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.01 mmol, 5-10 mol%) to the reaction vessel.
-
Add the nucleophile (e.g., naphthol or thioindolinone, 0.2 mmol, 1.0 equiv).
-
Add the anhydrous solvent (e.g., CH₂Cl₂, 4.0 mL) via syringe.
-
Stir the mixture for a few minutes to ensure dissolution or suspension.
-
Add the bicyclobutane (BCB) substrate (0.24 mmol, 1.2 equiv) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C, room temperature, or elevated temperature) for the optimized duration (e.g., 12 hours).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the desired product.[2][9][10]
-
Reaction Mechanism Visualization
Understanding the general mechanism is key to optimization. The diagram below illustrates the fundamental steps in a Lewis acid-catalyzed ring-opening of a bicyclobutane (BCB) with a nucleophile.
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
How to prevent polymerization side reactions with cyclobutane diols
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing polymerization and other side reactions when working with cyclobutane (B1203170) diols.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving cyclobutane diols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with cyclobutane diols?
A1: Cyclobutane diols are susceptible to several side reactions, primarily due to the inherent ring strain of the four-membered ring. The most common side reactions include:
-
Ring-Opening Polymerization (ROP): This is a significant concern, especially under acidic or basic conditions, or in the presence of certain metal catalysts. The strain in the cyclobutane ring provides a thermodynamic driving force for polymerization.
-
Acid-Catalyzed Rearrangement/Decomposition: Protic or Lewis acids can catalyze the opening of the cyclobutane ring, leading to the formation of unsaturated linear byproducts or oligomers. In some cases, this can lead to decomposition, especially at elevated temperatures.
-
Base-Catalyzed Reactions: Strong bases can promote rearrangements and ring-opening of cyclobutane derivatives.
-
Sublimation at High Temperatures: Particularly with smaller, unsubstituted cyclobutane diols, sublimation can occur at elevated temperatures under vacuum, leading to loss of starting material and inaccurate stoichiometry in polymerization reactions.
Q2: How can I prevent the ring-opening polymerization of my cyclobutane diol during a reaction?
A2: Preventing ROP is critical for achieving high yields of your desired product. Key strategies include:
-
Use of Protecting Groups: Protecting the diol functionality as an acetal (B89532) (e.g., acetonide) or a silyl (B83357) ether is the most effective way to prevent the hydroxyl groups from initiating or participating in polymerization.
-
Strict Control of Reaction pH: Avoid strongly acidic or basic conditions if the diol is unprotected. Use of non-acidic catalysts or buffered systems can be beneficial.
-
Moderate Reaction Temperatures: High temperatures can promote both ring-opening and sublimation. Whenever possible, conduct reactions at the lowest effective temperature.
-
Choice of Catalyst: If a catalyst is required, select one that is known not to promote ring-opening of cycloalkanes. For example, some transesterification catalysts are milder than others.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product and formation of a viscous, insoluble material. | Ring-opening polymerization of the cyclobutane diol has likely occurred. | - Protect the diol moiety before proceeding with the reaction. Acetonide or silyl ether protection is recommended.- Re-evaluate the reaction conditions. If possible, switch to a non-acidic or non-basic catalyst system.- Lower the reaction temperature. |
| Discrepancy in stoichiometry and poor reaction conversion, especially in melt polymerizations. | The cyclobutane diol may be subliming out of the reaction mixture at high temperatures and low pressures. | - Use a sealed reaction vessel if the reaction chemistry allows.- Consider using a higher molecular weight or substituted cyclobutane diol with a lower vapor pressure.- Protect the diol, which will increase its molecular weight and reduce volatility. |
| Formation of unexpected byproducts identified by NMR or MS. | Acid or base-catalyzed rearrangement or decomposition of the cyclobutane ring. | - If using acidic or basic reagents, neutralize the reaction mixture promptly upon completion.- Consider using a milder reagent or a protecting group strategy to shield the diol.- Ensure all reagents and solvents are free from acidic or basic impurities. |
| Broad molecular weight distribution in a polymerization reaction. | Uncontrolled initiation from the unprotected diol or side reactions causing chain termination or transfer. | - Protect the diol to ensure controlled initiation from the desired functional group.- Purify the cyclobutane diol monomer to remove any impurities that could act as initiators. |
Data Presentation: Efficacy of Protecting Groups
The use of protecting groups is a highly effective strategy to prevent side reactions of cyclobutane diols. The following table summarizes the expected yield improvements in a typical esterification reaction.
| Reactant | Protecting Group | Reaction Conditions | Yield of Desired Ester (%) | Polymer/Oligomer Byproduct (%) |
| 1,3-Cyclobutanediol | None | Acid catalyst (e.g., H₂SO₄), 80°C | 40-60 | 30-50 |
| 1,3-Cyclobutanediol | Acetonide | Acid catalyst (e.g., H₂SO₄), 80°C | >95 | <5 |
| 1,2-Cyclobutanediol | None | Base catalyst (e.g., NaH), RT | 50-70 | 20-40 |
| 1,2-Cyclobutanediol | TBDMS ether | Base catalyst (e.g., NaH), RT | >95 | <5 |
Note: These are representative yields based on general principles of diol chemistry and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Acetonide Protection of 1,3-Cyclobutanediol
This protocol describes the formation of a cyclic acetal to protect the 1,3-diol functionality.
Materials:
-
1,3-Cyclobutanediol (1.0 eq)
-
2,2-Dimethoxypropane (B42991) (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)
-
Acetone (as solvent)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) for extraction
Procedure:
-
To a solution of 1,3-cyclobutanediol in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O.
-
Stir the reaction mixture at room temperature for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Silyl Ether Protection of 1,2-Cyclobutanediol
This protocol describes the formation of a di-tert-butyldimethylsilyl (TBDMS) ether to protect a 1,2-diol.
Materials:
-
1,2-Cyclobutanediol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 2.2 eq)
-
Imidazole (B134444) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) as solvent
-
Diethyl ether for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 1,2-cyclobutanediol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl portion-wise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Acid-Catalyzed Ring-Opening Polymerization of a Cyclobutane Diol
Caption: Acid-catalyzed ROP of a cyclobutane diol.
Diagram 2: Prevention of Side Reactions using a Protecting Group
Caption: Workflow showing the use of a protecting group.
Diagram 3: Experimental Workflow for Acetonide Protection
Caption: Step-by-step experimental workflow.
Technical Support Center: Efficient Hydrogenation of Cyclobutane Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient catalytic hydrogenation of cyclobutane (B1203170) precursors.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic hydrogenation of cyclobutane precursors.
Question: Why is the conversion of my cyclobutane precursor unexpectedly low?
Answer:
Low conversion in the catalytic hydrogenation of cyclobutane precursors can arise from several factors related to the catalyst, substrate, reaction conditions, and potential side reactions. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Catalyst Inactivity or Poisoning:
-
Issue: The catalyst's active sites may be blocked by impurities in the substrate, solvent, or hydrogen gas. Sulfur, halides, and amines are common catalyst poisons.
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Ensure the purity of the substrate and solvent. Purification of the starting material may be necessary.
-
Use high-purity hydrogen gas.
-
If catalyst poisoning is suspected, consider using a more robust catalyst or a guard bed to remove impurities before the reaction.
-
-
-
Inefficient Mass Transfer:
-
Issue: Poor mixing can limit the contact between the hydrogen gas, the substrate, and the solid catalyst.
-
Troubleshooting:
-
Increase the stirring speed to ensure the catalyst is well suspended.
-
Use a solvent in which the substrate is highly soluble.
-
-
-
Suboptimal Reaction Conditions:
-
Issue: Temperature and pressure play a crucial role in hydrogenation. For cyclobutane rings, ring-opening hydrogenation can be challenging.[1]
-
Troubleshooting:
-
Temperature: While room temperature is a good starting point, gentle heating may be required. However, excessively high temperatures can lead to side reactions or catalyst degradation.
-
Pressure: Increasing the hydrogen pressure can enhance the reaction rate. For challenging substrates, moving from a hydrogen balloon setup to a high-pressure reactor (Parr shaker) might be necessary.
-
-
-
Inappropriate Catalyst Choice:
-
Issue: The chosen catalyst may not be active enough for the specific cyclobutane precursor.
-
Troubleshooting:
-
For simple alkene hydrogenation on a cyclobutane ring, Pd/C is a common choice.[2]
-
For ring-opening hydrogenation, more active catalysts like Ni or Pt may be required.[1]
-
For stereoselective hydrogenations of functionalized cyclobutanes, specialized chiral catalysts such as those based on Rhodium (e.g., Et-DuPHOS-Rh) may be necessary.
-
-
Question: My reaction is producing unexpected side products. What are the common side reactions and how can I avoid them?
Answer:
Side reactions in the hydrogenation of cyclobutane precursors can be influenced by the substrate's functional groups, the catalyst, and the reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Ring Opening:
-
Description: The cyclobutane ring itself can undergo hydrogenolysis (cleavage of C-C bonds) to yield open-chain alkanes. This is more likely with highly strained or activated cyclobutanes.
-
Mitigation:
-
Use milder reaction conditions (lower temperature and pressure).
-
Choose a less active catalyst (e.g., Pd instead of Pt or Ni).
-
-
-
Isomerization:
-
Description: The double bond in a cyclobutene (B1205218) precursor can migrate to a different position.
-
Mitigation:
-
Select a catalyst known for low isomerization activity.
-
Optimize reaction conditions to favor hydrogenation over isomerization.
-
-
-
Hydrogenolysis of Functional Groups:
-
Description: Functional groups such as benzyl (B1604629) ethers, benzyloxycarbonyl (Cbz) groups, and some esters can be cleaved under hydrogenation conditions.
-
Mitigation:
-
Choose a catalyst that is less prone to causing hydrogenolysis, such as certain modified Pd catalysts.
-
Protect sensitive functional groups if possible.
-
-
-
Incomplete Reduction:
-
Description: For substrates with multiple reducible groups, the reaction may stop after only one group has been hydrogenated.
-
Mitigation:
-
Increase reaction time, temperature, or pressure.
-
Use a more active catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the simple hydrogenation of a double bond on a cyclobutane ring without ring opening?
A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes, and it is generally less prone to causing ring opening of the cyclobutane core compared to more aggressive catalysts like Platinum or Nickel.[2]
Q2: I need to perform a stereoselective hydrogenation on my cyclobutane precursor. What should I consider?
A2: For stereoselective hydrogenations, the choice of catalyst is critical. Homogeneous catalysts, such as those based on Rhodium with chiral phosphine (B1218219) ligands (e.g., DuPHOS), are often employed to achieve high diastereoselectivity or enantioselectivity. The stereochemical outcome can be dependent on both the substrate and the catalyst.
Q3: Can I use an electrochemical method for the hydrogenation of my cyclobutane precursor?
A3: Yes, an electrochemical, acid-free protocol has been developed for the hydrogenation of donor-acceptor cyclobutanes. This method operates at room temperature and atmospheric pressure and is initiated by the reduction of a carbonyl group, leading to the opening and subsequent hydrogenation of the strained ring. This approach offers high specificity and tolerance to various functional groups.
Q4: What are the key safety precautions when performing catalytic hydrogenation?
A4:
-
Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.
-
Pyrophoric Catalysts: Some hydrogenation catalysts, particularly finely divided ones like Palladium on carbon, can be pyrophoric and may ignite when exposed to air, especially when dry and saturated with hydrogen. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and keep it wet with solvent.
-
Proper Quenching: After the reaction, the catalyst should be carefully filtered and quenched to prevent fires. A common procedure is to wet the filter cake with water or a high-boiling point solvent before disposal.
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of Cyclobutane Precursors
| Substrate Example | Catalyst | H2 Pressure | Temperature | Solvent | Yield (%) | Observations |
| Cyclobutene | Pd/C | 1 atm | Room Temp. | Ethanol (B145695) | >95% | Efficient saturation of the double bond to form cyclobutane.[2] |
| Methylenecyclobutane | Pt/TiO2 | 1 atm | 150-350 °C | - | - | Leads to a mixture of products including methylcyclobutane (B3344168) and ring-opened isomers. |
| Donor-Acceptor Cyclobutane | Electrochemical (Sn or Zn electrodes) | - | Room Temp. | DMF | Good | Strain-released ring-opening hydrogenation. |
| Cyclobutyl Enamide | Et-DuPHOS-Rh | 1 atm | Room Temp. | Methanol | Excellent | High diastereoselectivity in the formation of the corresponding amine. |
| Photopyrone derivative | Pd/C | 1 atm | Room Temp. | DCM | Variable | Mixture of desired acid and β-lactone side product. |
| Photopyrone derivative | Pt/C | 1 atm | Room Temp. | DCM | Good | Consistently gave the desired monoacid as the sole product. |
Experimental Protocols
Detailed Methodology for the Hydrogenation of a Cyclobutene Derivative using Pd/C
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Cyclobutene derivative (1 mmol)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol (or another suitable solvent), degassed (20 mL)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask with a stir bar
-
Septum
-
Vacuum/inert gas manifold
-
Celite® for filtration
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (nitrogen or argon), carefully add the 10% Pd/C to the round-bottom flask.
-
Solvent Addition: Add the degassed ethanol to the flask via a syringe.
-
System Purge: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Substrate Addition: Dissolve the cyclobutene derivative in a small amount of degassed ethanol and add it to the reaction flask via a syringe.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by a balloon or a regulator set to a low pressure).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad should be kept wet with solvent to prevent the catalyst from igniting in the air.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Caption: Catalyst selection guide for different hydrogenation goals.
References
Technical Support Center: Solvent Effects on the Stereochemical Outcome of Cyclobutane-1,3-diol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reactions involving cyclobutane-1,3-diols, with a focus on how solvent choice influences the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the stereoselectivity in the synthesis of cyclobutane-1,3-diols from 3-substituted cyclobutanones?
A1: The stereochemical outcome of the reduction of 3-substituted cyclobutanones to the corresponding cyclobutanols (a class of cyclobutane-1,3-diols) is primarily governed by a combination of factors including the steric bulk of the reducing agent, the nature of the substituent on the cyclobutane (B1203170) ring, the reaction temperature, and the choice of solvent.[1][2] Computational studies have shown that torsional strain in the transition state plays a significant role, favoring the formation of the cis-alcohol product.[2][3]
Q2: How does the polarity of the solvent generally affect the cis/trans ratio of the resulting cyclobutane-1,3-diol?
A2: As a general trend, decreasing the polarity of the solvent tends to increase the diastereoselectivity in favor of the cis-isomer.[1][2] For instance, in the hydride reduction of 3-substituted cyclobutanones, switching from a more polar solvent like tetrahydrofuran (B95107) (THF) to a less polar one such as diethyl ether (Et₂O) can lead to a higher cis:trans ratio.[1]
Q3: Why do less polar solvents often lead to higher cis-selectivity in these reactions?
A3: The enhanced cis-selectivity in less polar solvents is attributed to the coordination of the solvent with the cation of the hydride reducing agent (e.g., Li⁺ in LiAlH₄).[1] Highly polar solvents can compete with the carbonyl oxygen for coordination to the cation, which reduces the electrophilicity of the carbonyl carbon.[1] In less polar solvents, the cation-carbonyl complexation is more favorable, leading to a more organized transition state that enhances the inherent facial bias of the puckered cyclobutane ring, thus favoring the anti-facial attack of the hydride to yield the cis-product.[1][3]
Q4: Can reaction temperature influence the stereochemical outcome?
A4: Yes, lower reaction temperatures generally lead to higher diastereoselectivity.[1][2] Performing the reduction at colder temperatures (e.g., -78 °C) can further enhance the formation of the kinetically favored cis-isomer by minimizing the energy available to overcome the activation barrier for the formation of the minor (trans) diastereomer.
Troubleshooting Guides
Problem 1: Low cis:trans Diastereomeric Ratio in the Reduction of a 3-Substituted Cyclobutanone (B123998).
Symptoms:
-
The observed cis:trans ratio of the cyclobutanol (B46151) product is lower than expected.
-
Significant amounts of the trans-isomer are being formed.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Solvent is too polar. | Switch to a less polar aprotic solvent. For example, if you are using THF, try the reaction in diethyl ether (Et₂O) or toluene. Decreasing solvent polarity has been shown to enhance cis-selectivity.[1][2] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. A standard temperature for such reductions is -78 °C. This will further favor the kinetically controlled cis-product.[1][2] |
| Steric bulk of the reducing agent. | While many reductions of 3-substituted cyclobutanones show high cis-selectivity irrespective of the hydride's size, in some cases, a bulkier reducing agent might offer slightly different selectivity.[1][3] Consider screening different hydride reagents if solvent and temperature optimization are insufficient. |
Problem 2: Inconsistent Stereoselectivity Between Batches.
Symptoms:
-
The cis:trans ratio varies significantly from one experiment to another, even with the same protocol.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Solvent quality and purity. | Ensure that the solvent is anhydrous and of high purity. The presence of water or other coordinating impurities can affect the behavior of the reducing agent and the transition state assembly. Use freshly distilled or commercially available anhydrous solvents. |
| Inaccurate temperature control. | Small variations in temperature, especially if the reaction is sensitive to thermal effects, can lead to inconsistent results. Ensure your cooling bath is stable and the internal reaction temperature is monitored and maintained throughout the addition of reagents. |
| Rate of addition of the reducing agent. | A very rapid addition of the reducing agent can cause localized warming of the reaction mixture, leading to a decrease in selectivity. Add the hydride solution dropwise while monitoring the internal temperature. |
Data Presentation
Table 1: Effect of Solvent and Temperature on the Diastereomeric Ratio (cis:trans) in the Reduction of 3-Phenylcyclobutanone.
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |
| LiAlH₄ | THF | 0 | 94:6 |
| LiAlH₄ | Et₂O | 0 | 97:3 |
| NaBH₄ | THF | 0 | 95:5 |
| NaBH₄ | Et₂O | 0 | 96:4 |
| LiAlH₄ | THF | -78 | 96:4 |
| LiAlH₄ | Et₂O | -78 | 98:2 |
Data extracted and compiled from "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory".[1]
Experimental Protocols
General Protocol for the Diastereoselective Reduction of a 3-Substituted Cyclobutanone
This protocol is a general guideline based on the procedures described for the reduction of 3-phenylcyclobutanone.[1] Researchers should adapt it based on the specific substrate and reagents used.
Materials:
-
3-Substituted cyclobutanone
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
Reducing agent (e.g., LiAlH₄, NaBH₄)
-
Quenching solution (e.g., saturated aqueous NH₄Cl, Rochelle's salt)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware for inert atmosphere reactions.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolution of Substrate: Dissolve the 3-substituted cyclobutanone in the chosen anhydrous solvent (e.g., THF or Et₂O) in the reaction flask.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
Addition of Reducing Agent: Prepare a solution of the reducing agent in the same anhydrous solvent. Add the reducing agent solution dropwise to the stirred solution of the cyclobutanone via the dropping funnel, ensuring the internal temperature remains constant.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature for the required time (this may range from 30 minutes to several hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow, dropwise addition of the appropriate quenching solution at the reaction temperature. For LiAlH₄, a common procedure is the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). For NaBH₄, the addition of saturated aqueous NH₄Cl is often sufficient.
-
Workup: Allow the mixture to warm to room temperature. If a precipitate forms, it may be necessary to stir for an additional period. Filter the mixture if necessary. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to isolate the cis and trans diastereomers.
-
Characterization: Determine the cis:trans ratio of the purified product using ¹H NMR spectroscopy by integrating characteristic signals for each diastereomer.[1]
Mandatory Visualizations
References
Technical Support Center: Improving the Metabolic Stability of Drugs with Cyclobutane-1,3-diol Moieties
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of the metabolic stability of drug candidates containing cyclobutane-1,3-diol (B2657575) moieties.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for drugs containing a this compound moiety?
While cyclobutane (B1203170) rings are often incorporated to enhance metabolic stability, they can still undergo metabolism. The most common metabolic pathway is oxidation, specifically hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes.[1] The position of hydroxylation on the cyclobutane ring can be influenced by the various substituents attached to the ring.[1]
Q2: How does the incorporation of a this compound moiety generally impact a drug's metabolic stability?
The inclusion of a cyclobutane ring can improve metabolic stability in several ways.[2][3][4] By replacing more metabolically labile linkers, such as flexible ethyl chains, with a rigid cyclobutane structure, it is possible to restrict the molecule's conformation and block access to metabolic sites.[2] This conformational restriction can lead to a more favorable binding orientation with the target protein and shield vulnerable parts of the molecule from metabolic enzymes.[2] Additionally, replacing planar aromatic rings with saturated cyclobutane rings can increase a compound's three-dimensionality, which may lead to improved binding affinity and, consequently, better metabolic stability.[2]
Q3: Can the stereochemistry of the 1,3-diol on the cyclobutane ring affect metabolic stability?
Yes, the stereochemistry (cis or trans) of the substituents on the cyclobutane ring can significantly influence the molecule's shape and how it interacts with metabolic enzymes. This can, in turn, affect its metabolic stability. For instance, different stereoisomers may present different faces of the molecule to the active site of a CYP enzyme, leading to variations in the rate and site of metabolism.
Troubleshooting Guide
Problem 1: My compound, which contains a this compound moiety, shows unexpectedly high clearance in a liver microsomal stability assay.
-
Potential Cause 1: Assay Conditions.
-
Solubility: Poor solubility of the compound in the assay medium can lead to inaccurate results.[1]
-
Troubleshooting: Confirm that your compound is fully dissolved. It may be necessary to adjust the concentration of the organic solvent (like DMSO) in the final incubation, ensuring it does not inhibit enzyme activity.
-
-
Non-Specific Binding: Highly lipophilic compounds can bind to plasticware or microsomal proteins, reducing the concentration of the compound available to the enzymes.[1]
-
Troubleshooting: Assess and correct for non-specific binding. This can be done by measuring the compound concentration in the supernatant after incubation with inactivated microsomes.
-
-
Enzyme Concentration and Incubation Time: The assay conditions may not be in the linear range for your specific compound.[1]
-
Troubleshooting: Ensure that the microsomal protein concentration and incubation times allow for an accurate measurement of the initial rate of metabolism. It may be necessary to test a range of protein concentrations and shorter incubation times.
-
-
-
Potential Cause 2: Unexpected Metabolic Pathways.
-
The cyclobutane ring or adjacent functional groups might be more susceptible to metabolism than anticipated.[1]
-
Troubleshooting: Conduct metabolite identification studies to determine the site(s) of metabolism. This will help in understanding the metabolic liabilities of your compound and guide further structural modifications.
-
-
-
Potential Cause 3: Compound Instability.
Problem 2: I am observing a negative half-life or an increase in compound concentration over time in my microsomal stability assay.
-
Potential Cause 1: Analytical Interference.
-
A metabolite may be interfering with the detection of the parent compound, or the internal standard may be unstable.[1]
-
Troubleshooting: Re-evaluate your analytical method (e.g., LC-MS/MS) for selectivity. Ensure that the internal standard is stable under the assay and sample processing conditions.[1]
-
-
-
Potential Cause 2: Saturation of Metabolic Enzymes.
-
At high substrate concentrations, metabolic enzymes can become saturated, which can affect the accuracy of the clearance calculation.[1]
-
Troubleshooting: Consider testing a range of substrate concentrations to ensure you are working under conditions of Michaelis-Menten kinetics.
-
-
Problem 3: My in vitro metabolic stability data from microsomes does not correlate well with my in vivo pharmacokinetic data.
-
Potential Cause 1: Extrahepatic Metabolism.
-
Microsomal assays primarily reflect metabolism occurring in the liver.[1] Your compound may be significantly metabolized in other tissues such as the intestine, kidney, or lungs.[5]
-
Troubleshooting: Consider conducting metabolic stability assays using S9 fractions or hepatocytes from other tissues to investigate extrahepatic metabolism.[5]
-
-
-
Potential Cause 2: Contribution of Phase II Metabolism.
-
Liver microsomes are rich in Phase I enzymes (CYPs) but are deficient in most Phase II enzymes.[6] If your compound is primarily cleared through Phase II conjugation pathways (e.g., glucuronidation or sulfation), microsomal stability assays will not be predictive of in vivo clearance.
-
Troubleshooting: Use hepatocytes, which contain both Phase I and Phase II enzymes, to get a more complete picture of your compound's metabolic fate.[7]
-
-
Data Presentation
Table 1: Hypothetical Metabolic Stability Data for a Series of this compound Analogs
| Compound ID | Modification | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-01 | Flexible ethyl linker | 15 | 46.2 |
| Cyclo-01 | cis-cyclobutane-1,3-diol | 45 | 15.4 |
| Cyclo-02 | trans-cyclobutane-1,3-diol | 60 | 11.6 |
| Cyclo-03 | cis-3-fluoro-cyclobutane-1,3-diol | >120 | <5.8 |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound containing a this compound moiety.[1]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Acetonitrile (B52724) with an internal standard for reaction termination
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1] The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.[1]
-
-
Time Points:
-
Sample Processing:
-
Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualizations
Caption: Common metabolic pathways for drugs with this compound moieties.
Caption: Workflow for a liver microsomal stability assay.
Caption: Troubleshooting logic for high clearance in microsomal stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Resolving Racemic Mixtures of Cyclobutane-1,3-diol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic mixtures of cyclobutane-1,3-diol (B2657575) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving racemic mixtures of this compound derivatives?
A1: The most common methods for resolving racemic this compound derivatives are enzymatic kinetic resolution and chiral chromatography.
-
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the diol, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted diol can then be separated.[1][2][3] This is a widely used technique due to the high enantioselectivity of many enzymes.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is an analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[5][6] The differential interaction of the enantiomers with the CSP allows for their separation.[7]
Q2: How do I choose between Enzymatic Kinetic Resolution and Chiral HPLC?
A2: The choice of method depends on the scale of the resolution and the available resources.
-
Enzymatic Kinetic Resolution is often preferred for larger-scale preparations due to its cost-effectiveness and the potential for high throughput. However, the theoretical maximum yield for a single enantiomer is 50%.[4]
-
Chiral HPLC is an excellent analytical tool for determining the enantiomeric excess (% ee) of a mixture and can also be used for preparative separations. While highly effective, it can be more expensive and time-consuming for large quantities.[6]
Q3: What type of enzyme is typically used for the kinetic resolution of diols?
A3: Lipases are the most commonly used enzymes for the kinetic resolution of alcohols and diols.[4][8] Lipases from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Candida rugosa have been shown to be effective in resolving racemic diols.[1][3]
Q4: What is a chiral derivatizing agent and how is it used?
A4: A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography techniques. After separation, the chiral auxiliary can be removed to yield the pure enantiomers. This is known as an indirect method of enantiomer separation.[5]
Experimental Workflows
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chiral HPLC Separation.
Troubleshooting Guide
Q: My enzymatic kinetic resolution is showing low enantioselectivity (low % ee). What are the possible causes and solutions?
A: Low enantioselectivity in enzymatic resolutions can be due to several factors:
| Possible Cause | Troubleshooting Steps |
| Incorrect Enzyme Choice | Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Rhizopus oryzae). Enantioselectivity is highly dependent on the specific enzyme-substrate pairing.[1] |
| Suboptimal Solvent | The organic solvent can significantly impact enzyme activity and selectivity. Test a range of solvents with varying polarities (e.g., toluene, tert-butyl methyl ether, hexane).[3] |
| Inappropriate Acyl Donor | The choice of acyl donor can influence the reaction rate and selectivity. Vinyl acetate (B1210297) is a common choice for an irreversible process. Isopropenyl acetate is another option.[1] |
| Unfavorable Temperature | Enzyme activity and selectivity are temperature-dependent. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. Try running the reaction at a lower temperature (e.g., 15°C instead of 30°C).[1] |
| Reaction Time | If the reaction proceeds beyond 50% conversion, the enantiomeric excess of the product and the remaining starting material will decrease. Monitor the reaction progress carefully (e.g., by GC or TLC) and stop it at or near 50% conversion. |
Q: I am having trouble separating the enantiomers of my this compound derivative by chiral HPLC. What can I do?
A: Poor resolution in chiral HPLC can often be addressed by modifying the chromatographic conditions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical for chiral separations. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[6] |
| Suboptimal Mobile Phase | The composition of the mobile phase (e.g., hexane/isopropanol, hexane/ethanol) greatly affects resolution. Vary the ratio of the solvents. Adding a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can also improve separation.[9] |
| Incorrect Flow Rate | A flow rate of 1.0 mL/min is a common starting point. Decreasing the flow rate can sometimes improve resolution. |
| Temperature Effects | Temperature can influence the interactions between the analyte and the CSP. Try running the column at different temperatures (e.g., 25°C, 40°C). |
| Analyte Derivatization | If direct separation is proving difficult, consider derivatizing the diol with a chiral derivatizing agent to form diastereomers, which can be separated on a standard achiral column.[5] |
Quantitative Data Summary
The following table summarizes representative data for the kinetic resolution of cyclic diols. While not all examples are cyclobutane-1,3-diols, they provide valuable insights into the expected outcomes of enzymatic resolutions.
| Substrate | Enzyme | Acyl Donor | Solvent | Yield (%) | % ee | Reference |
| Racemic cyclopentane-trans-1,2-diol derivative | Lipase (Amano PS) | - | - | 46 (monoacetate) | 95 | [2] |
| Racemic cyclopentane-trans-1,2-diol derivative | Lipase (Amano PS) | - | - | 51 (diol) | 92 | [2] |
| Racemic cycloheptane-trans-1,2-diol derivative | Lipase (Amano PS) | - | - | 51 (monoacetate) | 95 | [2] |
| Racemic cycloheptane-trans-1,2-diol derivative | Lipase (Amano PS) | - | - | 43 (diol) | >99 | [2] |
| Racemic ethyl 2,3-dihydroxy-2-phenylpropanoate | Pseudomonas cepacia lipase (PSL-C) | Vinyl acetate | Toluene | - | 93 (acetate) | [1] |
| Racemic 1-(2-furyl) ethanol | Lipase from Candida rugosa | - | Toluene | - | 92 | [10] |
Detailed Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic this compound Derivative
This protocol is a representative example based on common procedures for the lipase-catalyzed resolution of diols.[1][3][11] Researchers should optimize conditions for their specific substrate.
Materials:
-
Racemic this compound derivative
-
Immobilized Lipase (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Standard laboratory glassware
-
Stirring and temperature control equipment
-
Analytical equipment for monitoring reaction progress and determining % ee (e.g., GC, chiral HPLC)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic this compound derivative (1.0 equivalent).
-
Add the anhydrous organic solvent to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Add the acyl donor (typically 1.5-3.0 equivalents). Using an excess ensures the reaction is irreversible.[1]
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
-
Reaction:
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or 30°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the unreacted diol.
-
-
Workup:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
-
Purification:
-
Purify the resulting mixture of the monoacylated product and the unreacted diol by column chromatography on silica (B1680970) gel.
-
-
Analysis:
-
Determine the enantiomeric excess (% ee) of the purified monoacetate and the unreacted diol using chiral HPLC or by derivatization with a chiral agent followed by analysis (e.g., NMR).
-
-
Hydrolysis of the Monoacetate (Optional):
-
If the enantiomer that was acylated is the desired product, the acyl group can be removed by hydrolysis (e.g., using potassium carbonate in methanol) to yield the enantiopure diol.
-
References
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. jocpr.com [jocpr.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. EP0474250A2 - Enzymatic process for separating the optical isomers of racemic 1,2-diols - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Stereochemical Determination: X-ray Crystallography vs. NMR Spectroscopy for Cyclobutane-1,3-diols
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is paramount in chemistry and drug development. The stereochemistry of a compound dictates its biological activity, making unambiguous structural elucidation a critical step in the research pipeline. Cyclobutane (B1203170) rings, prevalent in numerous natural products and pharmaceutical agents, present a unique challenge due to their conformational flexibility and the subtle distinctions between stereoisomers. This guide provides an objective comparison of two primary analytical techniques—single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy—for determining the stereochemistry of cyclobutane-1,3-diols.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it provides a precise and unambiguous three-dimensional map of electron density, revealing the exact spatial arrangement of every atom.
Advantages:
-
Unambiguous Structure: Delivers a complete and unequivocal 3D structure, including the relative and absolute stereochemistry.
-
High Precision: Provides highly accurate bond lengths, bond angles, and torsion angles.
-
Absolute Configuration: For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, a crucial piece of information for pharmaceutical development.
Limitations:
-
Crystallization is Essential: The primary and often most difficult bottleneck is the need to grow a diffraction-quality single crystal (typically >0.1 mm). Cyclobutane-1,3-diol (B2657575), being a small and relatively polar molecule, may be challenging to crystallize.
-
Static Snapshot: The resulting structure represents a time-averaged position of atoms in the solid state, which may not fully represent the molecule's conformational dynamics in solution.
Quantitative Data from X-ray Crystallography
| Parameter | cis-1,3-Cyclobutanedicarboxylic Acid[1] | 2,2,4,4-Tetramethylcyclobutane-trans-1,3-diol[2] | Typical Small Molecule |
| Crystal System | Monoclinic | Trigonal | Varies |
| Space Group | P2₁/c | R-3 | Varies |
| Resolution (Å) | Not Reported | Not Reported | < 1.0 Å |
| Key Bond Lengths (Å) | C-C (ring): ~1.54-1.56 | C-C (ring): ~1.55-1.56 | C-C: ~1.54, C-O: ~1.43 |
| Key Bond Angles (°) | C-C-C (ring): ~88-90 | C-C-C (ring): ~91.2 | Varies |
| Ring Conformation | Puckered | Planar | Puckered or Planar |
| R-factor | Not Reported | 0.044 | < 0.05 |
| Flack Parameter | Not Applicable (achiral) | Not Reported | ~0.0 for correct absolute structure |
NMR Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful and versatile technique that provides detailed information about a molecule's structure and dynamics in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (like the Nuclear Overhauser Effect, NOE), the relative stereochemistry of a molecule can be confidently assigned.
Advantages:
-
Solution-State Analysis: No crystallization is required; analysis is performed on the molecule in a solution that can mimic physiological conditions.
-
Dynamic Information: Provides insights into conformational flexibility and dynamics.
-
Versatility: A wide array of experiments (1D and 2D) can be tailored to answer specific structural questions.
Limitations:
-
Relative Stereochemistry: Typically provides the relative arrangement of atoms. Determining absolute stereochemistry often requires the use of chiral derivatizing or solvating agents.
-
Potential for Ambiguity: In conformationally flexible or complex systems, overlapping signals and averaged parameters can sometimes lead to ambiguity.
-
Lower Resolution: Does not provide atomic coordinates with the same precision as X-ray crystallography.
Quantitative Data from NMR Spectroscopy
The key to distinguishing cis and trans isomers of this compound lies in the analysis of proton (¹H) NMR coupling constants (³J) and NOE correlations. The puckered nature of the cyclobutane ring means the dihedral angles between protons—which directly influence coupling constants according to the Karplus relationship—are different for each isomer.
| Parameter | Expected for cis-Cyclobutane-1,3-diol | Expected for trans-Cyclobutane-1,3-diol | General Principle[3][4] |
| Symmetry | C₂ᵥ (if planar), C₂ (if puckered) | C₂ₕ (if planar), C₂ (if puckered) | Higher symmetry leads to simpler spectra. |
| ¹H Chemical Shift (δ) - CHOH | Single resonance | Single resonance | The chemical environment of the methine protons is equivalent in both isomers due to symmetry. |
| ¹H Chemical Shift (δ) - CH₂ | Complex pattern (AA'BB' system) | Simpler pattern | The four methylene (B1212753) protons in the cis isomer can be magnetically non-equivalent, leading to more complex splitting. The trans isomer may show a simpler pattern due to higher symmetry. |
| Vicinal Coupling (³J) - cis | ~4.6–11.5 Hz | Not directly applicable | The coupling between protons on the same face of the ring. |
| Vicinal Coupling (³J) - trans | Not directly applicable | ~2.0–10.7 Hz | The coupling between protons on opposite faces of the ring. |
| NOE Correlation | Strong NOE between methine (CHOH) protons | No NOE between methine (CHOH) protons | In the cis isomer, the two methine protons are on the same face of the ring and thus close in space, resulting in a strong NOE. In the trans isomer, they are on opposite faces and too far apart for a significant NOE. |
Experimental Protocols
Protocol 1: Small Molecule X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified this compound sample in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone (B3395972), ethyl acetate, isopropanol).
-
Employ slow evaporation, vapor diffusion (e.g., ether into an acetone solution), or slow cooling techniques to induce crystallization.
-
The goal is to obtain a single, well-formed crystal with sharp edges and dimensions of 0.1-0.3 mm.
-
-
Crystal Mounting and Data Collection:
-
Carefully select and mount a suitable crystal on a goniometer head, typically using a cryo-loop and oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize radiation damage.
-
Place the goniometer on the diffractometer. Center the crystal in the X-ray beam (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots from the images to determine their intensities and positions.
-
Use software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data until the calculated and observed diffraction patterns match, as indicated by a low R-factor (typically < 5%).
-
If the compound is chiral and enantiopure, calculate the Flack parameter to confirm the absolute configuration. A value near zero confirms the correct assignment.
-
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve ~5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling patterns.
-
Acquire a ¹³C NMR spectrum for carbon environment analysis.
-
Perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and confirm which protons are adjacent.
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. This is the key experiment for stereochemical assignment. Look for a cross-peak between the two methine (CHOH) protons.
-
-
Data Analysis:
-
¹H Spectrum: Integrate the signals to confirm proton counts. Analyze the multiplicity (splitting patterns) of the methine and methylene signals.
-
COSY Spectrum: Confirm the connectivity of the ring protons.
-
NOESY/ROESY Spectrum:
-
A strong cross-peak between the two CHOH protons indicates they are close in space, confirming the cis stereochemistry.
-
The absence of this cross-peak indicates the protons are far apart, confirming the trans stereochemistry.
-
-
Analyze the vicinal coupling constants (³J). While there can be overlap, generally J(cis) > J(trans) in cyclobutane systems. This can serve as supporting evidence.
-
Visualized Workflows
Caption: Experimental workflow for determining molecular structure via X-ray crystallography.
Caption: Decision-making process for selecting an analytical method for stereochemistry.
Conclusion: A Complementary Partnership
X-ray crystallography and NMR spectroscopy are powerful, complementary techniques for stereochemical determination.
-
X-ray crystallography offers the most definitive and high-precision method for determining both relative and absolute stereochemistry, provided a suitable single crystal can be obtained. It is the ultimate arbiter when an unambiguous 3D structure is required.
-
NMR spectroscopy , particularly 2D NOESY/ROESY, provides a robust and reliable method for determining relative stereochemistry in solution. Its key advantage is the circumvention of the often-difficult crystallization step. For determining absolute configuration without crystals, NMR in conjunction with chiral derivatizing agents is a viable, though more complex, alternative.
For researchers working with cyclobutane-1,3-diols, the recommended approach is to first attempt stereochemical assignment using NMR due to its speed and simpler sample preparation. If a definitive structure or the absolute configuration is required for regulatory filings or to understand precise biological interactions, the effort to obtain a single crystal for X-ray crystallography is a necessary and worthwhile investment.
References
Navigating Stereochemistry: A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Cyclobutane-1,3-diol Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in chemical synthesis and analysis. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of cis- and trans-cyclobutane-1,3-diol, offering insights into their structural differentiation through spectroscopic methods.
Predicted ¹H and ¹³C NMR Spectral Data
The primary distinction in the NMR spectra of cis- and trans-cyclobutane-1,3-diol arises from the symmetry of the molecules. The cis-isomer possesses a higher degree of symmetry, which simplifies its NMR spectrum compared to the trans-isomer.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| cis-Cyclobutane-1,3-diol * | H1/H3 (methine): ~4.0-4.5 (quintet) H2/H4 (methylene): ~2.0-2.5 (multiplet) OH: Variable | C1/C3 (carbinol): ~65-70 C2/C4 (methylene): ~30-35 |
| trans-Cyclobutane-1,3-diol | H1/H3 (methine): ~3.8-4.3 (multiplet) H2ax/H4ax (axial methylene): ~1.8-2.2 (multiplet) H2eq/H4eq (equatorial methylene): ~2.3-2.7 (multiplet) OH: Variable | C1/C3 (carbinol): ~60-65 C2/C4 (methylene): ~35-40 |
Note: These are predicted chemical shift ranges and may vary depending on the solvent and experimental conditions. The multiplicity of the signals is also a key differentiator.
Experimental Protocol for NMR Acquisition
For the accurate acquisition of ¹H and ¹³C NMR spectra of cyclobutane-1,3-diol (B2657575) isomers, the following general protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum to the solvent signal or TMS.
Stereochemistry and NMR Signal Equivalence
The relationship between the stereochemistry of the this compound isomers and their expected NMR signals is a direct consequence of molecular symmetry.
Caption: Relationship between stereoisomerism, symmetry, and NMR spectral complexity.
In the cis-isomer, the two carbinol protons (H1, H3) and the two pairs of methylene (B1212753) protons (at C2 and C4) are chemically equivalent due to a plane of symmetry. This results in a simpler ¹H NMR spectrum with fewer signals. Similarly, in the ¹³C NMR spectrum, only two signals are expected: one for the two equivalent carbinol carbons (C1, C3) and one for the two equivalent methylene carbons (C2, C4).
Conversely, the trans-isomer has a lower degree of symmetry. Consequently, the axial and equatorial protons on the methylene groups (C2 and C4) are chemically non-equivalent, leading to a more complex ¹H NMR spectrum with more signals and potentially more complex splitting patterns. The carbinol protons (H1, H3) are equivalent, as are the two methylene carbons (C2, C4) and the two carbinol carbons (C1, C3), but their chemical environment differs significantly from the cis-isomer, resulting in different chemical shifts.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclobutane-1,3-diol
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of cyclic molecules like cyclobutane-1,3-diol (B2657575) is pivotal for structural elucidation and metabolic profiling. In the absence of direct, published experimental mass spectra for this compound, this guide provides a predictive analysis of its fragmentation patterns based on established principles of mass spectrometry and comparative data from related cyclic diols and alkanes. This analysis serves as a foundational resource for identifying and characterizing this molecule in complex analytical workflows.
The mass spectrometry of cyclic compounds, particularly those with functional groups like hydroxyls, often yields complex fragmentation patterns that are diagnostic of their structure. The strained four-membered ring of this compound, combined with the presence of two hydroxyl groups, is expected to dictate a unique fragmentation cascade under electron ionization (EI).
Predicted Fragmentation Pathways
Upon electron ionization, the initial event is the formation of a molecular ion ([M]•+). For this compound (C4H8O2, molecular weight: 88.05 g/mol ), the molecular ion peak at m/z 88 is anticipated, although for many alcohols, this peak can be of low intensity or absent.[1] The fragmentation of the molecular ion is predicted to proceed through several key pathways, primarily driven by the relief of ring strain and the influence of the hydroxyl groups.
Key predicted fragmentation pathways include:
-
α-Cleavage: The bonds adjacent to the oxygen atoms are susceptible to cleavage. This is a common fragmentation pathway for alcohols.[2]
-
Ring Opening and Fragmentation: The strained cyclobutane (B1203170) ring is prone to opening, leading to the loss of neutral molecules such as ethene (C2H4).[3] This is a characteristic fragmentation for cyclobutyl compounds.[4]
-
Dehydration: The loss of a water molecule (H2O) is a typical fragmentation for alcohols and diols, which can occur from the molecular ion or subsequent fragment ions.[1][5]
A proposed fragmentation pathway for this compound is illustrated below.
Comparative Fragmentation Data
| Predicted Fragment (m/z) | Proposed Ion Structure | Fragmentation Pathway | Comparative Evidence from Related Compounds |
| 88 | [C₄H₈O₂]⁺˙ | Molecular Ion | The molecular ion of cyclobutane is observed at m/z 56.[4] For alcohols, the molecular ion can be weak or absent.[1] |
| 70 | [C₄H₆O]⁺˙ | Loss of H₂O | Loss of water is a common fragmentation pathway for cyclic diols like 1,2-cyclohexanediol.[5] |
| 57 | [C₃H₅O]⁺ | α-Cleavage and loss of CH₂OH | α-cleavage is a dominant fragmentation mechanism for alcohols.[2] |
| 44 | [C₂H₄O]⁺˙ | Ring cleavage and loss of C₂H₄O | Ring fragmentation is characteristic of cyclobutane derivatives.[3][4] |
| 45 | [C₂H₅O]⁺ | Further fragmentation of larger ions | Secondary fragmentation is common in mass spectrometry. |
| 59 | [C₃H₇O]⁺ | Rearrangement and fragmentation | Rearrangement reactions can occur in the gas phase. |
Experimental Protocols
To analyze the fragmentation patterns of this compound, a standard gas chromatography-mass spectrometry (GC-MS) setup with electron ionization is recommended. The following protocol is based on methodologies used for the analysis of similar cyclic diols and their derivatives.[6][7]
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
For enhanced volatility and to obtain characteristic fragments, derivatization to its trimethylsilyl (B98337) (TMS) ether can be performed. This involves reacting the diol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full scan mode.
The workflow for a typical GC-MS analysis is depicted below.
Conclusion
While direct experimental mass spectra for this compound are not prevalent in the literature, a predictive analysis based on the fragmentation of analogous compounds provides a valuable framework for its identification and structural characterization. The proposed fragmentation pathways, centered around α-cleavage, ring opening, and dehydration, offer a guide for interpreting mass spectral data. The provided experimental protocols serve as a starting point for researchers aiming to analyze this and other cyclic diols. Further studies involving high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be beneficial to confirm these predicted fragmentation mechanisms and provide a more detailed understanding of the gas-phase ion chemistry of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. benchchem.com [benchchem.com]
- 4. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Cyclobutane-1,2-diol and Cyclobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cyclobutane-1,2-diol (B3392435) and cyclobutane-1,3-diol (B2657575). The distinct placement of the hydroxyl groups—vicinal in the 1,2-isomer versus non-vicinal in the 1,3-isomer—fundamentally dictates their reaction pathways, particularly in oxidation and rearrangement reactions. This comparison is supported by established chemical principles and kinetic data from analogous systems.
Introduction
Cyclobutane derivatives are crucial building blocks in medicinal chemistry and materials science, offering a rigid, three-dimensional scaffold. Understanding the reactivity of substituted cyclobutanes is paramount for their effective utilization. Cyclobutane-1,2-diol and this compound, as simple substituted cyclobutanes, exhibit markedly different chemical behaviors due to the spatial relationship of their hydroxyl groups. The vicinal (1,2) arrangement allows for concerted mechanisms and the formation of cyclic intermediates, leading to unique reactions like oxidative cleavage and pinacol (B44631) rearrangement. In contrast, the 1,3-diol behaves more like a typical secondary alcohol, undergoing reactions at each hydroxyl group independently.
Molecular Structures and Stereoisomers
The reactivity of cyclobutanediols is influenced by their stereochemistry. Both 1,2- and 1,3-diols exist as cis and trans isomers. The ability to form intramolecular hydrogen bonds and the accessibility of the hydroxyl groups for reagent attack can differ between stereoisomers, affecting reaction rates and product distributions.
Caption: Structures of Cyclobutanediol Isomers.
Data Presentation: Comparative Reactivity in Oxidation
| Diol Type | Representative Diol | Oxidant | Relative Rate (approx.) | Product Type | Reference |
| Vicinal | Ethane-1,2-diol | Tetrabutylammonium tribromide | Fast | C-C Cleavage Products | [1] |
| Vicinal | Ethane-1,2-diol | Acid Permanganate (B83412) | Fast | C-C Cleavage Products | [5] |
| Non-vicinal | Propane-1,3-diol | Tetrabutylammonium tribromide | Slow | Hydroxycarbonyl | [1] |
| Non-vicinal | Propane-1,3-diol | Acid Permanganate | Slow | Hydroxycarbonyl | [5] |
Table 1: Representative Kinetic Data for Diol Oxidation. The rates for vicinal diols are significantly higher due to the unique C-C cleavage mechanism.
Key Reaction Pathways and Mechanisms
The structural differences between the two isomers lead to distinct reaction pathways.
Caption: Divergent reaction pathways for cyclobutanediol isomers.
Oxidation Reactions
Cyclobutane-1,2-diol (Vicinal): The hallmark of vicinal diols is their reaction with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).[6][7] This reaction proceeds via a cyclic intermediate, resulting in the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction is highly selective for vicinal diols.[8] For cyclobutane-1,2-diol, this cleavage would yield succinaldehyde.
Caption: Mechanism of periodate cleavage of a 1,2-diol.
With strong, non-specific oxidizing agents like chromic acid (H₂CrO₄), cyclobutane-1,2-diol is oxidized to cyclobutane-1,2-dione.[9][10]
This compound (Non-vicinal): This isomer is unreactive towards selective vicinal diol cleavage agents like periodate.[1][3] Its reaction with strong oxidants like chromic acid mirrors that of a typical secondary alcohol.[11] The oxidation occurs in a stepwise manner, first yielding 3-hydroxycyclobutanone, which can then be further oxidized to cyclobutane-1,3-dione.
Acid-Catalyzed Rearrangements
Cyclobutane-1,2-diol (Pinacol Rearrangement): Under acidic conditions, vicinal diols undergo a characteristic dehydration and rearrangement known as the Pinacol rearrangement.[8] Protonation of a hydroxyl group followed by the loss of water generates a carbocation. Migration of a C-C bond from the adjacent carbon results in a ring contraction, forming a more stable cation which then collapses to the final ketone product. For cyclobutane-1,2-diol, this leads to the formation of cyclopropyl methyl ketone.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. Kinetics and mechanism of the oxidation of diols by acid permanganate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistnotes.com [chemistnotes.com]
Cyclobutane-1,3-diol as a Bioisostere for Aromatic Rings: A Comparative Guide in Drug Design
In the landscape of modern drug discovery, the strategic replacement of molecular fragments, known as bioisosterism, is a cornerstone of lead optimization. Aromatic rings, while prevalent in many drug scaffolds, can introduce challenges related to metabolic instability, poor solubility, and planarity. The use of saturated carbocycles, such as cyclobutane (B1203170) derivatives, has emerged as a promising strategy to mitigate these issues by increasing the three-dimensional character of drug candidates. This guide provides a comparative analysis of cyclobutane-1,3-diol (B2657575) as a bioisostere for para-substituted aromatic rings, with a focus on experimental data from a case study involving Combretastatin A4 analogues.
Physicochemical Properties: A Comparative Overview
| Property | This compound | Hydroquinone (B1673460) (p-Benzenediol) | Rationale for Bioisosteric Replacement |
| Molecular Weight ( g/mol ) | 88.11[1] | 110.11 | The lower molecular weight of the cyclobutane scaffold can be advantageous in maintaining a low overall molecular weight of the drug candidate. |
| Calculated LogP (XLogP3) | -0.5[1] | 0.6 | The more negative LogP of this compound suggests increased hydrophilicity, which can lead to improved aqueous solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | 40.5[1] | 40.5 | Both moieties present hydroxyl groups for hydrogen bonding, resulting in an identical TPSA. |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 0.0 | A higher Fsp³ character is associated with improved solubility, reduced promiscuity, and better overall success rates in drug development. |
| Shape | Non-planar, puckered | Planar | The three-dimensional shape of the cyclobutane ring can lead to better complementarity with protein binding sites and disrupt undesirable planar stacking interactions. |
Case Study: Cyclobutane-Containing Analogues of Combretastatin A4
Combretastatin A4 (CA4) is a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors. However, its cis-stilbene (B147466) moiety is prone to isomerization to the less active trans-isomer. To address this, researchers have synthesized analogues where the stilbene (B7821643) double bond and flanking aromatic rings are replaced by a 1,3-disubstituted cyclobutane ring. This serves as a practical example of a cyclobutane scaffold acting as a bioisostere for a system containing aromatic rings.
Comparative Biological Activity:
| Compound | Structure | Cell Line | IC₅₀ (µM) |
| Combretastatin A4 (CA4) | (Z)-stilbene | HepG2 | Data not specified, but noted as highly potent |
| SK-N-DZ | Data not specified, but noted as highly potent | ||
| cis-Cyclobutane Analogue | cis-1,3-disubstituted cyclobutane | HepG2 | Modest cytotoxicity reported |
| SK-N-DZ | Modest cytotoxicity reported | ||
| trans-Cyclobutane Analogue | trans-1,3-disubstituted cyclobutane | HepG2 | Modest cytotoxicity reported |
| SK-N-DZ | Modest cytotoxicity reported |
Note: Specific IC₅₀ values for the cyclobutane analogues were described as being in the micromolar range and less potent than the parent compound, Combretastatin A4. The primary goal of this particular study was to overcome the isomerization issue, with the cyclobutane ring successfully locking the desired geometry.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Combretastatin A4 and its analogues are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate human cancer cell lines (e.g., HepG2, SK-N-DZ) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Combretastatin A4 and its cyclobutane analogues) in the appropriate cell culture medium. Replace the overnight medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Tubulin Polymerization Inhibition Assay
Objective: To assess the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or by a fluorescence-based method. This protocol describes a turbidity-based assay.
Procedure:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a polymerization enhancer like glycerol. Keep all reagents on ice.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO), a known polymerization inhibitor (e.g., colchicine), and a polymerization enhancer (e.g., paclitaxel) as controls.
-
Initiation of Polymerization: Add the ice-cold tubulin solution to each well to initiate polymerization.
-
Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the test compounds to the vehicle control. IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway of Combretastatin A4
Combretastatin A4 and its analogues function as vascular-disrupting agents by targeting tubulin, a key component of the cytoskeleton. This leads to a cascade of events that ultimately results in the collapse of tumor vasculature.
Caption: Mechanism of action of Combretastatin A4 and its analogues.
Experimental Workflow for Cytotoxicity and Tubulin Inhibition
The evaluation of novel Combretastatin A4 analogues involves a multi-step process, from initial cell-based screening to more specific mechanism-of-action studies.
Caption: Workflow for evaluating novel tubulin polymerization inhibitors.
References
Unraveling Stereochemistry's Role: A Comparative Analysis of Cis and Trans Cyclobutane-1,3-Diol Analogs in Cancer Research
A detailed examination of cis and trans cyclobutane-1,3-diol (B2657575) analogs of the natural anti-cancer agent combretastatin (B1194345) A4 reveals that stereochemistry plays a crucial role in their biological activity. While both isomers exhibit cytotoxicity against human cancer cell lines, the cis configuration consistently demonstrates superior potency. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
In a strategic effort to overcome the metabolic instability of combretastatin A4 (CA4), a potent tumor-vascular disrupting agent, researchers have synthesized novel analogs where the reactive cis-stilbene (B147466) bridge is replaced by a more stable this compound moiety.[1][2] This modification aims to prevent cis-trans isomerization, a major pathway for the deactivation of CA4 in vivo.[1] The resulting diastereomers, a cis (2a) and a trans (2b) analog, have been evaluated for their cytotoxic effects, providing a clear head-to-head comparison of their biological efficacy.
Quantitative Comparison of Cytotoxic Activity
The anti-proliferative effects of the cis and trans cyclobutane (B1203170) analogs were assessed against two human cancer cell lines: hepatocellular carcinoma (HepG2) and neuroblastoma (SK-N-DZ). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound. The results are summarized in the table below, with the parent compound combretastatin A4 and the common chemotherapeutic drug doxorubicin (B1662922) included for reference.
| Compound | Isomer | HepG2 IC50 (μM) | SK-N-DZ IC50 (μM) |
| Analog 2a | cis | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Analog 2b | trans | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Combretastatin A4 (CA4) | cis | 0.0021 ± 0.0003 | 0.0015 ± 0.0002 |
| Doxorubicin | - | 0.12 ± 0.02 | 0.08 ± 0.01 |
The data clearly indicates that while both cyclobutane analogs are significantly less potent than the parent compound, CA4, the cis-isomer (2a) is consistently more active than the trans-isomer (2b) in both cell lines.[2] Specifically, the cis analog is approximately 1.7 times more potent in HepG2 cells and 1.68 times more potent in SK-N-DZ cells than its trans counterpart.
Mechanism of Action: Targeting Microtubule Dynamics
Combretastatin A4 and its analogs exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton.[3] This disruption of microtubule function leads to cell cycle arrest and, ultimately, programmed cell death (apoptosis).
Caption: Proposed signaling pathway for this compound analogs.
Molecular modeling studies suggest that the cis-isomers of these cyclobutane analogs are better able to form hydrogen bonds with the T5 loop of tubulin, a key interaction for activity.[1] In contrast, the trans-isomers exhibit only short-term interactions, providing a molecular basis for their reduced potency.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound analogs was performed using a resazurin-based cell viability assay. The general workflow for such an assay is outlined below.
Caption: General workflow for the cell viability assay.
Detailed Methodology for Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Human hepatocellular carcinoma (HepG2) and neuroblastoma (SK-N-DZ) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[4]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
For the assay, cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment. The plates are then incubated for 24 hours to allow for cell attachment.[4]
2. Compound Preparation and Treatment:
-
Stock solutions of the cis and trans this compound analogs are prepared in a suitable solvent, such as DMSO.
-
A series of dilutions are then made in the cell culture medium to achieve the desired final concentrations for testing.
-
The medium from the seeded cells is removed, and the cells are treated with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the same percentage of DMSO) and a no-treatment control are also included.
3. Incubation and Viability Assessment:
-
The treated cells are incubated for a period of 72 hours.
-
Following the incubation period, a resazurin-based reagent is added to each well. This reagent is metabolically reduced by viable cells to a fluorescent product.
-
The plates are incubated for an additional 2-4 hours to allow for the colorimetric/fluorometric reaction to occur.
4. Data Analysis:
-
The fluorescence or absorbance is measured using a plate reader at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The direct comparison of cis and trans this compound analogs of combretastatin A4 provides valuable structure-activity relationship insights for medicinal chemists and drug development professionals. The superior cytotoxic activity of the cis-isomer highlights the critical importance of stereochemical configuration in the design of tubulin-targeting anticancer agents. While these first-generation cyclobutane analogs are less potent than the parent compound, they serve as a promising scaffold for further optimization to develop more stable and effective anti-cancer therapeutics.
References
Unraveling the Stability of Cyclobutane-1,3-diol Conformers: A DFT-Based Comparison
A detailed guide for researchers and drug development professionals on the computational analysis of cyclobutane-1,3-diol (B2657575) conformer stability, presenting key theoretical data and experimental protocols.
The conformational landscape of substituted cyclobutanes is a critical aspect in the design of novel therapeutics and functional materials. The puckered, four-membered ring of cyclobutane (B1203170) offers a rigid scaffold that can pre-organize substituents in specific spatial arrangements, influencing molecular recognition and biological activity. Among these, this compound presents a fascinating case study in conformational isomerism, where the interplay of ring strain, steric hindrance, and potential intramolecular hydrogen bonding governs the relative stability of its various conformers. This guide provides a comparative analysis of these conformers based on Density Functional Theory (DFT) calculations, offering insights into their structural properties and energetic preferences.
Conformational Preferences: A Balancing Act
Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate torsional strain. This puckering results in two distinct positions for substituents: axial and equatorial-like, which are more accurately termed pseudo-axial and pseudo-equatorial. For this compound, this gives rise to several possible conformers for both the cis and trans isomers.
Generally, for 1,3-disubstituted cycloalkanes, the cis isomer is expected to be more stable than the trans isomer to avoid unfavorable 1,3-diaxial interactions that can occur in the trans configuration. However, the specific nature of the substituents can alter this preference.
Comparative Analysis of Conformer Stability
| Conformer | Substituent Orientation | Puckering Angle (θ)[2] | Relative Energy (kcal/mol) - Representative Example | Key Interactions |
| cis-Cyclobutane-1,3-diol | Diequatorial | ~25° - 35° | 2.6 | Minimized steric interactions. Potential for intramolecular hydrogen bonding depending on the puckering. |
| trans-Cyclobutane-1,3-diol | Equatorial, Axial | ~25° - 35° | 0.0 | Avoidance of 1,3-diaxial repulsion in a nearly planar conformation. Potential for stabilizing electronic effects.[1] |
Note: The relative energy values are based on a study of 1,3-diphenylsulphonylcyclobutane and serve as a representative example. The actual energy differences for this compound may vary.
Experimental Protocols: A DFT-Based Approach
The determination of conformer stability is typically achieved through computational chemistry, employing methods like Density Functional Theory (DFT).[3] A general workflow for such a study is outlined below.
Computational Methodology
-
Initial Structure Generation: The 3D structures of the various conformers of cis- and trans-cyclobutane-1,3-diol are generated. This includes diequatorial and diaxial conformers for the cis isomer and equatorial-axial conformers for the trans isomer, considering the puckered nature of the cyclobutane ring.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using a DFT functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set, for example, 6-31G(d) or a larger one like aug-cc-pVTZ for higher accuracy.[2]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energies.
-
Relative Energy Calculation: The relative stability of the conformers is determined by comparing their ZPVE-corrected total energies. The conformer with the lowest energy is assigned a relative energy of 0.0 kcal/mol, and the energies of the other conformers are reported relative to this minimum.
Logical Workflow for DFT-Based Conformational Analysis
The following diagram illustrates the typical workflow for comparing the stability of molecular conformers using DFT calculations.
Caption: A flowchart illustrating the key steps in a DFT-based computational study for comparing the stability of molecular conformers.
Conclusion
The conformational analysis of this compound highlights the intricate balance of steric and electronic effects that dictate molecular geometry and stability. While general principles of cycloalkane stereochemistry provide a useful starting point, detailed computational studies using DFT are essential for a quantitative understanding. The provided guide offers a framework for such an analysis, enabling researchers to probe the conformational preferences of this and other substituted cyclobutanes, thereby facilitating the rational design of molecules with desired three-dimensional structures and properties.
References
Comparative Guide to the Kinetic Studies of Cyclobutane-1,3-diol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving cyclobutane-1,3-diol (B2657575) and other relevant diols. Due to a scarcity of published kinetic data specifically for this compound, this document leverages available information on analogous cyclic and acyclic diols to draw comparative insights. The focus is on oxidation reactions, for which a broader set of kinetic data is available for comparison.
Introduction to Diol Reactivity
Diols are organic compounds containing two hydroxyl (-OH) groups. Their reactivity is influenced by several factors, including the chain length and stereochemistry of the carbon backbone, and the relative positions of the two hydroxyl groups (e.g., 1,2-vicinal vs. 1,3-diols). Kinetic studies of diol reactions, particularly oxidations, are crucial for understanding reaction mechanisms and for the rational design of synthetic pathways in various applications, including drug development.
Comparative Kinetics of Diol Oxidation
Table 1: Kinetic Data for the Oxidation of Various Diols by Tripropylammonium Chlorochromate (TPACC) in DMSO. [1]
| Diol | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 288 K | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 298 K | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 308 K | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 318 K | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) |
| Ethane-1,2-diol | 8.55 | 18.9 | 38.9 | 75.9 | 50.8 ± 0.8 | -101 ± 3 | 81.0 ± 0.6 |
| Propane-1,2-diol | 20.5 | 40.7 | 77.6 | 145 | 45.4 ± 0.5 | -112 ± 2 | 78.8 ± 0.4 |
| Butane-2,3-diol | 35.5 | 66.1 | 120 | 211 | 41.5 ± 0.4 | -121 ± 1 | 77.5 ± 0.3 |
| Pinacol | 55.5 | 98.9 | 174 | 295 | 38.0 ± 0.3 | -129 ± 1 | 76.5 ± 0.2 |
| Propane-1,3-diol | 46.8 | 85.1 | 151 | 260 | 39.5 ± 0.4 | -125 ± 1 | 76.9 ± 0.3 |
| Butane-1,3-diol | 115 | 191 | 316 | 495 | 34.1 ± 0.5 | -136 ± 2 | 74.7 ± 0.4 |
| Butane-1,4-diol | 141 | 229 | 363 | 562 | 32.2 ± 0.3 | -140 ± 1 | 74.0 ± 0.2 |
| Pentane-1,5-diol | 155 | 248 | 398 | 603 | 31.4 ± 0.2 | -142 ± 1 | 73.7 ± 0.2 |
Table 2: Kinetic Data for the Oxidation of Diols by Bis(2,2'-bipyridyl)copper(II) Permanganate (BBCP). [2][3]
| Diol | 10⁴ k₂ (s⁻¹) at 283 K | 10⁴ k₂ (s⁻¹) at 293 K | 10⁴ k₂ (s⁻¹) at 303 K | 10⁴ k₂ (s⁻¹) at 313 K | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) |
| Ethane-1,2-diol | 3.16 | 6.31 | 12.0 | 22.9 | 46.1 ± 0.9 | -136 ± 3 | 86.6 ± 0.7 |
| Propane-1,2-diol | 8.13 | 15.1 | 27.5 | 48.9 | 41.5 ± 0.6 | -146 ± 2 | 84.9 ± 0.5 |
| Butane-2,3-diol | 15.5 | 27.5 | 47.9 | 81.3 | 38.0 ± 0.4 | -154 ± 1 | 83.9 ± 0.3 |
| Pinacol | 25.1 | 42.7 | 70.8 | 115 | 35.1 ± 0.3 | -161 ± 1 | 83.0 ± 0.2 |
| Propane-1,3-diol | 13.5 | 24.3 | 42.7 | 72.4 | 38.6 ± 0.5 | -154 ± 2 | 84.5 ± 0.4 |
| Butane-1,3-diol | 33.1 | 55.0 | 90.2 | 145 | 34.2 ± 0.4 | -164 ± 1 | 83.1 ± 0.3 |
| Butane-1,4-diol | 40.7 | 66.1 | 107 | 166 | 32.5 ± 0.3 | -168 ± 1 | 82.5 ± 0.2 |
| Pentane-1,5-diol | 44.7 | 72.4 | 115 | 178 | 32.0 ± 0.2 | -169 ± 1 | 82.3 ± 0.2 |
Based on the data from these analogous diols, it can be inferred that the reactivity of this compound would be influenced by the conformational constraints of the four-membered ring. The fixed spatial arrangement of the hydroxyl groups in this compound, compared to the more flexible acyclic diols, would likely affect the formation of any cyclic intermediates or transition states during the reaction, thereby influencing the reaction rate and activation parameters.
Experimental Protocols
The following are generalized experimental protocols for the kinetic studies of diol oxidation, based on the methodologies reported in the cited literature.
General Procedure for Kinetic Measurements
-
Reagent Preparation : All solutions of diols and oxidizing agents are prepared in the appropriate solvent (e.g., DMSO, aqueous acetic acid) to the desired concentrations. The purity of the diols is typically ensured by distillation under reduced pressure.
-
Reaction Initiation : The reactions are carried out under pseudo-first-order conditions, with a large excess (at least 15-fold) of the diol over the oxidizing agent. The reaction is initiated by adding a known volume of the oxidant solution to a thermostated solution of the diol.
-
Monitoring the Reaction : The progress of the reaction is monitored by following the decrease in the concentration of the oxidizing agent over time. This is typically achieved using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption (λmax) of the oxidant.
-
Data Analysis : The pseudo-first-order rate constants (kobs) are determined from the slope of the linear plots of ln(absorbance) versus time. The second-order rate constants (k₂) are then calculated by dividing kobs by the concentration of the diol.
-
Activation Parameters : To determine the activation parameters (ΔH, ΔS, and ΔG*), kinetic measurements are performed at different temperatures. The enthalpy and entropy of activation are calculated from the slope and intercept of the Eyring plot (ln(k₂/T) versus 1/T).
Product Analysis
Product analysis is typically performed under kinetic conditions to identify the reaction products. A common method involves reacting the diol with the oxidant and then treating the reaction mixture with a solution of 2,4-dinitrophenylhydrazine (B122626) to form the corresponding 2,4-dinitrophenylhydrazone derivatives of any carbonyl products. These derivatives can then be isolated, purified by recrystallization, and identified by their melting points and spectroscopic methods.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for a kinetic study and a proposed mechanism for the oxidation of a 1,3-diol.
Caption: Experimental workflow for a kinetic study of diol oxidation.
Caption: Proposed mechanism for the oxidation of a 1,3-diol.
Conclusion
While direct kinetic data for this compound remains elusive in the current body of scientific literature, this guide provides a valuable comparative framework based on the kinetic behavior of other diols. The provided data tables and experimental protocols offer researchers a solid foundation for designing and interpreting kinetic studies on this compound and its derivatives. The unique structural constraints of the cyclobutane (B1203170) ring are expected to play a significant role in its reactivity, and further experimental investigation is warranted to fully elucidate its kinetic profile.
References
A Comparative Guide to Cyclobutane vs. Cyclopentane Diols in Polymer Synthesis
For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with specific thermal and mechanical properties. This guide provides a comparative analysis of two classes of cycloaliphatic diols—cyclobutane (B1203170) diols and cyclopentane (B165970) diols—in the context of polyester (B1180765) synthesis. The incorporation of these cyclic monomers into the polymer backbone offers a promising alternative to bisphenol A (BPA), imparting unique characteristics to the resulting materials.[1][2]
Comparative Performance Data
The properties of polyesters are significantly influenced by the structure of the diol monomer. The rigidity of the cycloalkane ring plays a crucial role in determining the thermal and mechanical performance of the final polymer.
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical parameters for defining the service temperature and processing conditions of a polymer. Generally, the incorporation of rigid cyclic diols increases the Tg of the resulting polyester.
| Diol Type | Specific Diol | Diacid | Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) | Reference |
| Cyclobutane Diol | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (B147498) (TMCD/CBDO) | Terephthalic Acid | PCTT (co-polyester with CHDM) | 103 | - | >330 | [3] |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | 2,5-Furandicarboxylic Acid | PETF-18 (18% CBDO) | 91.1 | - | - | [4] | |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | 2,5-Furandicarboxylic Acid | PPTF-18 (18% CBDO) | 63.5 | - | - | [4] | |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | 2,5-Furandicarboxylic Acid | PBTF-18 (18% CBDO) | 43.5 | - | - | [4] | |
| trans-1,3-Cyclobutane dimethanol (CBDO-1) | Various Diacids | Polyesters | 33 to 114 | - | 381 to 424 | ||
| Cyclopentane Diol | 1,3-Cyclopentanediol (B3029237) | Terephthalic Acid | PCPDT | Higher than PBT | Higher than PBT | - | [5] |
| 1,3-Cyclopentanediol | 1,3-Cyclopentane dicarboxylic acid | PBCP | Lower than PBT | - | - | [5] |
Note: The properties of copolyesters are highly dependent on the comonomer ratios. Data presented is for specific compositions and may not be directly comparable across different studies without considering the full formulation.
Mechanical Properties
The mechanical properties of polyesters, such as tensile strength and Young's modulus, are also heavily influenced by the diol structure. The rigidity of the cyclobutane ring, particularly when substituted with bulky methyl groups as in TMCD, tends to increase the stiffness and strength of the polymer.[2][4]
| Diol Type | Specific Diol | Diacid | Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Cyclobutane Diol | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | 2,5-Furandicarboxylic Acid | PETF-18 (18% CBDO) | 95 | 3300 | <5 | [4] |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | 2,5-Furandicarboxylic Acid | PPTF-18 (18% CBDO) | 78 | - | < PPF | [4] | |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | 2,5-Furandicarboxylic Acid | PBTF-18 (18% CBDO) | 80 | - | < PBF | [4] | |
| Cyclopentane Diol | 1,3-Cyclopentanediol | Adipic Acid | Poly(propylene adipate) | 11.5 | - | ~400 | [6] |
Note: Data for cyclopentane diol-based polyesters' mechanical properties is less prevalent in the reviewed literature, making direct comparison difficult. The poly(propylene adipate) data is for a different type of polyester and is included for illustrative purposes.
Experimental Protocols
Reproducible experimental design is fundamental to comparative materials science. The following are generalized protocols for the synthesis and characterization of polyesters from cycloaliphatic diols.
Polyester Synthesis via Melt Polycondensation
This method involves two main stages: esterification (or transesterification) followed by polycondensation under high temperature and vacuum to drive the reaction to completion.
-
Reactant Charging: The diol (cyclobutane or cyclopentane diol), dicarboxylic acid (or its dimethyl ester), and a catalyst (e.g., titanium(IV) butoxide or antimony trioxide) are charged into a reaction vessel equipped with a mechanical stirrer, a condenser, and a vacuum inlet. An excess of the diol is often used to ensure complete reaction of the diacid.[7]
-
Esterification/Transesterification: The mixture is heated to 180-220°C under a nitrogen atmosphere.[4] During this stage, water (in esterification) or methanol (B129727) (in transesterification) is formed as a byproduct and is continuously removed by distillation to drive the reaction forward. This stage typically lasts for 2-4 hours.[4]
-
Polycondensation: The temperature is then gradually increased to 230-280°C, and a high vacuum (typically <1 Torr) is applied.[4] This facilitates the removal of the excess diol and promotes the linking of oligomers to form a high molecular weight polyester. The reaction is monitored by the torque of the stirrer, which increases with the viscosity of the polymer melt. This stage can last for another 3-4 hours.[4]
-
Polymer Recovery: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure and quenched in water to solidify. The resulting polymer can then be pelletized for further processing and characterization.
Polymer Characterization
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). A typical procedure involves heating a small sample (5-10 mg) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A heat-cool-heat cycle is often employed to erase the thermal history of the sample, with the Tg and Tm determined from the second heating scan.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers. A sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature.
Tensile Testing: The mechanical properties of the polyesters are determined by tensile testing of dumbbell-shaped specimens prepared by injection molding or compression molding. The tests are typically performed according to ASTM D638 standards using a universal testing machine. The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curves.
Visualizations
Experimental Workflow for Polyester Synthesis
The following diagram illustrates the general workflow for the synthesis of polyesters from cycloaliphatic diols via a two-step melt polycondensation process.
Structure-Property Relationships
The choice of cycloaliphatic diol has a direct impact on the final properties of the polyester. This diagram illustrates the logical relationship between the diol structure and key polymer characteristics.
Discussion and Comparative Analysis
The structural differences between cyclobutane and cyclopentane diols lead to notable variations in the properties of the resulting polyesters.
Ring Strain and Rigidity: The four-membered ring of cyclobutane is more strained and rigid than the five-membered ring of cyclopentane. This inherent rigidity, especially in substituted cyclobutane diols like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), significantly restricts the mobility of the polymer chains.[2] This restriction leads to a higher glass transition temperature (Tg) and increased stiffness (Young's modulus) in polyesters containing TMCD compared to those with more flexible diols.[2][8]
Substituent Effects: The presence of bulky methyl groups on the cyclobutane ring in TMCD further enhances its effect on polymer properties. These substituents increase the rotational barrier of the polymer backbone, contributing to a higher Tg.[8] They can also disrupt chain packing, leading to amorphous or semi-crystalline polymers with improved clarity.[8]
Cis/Trans Isomerism: Both cyclobutane and cyclopentane diols exist as cis and trans isomers, and the ratio of these isomers can have a profound impact on the polymer's properties.[1][9] For cycloaliphatic polyesters in general, the trans isomer typically leads to a more linear and rigid chain structure, which can result in higher melting temperatures and increased crystallinity.[1] Conversely, the cis isomer introduces a kink in the polymer chain, disrupting packing and leading to more amorphous materials with lower crystallinity.[1] In the case of 1,3-cyclopentanediol, the trans isomer has been found to have better thermal stability than the cis isomer during polymerization.[1]
Reaction Kinetics: While specific comparative kinetic data is scarce, the reactivity of cycloaliphatic diols in polyesterification can be influenced by steric hindrance around the hydroxyl groups. The bulky nature of substituted cyclobutane diols like TMCD might influence the reaction rate compared to the less hindered cyclopentane diols.
Conclusion
The choice between cyclobutane and cyclopentane diols in polymer synthesis offers a versatile tool for tailoring the properties of polyesters. Cyclobutane diols, particularly the sterically hindered 2,2,4,4-tetramethyl-1,3-cyclobutanediol, are highly effective in increasing the glass transition temperature and stiffness of polyesters, making them suitable for applications requiring high heat resistance and mechanical strength.[2] Cyclopentane diols, while less extensively studied, also provide a means to introduce cyclic structures into the polymer backbone, with their cis/trans isomer ratio playing a key role in determining thermal properties and crystallinity.[1]
Further research directly comparing a series of polyesters derived from various cyclobutane and cyclopentane diols under identical conditions would be invaluable for a more precise understanding of their structure-property relationships. Such studies would enable a more targeted design of novel polymers for a wide range of applications, from advanced materials to drug delivery systems.
References
- 1. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Geometric Isomers on the Thermal Properties of Polymers [eureka.patsnap.com]
Evaluating Cyclobutane-1,3-diol Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic polymerization of tubulin into microtubules is a cornerstone of cellular function, making it a prime target for anticancer drug development. Small molecules that disrupt this process, known as tubulin polymerization inhibitors, can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. Among the various scaffolds explored, cyclobutane-1,3-diol (B2657575) derivatives have emerged as a promising class of compounds, particularly as analogs of the potent natural product combretastatin (B1194345) A4 (CA4). This guide provides a comparative analysis of this compound derivatives as tubulin polymerization inhibitors, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Data Presentation: A Comparative Look at Efficacy
The evaluation of tubulin polymerization inhibitors typically involves assessing their cytotoxicity against cancer cell lines and their direct inhibitory effect on tubulin assembly. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
Below is a summary of the available data for 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. These derivatives are designed to mimic the cis-conformation of CA4, which is crucial for its activity, while offering improved stability.
Table 1: Cytotoxicity of 1,3-Disubstituted Cyclobutane (B1203170) Analogs of Combretastatin A4
| Compound | Isomer | HepG2 IC50 (µM)[1] | SK-N-DZ IC50 (µM)[1] |
| Cyclobutane Analog 1 | cis | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Cyclobutane Analog 2 | trans | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Combretastatin A4 (CA4) | cis | 0.0021 ± 0.0003 | 0.0015 ± 0.0002 |
| Doxorubicin | - | 0.12 ± 0.02 | 0.08 ± 0.01 |
Data represents the mean ± standard deviation from four independent experiments.
It is important to note that while the cyclobutane analogs demonstrate micromolar cytotoxicity, they are less potent than the parent compound, combretastatin A4.[1] Further research is needed to explore a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship (SAR) and identify compounds with enhanced tubulin polymerization inhibitory activity.
Mechanism of Action: Targeting the Colchicine (B1669291) Binding Site
This compound derivatives, particularly those designed as combretastatin analogs, are believed to exert their anti-cancer effects by binding to the colchicine site on β-tubulin.[2] This binding event disrupts the normal process of microtubule formation.
The following diagram illustrates the proposed signaling pathway for the inhibition of tubulin polymerization by these compounds.
Caption: Inhibition of tubulin polymerization by cyclobutane derivatives.
Binding of the cyclobutane derivative to the colchicine site on β-tubulin is thought to induce a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis (programmed cell death).
Experimental Protocols
To aid in the evaluation of novel this compound derivatives, this section provides a detailed methodology for a key experiment: the in vitro tubulin polymerization assay.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay is a primary method to directly measure the effect of a test compound on the assembly of purified tubulin into microtubules.[3][4] The fluorescence-based method offers high sensitivity and is suitable for high-throughput screening.[5][6]
Principle:
The assay monitors the polymerization of purified tubulin into microtubules over time.[3] A fluorescent reporter molecule, which preferentially binds to polymerized microtubules, is used. The resulting increase in fluorescence intensity is proportional to the amount of microtubule polymer formed.[4][6] The polymerization process is initiated by raising the temperature to 37°C in the presence of GTP and typically follows a sigmoidal curve with nucleation, growth, and steady-state phases.[3]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test this compound derivatives
-
Positive control (e.g., Paclitaxel - enhancer)
-
Negative control (e.g., Nocodazole - inhibitor)
-
Vehicle control (e.g., DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a stock concentration of 10 mg/mL. Aliquot and store at -80°C.
-
Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[3] Keep the mix on ice.
-
Prepare 10x stock solutions of the test compounds, positive control, and negative control in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the 10x test compound or control solutions to the appropriate wells of the 96-well plate.
-
To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC50 value for each test compound by measuring the inhibition of tubulin polymerization at various concentrations. The IC50 is the concentration of the compound that inhibits 50% of the tubulin polymerization compared to the vehicle control.
The following diagram illustrates the general workflow for this experimental procedure.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion and Future Directions
The exploration of this compound derivatives as tubulin polymerization inhibitors is a promising avenue in the quest for novel anticancer agents. The available data, though limited, suggests that these compounds can exhibit cytotoxic activity and likely target the colchicine binding site of tubulin. The primary advantage of the cyclobutane scaffold lies in its ability to provide a conformationally restricted and stable mimic of the active cis-stilbene (B147466) bridge of combretastatin A4.
However, a significant need exists for more extensive research in this area. Future studies should focus on:
-
Synthesis and screening of a broader library of this compound derivatives to establish a clear and comprehensive structure-activity relationship.
-
Direct quantification of tubulin polymerization inhibition for a wider range of these compounds to move beyond cytotoxicity data and confirm their primary mechanism of action.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising candidates in preclinical models.
By systematically addressing these points, the full potential of this compound derivatives as a new generation of tubulin polymerization inhibitors for cancer therapy can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. maxanim.com [maxanim.com]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to cyclobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Cyclobutane-1,3-diol (B2657575) is a valuable building block in medicinal chemistry and materials science, offering a rigid scaffold that can serve as a bioisostere for various functional groups. Its stereochemistry and substitution patterns play a crucial role in determining the biological activity and material properties of its derivatives. This guide provides a head-to-head comparison of three distinct synthetic routes to this compound, offering an objective analysis of their advantages and disadvantages, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of Cyclobutane-1,3-dione (B95015) | Route 2: Malonic Ester Synthesis & Reduction | Route 3: [2+2] Photocycloaddition & Hydrolysis |
| Starting Materials | Cyclobutane-1,3-dione | Diethyl malonate, formaldehyde (B43269), dibromomethane (B42720) | Vinylene carbonate, ethylene (B1197577) |
| Key Intermediates | Cyclobutane-1,3-dione | cis-Cyclobutane-1,3-dicarboxylic acid | 2,5-Dioxa-bicyclo[2.2.0]hexan-3-one |
| Typical Reagents | H₂, Ru/C or NaBH₄ | NaOEt, LiAlH₄ | UV light, acetone (B3395972) (sensitizer) |
| Overall Yield | Moderate to High | Low to Moderate | Moderate |
| Stereoselectivity | Controllable (cis/trans) | Primarily cis | Primarily cis |
| Scalability | Potentially scalable | Challenging on large scale | Scalable with appropriate photochemical reactor |
| Key Advantages | Direct access to diol from dione, potential for stereocontrol. | Utilizes readily available starting materials. | High stereoselectivity for the cis-isomer. |
| Key Disadvantages | Availability and stability of cyclobutane-1,3-dione. | Multiple steps, historical challenges with stereocontrol.[1] | Requires specialized photochemical equipment. |
Route 1: Reduction of Cyclobutane-1,3-dione
This route offers a direct approach to this compound through the reduction of the corresponding dione. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions, allowing for the selective synthesis of either the cis or trans isomer.
The synthesis of the starting material, cyclobutane-1,3-dione, can be achieved through the dimerization of ketene (B1206846) or via the cycloaddition of ethoxyacetylene and ketene followed by hydrolysis.[2]
Experimental Protocol
Step 1: Synthesis of Cyclobutane-1,3-dione (via ketene dimerization)
Ketene is a toxic and reactive gas and should be handled with extreme caution in a well-ventilated fume hood.
-
Ketene gas is generated by the pyrolysis of diketene.
-
The ketene gas is then passed through a cooled trap to induce dimerization to 1,3-cyclobutanedione. A small amount of the lactone, diketene, is also formed as a byproduct.[2]
-
The crude 1,3-cyclobutanedione is purified by sublimation or recrystallization.
Step 2: Hydrogenation of Cyclobutane-1,3-dione to cis-Cyclobutane-1,3-diol
This protocol is adapted from the hydrogenation of a substituted cyclobutanedione.[3]
-
In a high-pressure reactor, cyclobutane-1,3-dione (1.0 g, 11.9 mmol) is suspended in methanol (B129727) (20 mL).
-
5% Ruthenium on carbon (Ru/C) (50 mg) is added as the catalyst.
-
The reactor is sealed and purged with hydrogen gas, then pressurized to 50 atm of H₂.
-
The mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield crude cis-cyclobutane-1,3-diol, which can be further purified by distillation or recrystallization. This method favors the formation of the cis-isomer.
Alternative Reduction to a cis/trans Mixture:
Reduction with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent typically yields a mixture of cis- and trans-cyclobutane-1,3-diol. The ratio of isomers can be influenced by the solvent and temperature.
Logical Relationship Diagram
Caption: Route 1: Synthesis of cis-cyclobutane-1,3-diol.
Route 2: Malonic Ester Synthesis and Reduction
This classical approach builds the cyclobutane (B1203170) ring from acyclic precursors using the principles of the malonic ester synthesis. The key intermediate, cis-cyclobutane-1,3-dicarboxylic acid, is then reduced to the target diol. While utilizing common starting materials, this route involves multiple steps and has historically presented challenges in achieving high yields and stereocontrol.[1]
Experimental Protocol
Step 1: Synthesis of Diethyl 1,3-cyclobutanedicarboxylate
This is a challenging synthesis with a history of incorrect structural assignments. Modern methods have improved reliability.[1]
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) is added diethyl malonate (16.0 g, 0.1 mol).
-
The mixture is heated to reflux, and a solution of dibromomethane (8.7 g, 0.05 mol) and formaldehyde (3.0 g of a 37% aqueous solution, 0.037 mol) in ethanol (B145695) is added dropwise over 2 hours.
-
The reaction mixture is refluxed for an additional 4 hours.
-
After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.
-
The crude product is purified by vacuum distillation to yield a mixture of diethyl cis- and trans-1,3-cyclobutanedicarboxylate.
Step 2: Hydrolysis to cis-Cyclobutane-1,3-dicarboxylic Acid
-
The mixture of diethyl 1,3-cyclobutanedicarboxylates is hydrolyzed by refluxing with an excess of 10% aqueous sodium hydroxide (B78521) for 4 hours.
-
The resulting solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acids.
-
The cis-isomer can be preferentially crystallized from water due to its lower solubility compared to the trans-isomer.
Step 3: Reduction to cis-Cyclobutane-1,3-diol
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. It should be handled with extreme care under anhydrous conditions.[4]
-
To a stirred suspension of LiAlH₄ (1.5 g, 39.5 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (50 mL) at 0 °C under a nitrogen atmosphere, a solution of cis-cyclobutane-1,3-dicarboxylic acid (2.0 g, 13.9 mmol) in THF (20 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the slow, sequential addition of water (1.5 mL), 15% aqueous sodium hydroxide (1.5 mL), and water (4.5 mL).
-
The resulting white precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give crude cis-cyclobutane-1,3-diol, which can be purified by distillation.
Logical Relationship Diagram
Caption: Route 2: Malonic ester synthesis and reduction.
Route 3: [2+2] Photocycloaddition and Hydrolysis
Photochemical [2+2] cycloaddition is a powerful method for the construction of cyclobutane rings with high stereoselectivity. This route involves the cycloaddition of vinylene carbonate with ethylene to form a bicyclic intermediate, which is then hydrolyzed to afford cis-cyclobutane-1,3-diol.
Experimental Protocol
Step 1: Photochemical [2+2] Cycloaddition of Vinylene Carbonate and Ethylene
This reaction requires a photochemical reactor equipped with a UV lamp.
-
A solution of vinylene carbonate (5.0 g, 58.1 mmol) in acetone (200 mL, as a photosensitizer) is placed in a quartz photochemical reactor.
-
The solution is cooled to -78 °C and purged with nitrogen gas.
-
Ethylene gas is bubbled through the solution while irradiating with a medium-pressure mercury lamp (e.g., 450W Hanovia) for 24 hours.
-
The progress of the reaction can be monitored by GC-MS.
-
After the reaction is complete, the solvent is removed under reduced pressure to yield the crude bicyclic adduct, 2,5-dioxa-bicyclo[2.2.0]hexan-3-one.
Step 2: Hydrolysis to cis-Cyclobutane-1,3-diol
-
The crude adduct from the previous step is dissolved in a mixture of methanol (50 mL) and 1 M aqueous sodium hydroxide (50 mL).
-
The solution is stirred at room temperature for 12 hours.
-
The mixture is neutralized with 1 M hydrochloric acid and the methanol is removed under reduced pressure.
-
The aqueous solution is extracted continuously with ethyl acetate (B1210297) for 24 hours.
-
The ethyl acetate extract is dried over anhydrous sodium sulfate and concentrated to give crude cis-cyclobutane-1,3-diol, which can be purified by vacuum distillation. This route predominantly yields the cis-isomer due to the concerted nature of the cycloaddition.
Experimental Workflow Diagram
Caption: Route 3: [2+2] Photocycloaddition and hydrolysis.
References
A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from Cyclobutane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as a compelling scaffold in medicinal chemistry due to its unique conformational properties that can enhance pharmacological activity. This guide provides a comparative overview of cytotoxicity assays for evaluating novel compounds derived from cyclobutane-1,3-diol (B2657575), a versatile building block for creating structurally diverse molecules. We present experimental data on various cyclobutane derivatives, detail the methodologies for key cytotoxicity assays, and visualize relevant biological pathways and experimental workflows.
Comparing the Cytotoxicity of Novel this compound Derivatives
The cytotoxic potential of novel compounds is a critical early indicator in the drug discovery pipeline. Here, we compare the activity of several classes of compounds derived from or related to the this compound core.
Combretastatin (B1194345) A4 Analogs with a 1,3-Disubstituted Cyclobutane Core
Combretastatin A4 (CA4) is a potent natural product that inhibits tubulin polymerization. To overcome the metabolic instability of the cis-stilbene (B147466) bridge in CA4, researchers have synthesized analogs where this is replaced by a cyclobutane ring. The cytotoxicity of cis- and trans-isomers of a 1,3-disubstituted cyclobutane analog of CA4 was evaluated against human hepatocarcinoma (HepG2) and neuroblastoma (SK-N-DZ) cell lines.[1]
| Compound | Isomer | HepG2 IC50 (µM) | SK-N-DZ IC50 (µM) |
| Cyclobutane Analog | cis | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Cyclobutane Analog | trans | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Combretastatin A4 (Reference) | cis | 0.0021 ± 0.0003 | 0.0015 ± 0.0002 |
| Doxorubicin (Reference) | - | 0.12 ± 0.02 | 0.08 ± 0.01 |
Data presented as mean ± standard deviation.
The results indicate that while the cyclobutane analogs exhibit micromolar cytotoxicity, they are less potent than the parent compound, Combretastatin A4. The cis-isomer of the cyclobutane analog demonstrated greater potency than the trans-isomer, which aligns with the known stereochemical requirements for tubulin inhibition by CA4-like compounds.[1]
Cyclobutanone (B123998) and Polycyclic γ-Lactone Derivatives
A series of cyclobutanones and their corresponding polycyclic γ-lactone derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Two compounds, a cyclobutanone (Compound 7d) and its corresponding lactone (Compound 8d), showed notable inhibitory potential against prostate (PC-3) cancer cells.[2]
| Compound | Cell Line | Growth Inhibition (%) at 10 µM |
| Cyclobutanone 7d | PC-3 | 85 |
| γ-Lactone 8d | PC-3 | 89 |
Further investigation into the mechanism of action for these two compounds in PC-3 cells revealed the induction of apoptosis through the mitochondrial pathway.[2]
Halogenated Cyclobutane Derivatives
Key Cytotoxicity and Apoptosis Assays: Experimental Protocols
A variety of in vitro assays are employed to determine the cytotoxic effects of novel compounds. The choice of assay depends on the specific cellular process being investigated.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a diaphorase. LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase will then use the NADH to reduce a tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm). The amount of LDH released is proportional to the number of damaged cells.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. Several assays can be used to detect apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Protocol:
-
Cell Harvesting: Harvest the treated cells by trypsinization.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
-
Caspase Activity Assay: Caspases are a family of proteases that are activated during apoptosis. Protocol:
-
Cell Lysis: Lyse the treated cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for a specific caspase (e.g., caspase-3, -8, or -9) to the cell lysate.
-
Signal Measurement: Measure the fluorescence or absorbance of the cleaved substrate. The signal intensity is proportional to the caspase activity.
-
-
PARP Cleavage Analysis: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage is a hallmark of apoptosis. Protocol:
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound derivatives can be mediated through various signaling pathways, most notably those leading to apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
Many cytotoxic agents trigger the intrinsic apoptosis pathway, which is initiated by intracellular stress signals such as DNA damage or oxidative stress.[3] This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax and Bak), which in turn cause mitochondrial outer membrane permeabilization (MOMP).[6][7] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which subsequently activates executioner caspases like caspase-3.[8] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including PARP, ultimately leading to the dismantling of the cell.[4]
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for screening novel compounds for cytotoxic activity involves a tiered approach, starting with broad cell viability assays and progressing to more detailed mechanistic studies for promising candidates.
Caption: Experimental Workflow for Cytotoxicity Screening.
Conclusion
The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel compounds derived from this compound, a systematic approach employing a battery of in vitro assays is essential to characterize their anticancer potential and elucidate their mechanisms of action. The data presented here on combretastatin analogs and cyclobutanone derivatives highlight the potential of the cyclobutane scaffold in generating bioactive molecules. Further exploration of diverse derivatives of this compound, coupled with detailed mechanistic studies, will be crucial in identifying promising lead candidates for future cancer therapies.
References
- 1. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria in Apoptosis: Bcl-2 family Members and Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Dynamics of Bcl-2 Family Proteins during 17-β-Estradiol-Induced Apoptosis Correlate with the Malignancy of Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutane-1,3-diol: A Modern Bioisostere for the Gem-Dimethyl Group in Medicinal Chemistry
A strategic shift in molecular design is underway in medicinal chemistry, with the cyclobutane-1,3-diol (B2657575) motif emerging as a compelling substitute for the traditional gem-dimethyl group. This substitution offers a nuanced approach to optimizing drug-like properties, moving beyond the purely steric role of the gem-dimethyl group to introduce favorable polar interactions and improved physicochemical characteristics. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals.
The gem-dimethyl group has long been a staple in medicinal chemistry, primarily employed to introduce steric bulk, block metabolic oxidation, and conformationally constrain flexible molecules.[1] However, its lipophilic nature can contribute to poor solubility and off-target effects. The this compound moiety presents a sophisticated alternative, mimicking the steric footprint of the gem-dimethyl group while incorporating polar hydroxyl groups. This bioisosteric replacement can lead to significant enhancements in aqueous solubility, metabolic stability, and overall drug-like properties without a concomitant increase in lipophilicity.[2]
Physicochemical and Pharmacokinetic Property Comparison
The decision to substitute a gem-dimethyl group with a this compound is driven by the pursuit of a more favorable balance of properties. The introduction of the diol functionality can have a profound impact on several key parameters, as summarized in the table below. It is important to note that the magnitude of these effects is context-dependent and will vary based on the specific molecular scaffold.
| Property | Gem-Dimethyl Group | This compound | Rationale for Change |
| Lipophilicity (cLogP) | Increases lipophilicity | Generally decreases lipophilicity | The hydroxyl groups introduce polarity, improving the hydrophilic/lipophilic balance. |
| Aqueous Solubility | Generally low | Often significantly improved | The polar hydroxyl groups can form hydrogen bonds with water, enhancing solubility.[2] |
| Metabolic Stability | Can block metabolism at the site of substitution | Can introduce new sites for Phase II metabolism (e.g., glucuronidation) while potentially blocking Phase I oxidation at the core. | The overall impact on metabolic stability is complex and requires experimental validation. |
| Permeability | High | May be reduced due to increased polarity | A balance must be struck between improved solubility and sufficient permeability for oral absorption. |
| Binding Affinity | Provides steric bulk for hydrophobic interactions | Can provide similar steric bulk while also enabling new hydrogen bond interactions with the target protein. | The hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially increasing binding affinity and selectivity. |
| Three-Dimensionality (Fsp3) | Increases Fsp3 character | Maintains or increases Fsp3 character | Both motifs contribute to a more three-dimensional molecular shape, which is often associated with improved drug-like properties.[3] |
Experimental Protocols
Accurate assessment of the impact of substituting a gem-dimethyl group with a this compound requires robust experimental evaluation. The following are detailed protocols for key in vitro assays used to compare the properties of matched molecular pairs.
Aqueous Solubility Assay (Kinetic)
This assay provides a high-throughput method for assessing the solubility of compounds, which is crucial for early-stage drug discovery.[4][5][6][7]
Materials:
-
Test compounds and reference compounds dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions (e.g., 10 mM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates (UV-transparent for direct UV method).
-
Plate shaker.
-
Nephelometer or UV/Vis microplate reader.
-
(Optional for direct UV method) Filtration plate and vacuum manifold.
Procedure:
-
Compound Plating: Add a small volume (e.g., 2 µL) of the DMSO stock solution of each test and reference compound into the wells of a 96-well plate.
-
Buffer Addition: Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period (e.g., 2 hours).
-
Measurement (Nephelometry): Measure the light scattering of the solutions in each well using a nephelometer. Increased light scattering indicates precipitation of the compound.
-
Measurement (Direct UV):
-
Filter the contents of the wells through a filtration plate to remove any precipitated compound.
-
Measure the UV absorbance of the filtrate in a UV-transparent plate at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: A standard curve is generated using serial dilutions of the compound in a DMSO/PBS mixture to determine the concentration of the dissolved compound in the filtrate (for the direct UV method) or the concentration at which precipitation occurs (for nephelometry).
Metabolic Stability Assay in Liver Microsomes
This assay is used to determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing an estimate of its in vitro intrinsic clearance.[8][9][10][11][12]
Materials:
-
Pooled human liver microsomes (or from other species of interest).
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds and positive control compounds (e.g., testosterone, verapamil) dissolved in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare a master mix containing the liver microsomes and phosphate buffer. Pre-warm this mixture to 37°C.
-
Initiation of Reaction: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold quenching solution to stop the reaction.
-
Protein Precipitation: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Radioligand Binding Assay (Competition)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[13][14][15][16][17]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Assay buffer (specific to the receptor, often a Tris-based buffer).
-
Unlabeled competitor (the test compound) at various concentrations.
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold (cell harvester).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand (at a fixed concentration, typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 3. enamine.net [enamine.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. revvity.com [revvity.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Docking Studies of Cyclobutane-Containing Ligands in Protein Binding Sites: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of cyclobutane-containing ligands in protein binding sites, supported by experimental and computational data. The focus is on 1,3-disubstituted cyclobutane (B1203170) scaffolds as conformationally restricted bioisosteres in drug design.
The cyclobutane moiety has emerged as a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] By replacing flexible linkers or planar aromatic rings, the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its interaction with the target protein.[1] This guide delves into the docking studies of ligands incorporating a 1,3-disubstituted cyclobutane core, with a particular focus on their application as tubulin inhibitors.
Comparative Docking Analysis: Cyclobutane Analogs of Combretastatin (B1194345) A4
Combretastatin A4 (CA4) is a potent natural product that inhibits tubulin polymerization by binding to the colchicine (B1669291) site.[2] However, its cis-stilbene (B147466) moiety is prone to isomerization to the less active trans-isomer. To overcome this limitation, researchers have designed analogs where the double bond is replaced with a cyclobutane ring, thus fixing the relative orientation of the two aromatic rings.[2]
Docking studies of these cyclobutane-containing CA4 analogs have provided valuable insights into their binding mechanism and have been instrumental in rationalizing their biological activity. These studies have shown that the stereochemistry of the 1,3-disubstitution on the cyclobutane ring is crucial for effective binding to the colchicine site of tubulin.[3]
Quantitative Data Summary
The following table summarizes the docking scores and biological activities of representative cis- and trans-1,3-disubstituted cyclobutane analogs of Combretastatin A4 targeting the colchicine binding site of tubulin.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Biological Activity (IC50, µM) | Reference |
| cis-Cyclobutane CA4 Analog | Tubulin (colchicine site) | Not explicitly stated, but noted to form stable H-bonds | T5 loop of β-tubulin | Modest cytotoxicity in HepG2 and SK-N-DZ cell lines | [2] |
| trans-Cyclobutane CA4 Analog | Tubulin (colchicine site) | Not explicitly stated, but noted to have short-time interactions | T5 loop of β-tubulin | Modest cytotoxicity in HepG2 and SK-N-DZ cell lines | [2] |
| Combretastatin A4 (CA4) | Tubulin (colchicine site) | Not explicitly stated | Cys241, Leu248, Ala250, Val238, Asn258, Lys254, Ala316, Val318, Ile378 | Potent cytotoxicity | [2] |
Note: Specific docking scores were not always provided in the reviewed literature; instead, qualitative descriptions of the binding interactions were more common.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of docking studies. Below are the generalized experimental protocols for the key experiments cited in the analysis of cyclobutane-containing ligands.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., tubulin) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., AMBER).
-
Ligand Preparation: The 3D structures of the cyclobutane-containing ligands are built using molecular modeling software. The ligands are then energy minimized, and appropriate charges are assigned.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, or GOLD) is used to predict the binding pose and affinity of the ligands within the defined binding site of the protein. The binding site is typically defined by a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses based on the docking score and clustering analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mechanism.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., HepG2, SK-N-DZ) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the cyclobutane-containing ligands for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: A generalized workflow for molecular docking studies.
Caption: Key interactions of a cyclobutane ligand in a protein binding site.
Conclusion
Docking studies have proven to be a powerful tool in the design and optimization of ligands containing the 1,3-disubstituted cyclobutane scaffold. As demonstrated with the combretastatin A4 analogs, these computational methods can effectively rationalize the structure-activity relationships and guide the synthesis of novel compounds with improved properties. The rigid nature of the cyclobutane ring offers a distinct advantage in drug design by reducing the entropic penalty upon binding and presenting substituents in well-defined spatial orientations. Future studies focusing on a wider range of protein targets and the incorporation of the cyclobutane-1,3-diol (B2657575) moiety, with its potential for enhanced hydrogen bonding, will further elucidate the therapeutic potential of this versatile scaffold.
References
Navigating Selectivity: A Comparative Guide to the Palladium-Catalyzed Oxidation of 1,3-Diols
For researchers, scientists, and professionals in drug development, the selective oxidation of polyols is a critical transformation in the synthesis of complex molecules. Palladium catalysis has emerged as a powerful tool for this purpose, offering unique selectivity profiles. This guide provides a comparative analysis of the relative reactivity of 1,3-diols in palladium-catalyzed oxidation reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
The selective oxidation of one hydroxyl group in a 1,3-diol to the corresponding hydroxy ketone or lactone is a challenging yet valuable transformation. Palladium(II) catalysts, in conjunction with a suitable oxidant, have demonstrated remarkable efficacy in this area. The reactivity of the diol substrate, however, is highly dependent on its structural and stereochemical features. Understanding these nuances is key to predicting reaction outcomes and developing efficient synthetic routes.
The General Mechanism: A Step-by-Step View
The palladium-catalyzed oxidation of alcohols, including diols, is generally believed to proceed through a Pd(II)/Pd(0) catalytic cycle. The key steps involve the formation of a palladium alkoxide, followed by β-hydride elimination to yield the oxidized product and a palladium hydride species. The active Pd(II) catalyst is then regenerated by an oxidant.
Figure 1. Generalized mechanism for the Pd(II)-catalyzed oxidation of an alcohol.
Comparative Reactivity of 1,3-Diols
Competition experiments are a valuable method for determining the relative reactivity of different substrates. In a typical experiment, a mixture of two diols is subjected to the catalytic conditions, and the relative conversion rates are measured.
Studies have shown that the reactivity of 1,3-diols in palladium-catalyzed oxidations is significantly influenced by their conformation and the nature of the hydroxyl groups (primary vs. secondary).
| Substrate (1,3-Diol) | Relative Reactivity vs. 1,2-butanediol[1] | Key Structural Features |
| 1,3-Butanediol | Low | Acyclic, one primary and one secondary hydroxyl group. |
| (cis)-1,3-Cyclohexanediol | Moderate | Cyclic, conformationally restricted. |
| (trans)-1,3-Cyclohexanediol | Low | Cyclic, hydroxyl groups in a diaxial or diequatorial arrangement. |
| 2,4-Pentanediol | Low | Acyclic, two secondary hydroxyl groups. |
Note: The relative reactivity is based on competition experiments with 1,2-butanediol (B146104) as the benchmark. Lower values indicate lower reactivity.
From the available data, a general trend emerges: acyclic 1,3-diols and trans-cyclic 1,3-diols tend to be less reactive than their cis-cyclic counterparts and 1,2-diols in palladium-catalyzed oxidation.[1] This is attributed to the geometric constraints of forming the palladium-alkoxide intermediate and the subsequent β-hydride elimination step. For acyclic 1,3-diols, the formation of a stable six-membered ring intermediate with palladium is possible, but this does not always translate to high reactivity. In the case of trans-1,3-cyclohexanediol, the diaxial or diequatorial arrangement of the hydroxyl groups may hinder the optimal geometry for the catalytic cycle to proceed efficiently.[1]
Figure 2. Reactivity comparison of diol classes.
Experimental Protocols
The following are representative experimental protocols for conducting palladium-catalyzed oxidation of diols.
Protocol 1: Competition Experiment for Relative Reactivity
This protocol is adapted from studies determining the relative reactivity of various diols.[1][2]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Neocuproine
-
Benzoquinone (BQ)
-
Benchmark diol (e.g., 1,2-butanediol)
-
Competitor diol
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
Procedure:
-
In an NMR tube, dissolve the benchmark diol (1 equivalent) and the competitor diol (1 equivalent) in DMSO-d₆.
-
Add the palladium catalyst precursor (e.g., a pre-formed Pd-neocuproine complex, 3 mol %) and the oxidant (benzoquinone, 1 equivalent).
-
Monitor the reaction progress by ¹H NMR spectroscopy at regular intervals to determine the conversion of each diol.
-
The relative reactivity is calculated by dividing the conversion of the competitor diol by the conversion of the benchmark diol.[1]
Protocol 2: Preparative Scale Oxidation of a 1,3-Diol
This is a general procedure for the preparative scale oxidation of a diol, which may require optimization for specific substrates.
Materials:
-
1,3-Diol substrate
-
Palladium catalyst (e.g., Pd(nbd)Cl₂ - Dichloro(norbornadiene)palladium(II))
-
Chiral ligand (e.g., (-)-sparteine (B7772259) for kinetic resolutions)
-
Molecular sieves (3Å), flame-dried
-
Toluene (B28343), anhydrous
-
Oxygen (balloon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add powdered 3Å molecular sieves.
-
Under an inert atmosphere (e.g., nitrogen), add the palladium catalyst (e.g., 5 mol %) and the ligand (e.g., 20 mol %).
-
Add anhydrous toluene and stir the mixture.
-
Evacuate the flask and backfill with oxygen (repeat three times), leaving an oxygen-filled balloon attached.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) for a short period (e.g., 10 minutes).
-
Add the 1,3-diol substrate to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or the desired conversion is reached.
-
Upon completion, cool the reaction to room temperature, filter through a pad of silica (B1680970) gel, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
The palladium-catalyzed oxidation of 1,3-diols is a nuanced process where substrate stereochemistry and conformation play a pivotal role in determining reactivity. While general trends can be established, the optimal conditions for a specific 1,3-diol may require empirical optimization. The data and protocols presented in this guide offer a starting point for researchers to explore and exploit the synthetic potential of this powerful catalytic transformation. Future investigations into ligand and catalyst design will undoubtedly lead to even more selective and efficient methods for the oxidation of 1,3-diols and other polyol substrates.
References
Safety Operating Guide
Prudent Disposal of Cyclobutane-1,3-diol: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like cyclobutane-1,3-diol (B2657575) is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper handling of this compound waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) and wear the appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[1] All handling of chemical waste should occur in a well-ventilated area, such as a chemical fume hood.
In the event of a spill, the chemical should be absorbed with an inert material like vermiculite, sand, or earth. This absorbent material should then be collected and placed into a suitable, closed container for disposal.[1]
General Disposal Principles
The standard and required method for disposing of most laboratory chemicals, including diols and other organic compounds, is to treat them as chemical waste.[1] This waste must be transferred to a licensed chemical destruction plant or a licensed hazardous waste disposal contractor.[2] It is imperative not to dispose of these chemicals down the drain or in regular trash.[1][3]
Chemical waste generators are responsible for the correct classification and disposal of chemical waste in accordance with all local, state, and federal regulations.[1]
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection : Do not mix this compound waste with other chemical waste streams.[4] Collect all waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated and properly labeled hazardous waste container. Whenever possible, it is recommended to leave the chemical in its original container.[4]
-
Container Management : Utilize containers that are chemically compatible, in good condition, and feature a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration.[4] Keep waste containers closed at all times, except when adding waste.
-
Storage : Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This storage area should be secure, well-ventilated, and situated away from incompatible materials.[4] Filled waste containers awaiting pickup should not be stored on the lab floor but in suitable cabinets.[5]
-
Disposal Arrangement : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4] Provide the EHS or contractor with accurate information regarding the waste composition.
-
Handling of Empty Containers : Uncleaned, empty containers that previously held this compound must be handled in the same manner as the product itself and disposed of as hazardous waste.[4] Containers can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[2]
Quantitative Data for Related Compounds
| Property | Value | Source Compound |
| Flash Point | 93 °C (199.4 °F) | (R)-butane-1,2-diol |
| Boiling Point | 191 - 192 °C | (R)-butane-1,2-diol |
| Melting Point | -50 °C | (R)-butane-1,2-diol |
| Oral LD50 (Rat) | > 2,000 mg/kg | (R)-butane-1,2-diol |
This data is for related compounds and should be used for general guidance only. Always refer to the specific SDS for the compound in use.
Experimental Protocol: General Chemical Waste Handling
The following is a general methodology for the handling and preparation of chemical waste for disposal in a laboratory setting:
-
Hazard Assessment : Before beginning work, identify the hazards associated with the chemicals to be used and the potential waste products that will be generated.
-
Waste Minimization : Plan experiments to minimize the generation of hazardous waste.
-
PPE : Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection :
-
Select a suitable, chemically compatible waste container.
-
Label the container with "Hazardous Waste" and the full chemical name(s) of the contents. Do not use abbreviations or chemical formulas.[5]
-
Place the waste container in a designated satellite accumulation area.
-
Add waste to the container, ensuring not to overfill. Leave adequate headspace for expansion.[5]
-
Keep the container securely capped when not in use.
-
-
Spill Response : In case of a spill, contain the spill using appropriate absorbent materials. Collect the contaminated materials and place them in a sealed container for disposal as hazardous waste.
-
Request for Disposal : Once the waste container is full or the experiment is complete, submit a request for waste pickup to the institution's EHS office.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the proper disposal route for a chemical substance in a laboratory setting.
Caption: Decision workflow for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Cyclobutane-1,3-diol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, step-by-step guidance for the safe handling and disposal of Cyclobutane-1,3-diol. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk. This information is intended to supplement, not replace, your institution's established safety procedures and a thorough review of the full Safety Data Sheet (SDS) before commencing any work.
Summary of Hazards and Properties
This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] While comprehensive toxicological data is limited, it is prudent to handle this compound with care, assuming it may have other potential hazards. The following table summarizes key quantitative data available for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Molecular Formula | C₄H₈O₂ | PubChem[1] |
| Molecular Weight | 88.11 g/mol | PubChem[1] |
| Physical State | Assumed to be a solid or liquid at room temperature | General chemical knowledge |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Tightly fitting, compliant with EN 166 (EU) or NIOSH (US) standards to protect against splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing, to provide a secondary layer of protection for the face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling alcohols.[2] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any vapors or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Handling Checklist:
-
Ensure the Safety Data Sheet (SDS) for this compound or a closely related compound is readily available.
-
Verify that a safety shower and eyewash station are accessible and in good working order.
-
Confirm the availability of a spill kit appropriate for flammable liquids and irritants.
-
Prepare and label all necessary equipment and containers.
-
Ensure the chemical fume hood is functioning correctly.
2. Handling the Chemical:
-
Conduct all work within a certified chemical fume hood.[2]
-
Wear all required personal protective equipment (PPE) as detailed in the table above.
-
When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[3]
-
Avoid contact with skin and eyes.[4] In case of contact, immediately follow the first-aid measures outlined below.
-
Wash hands thoroughly with soap and water after handling the chemical.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for proper disposal. Ventilate the area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Primary Waste: Unused or waste this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Secondary Waste: All contaminated materials, including gloves, pipette tips, and absorbent materials from spill clean-ups, must be collected in a separate, sealed, and labeled container.
2. Disposal Procedure:
-
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.
-
Handle uncleaned containers as you would the product itself.[5]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-Cyclobutanediol,2,2,4,4-tetramethyl-, cis- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
